2,3-Dimethyl-5-nitro-1H-indole
Description
The exact mass of the compound 2,3-Dimethyl-5-nitro-1H-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84204. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dimethyl-5-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-5-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-5-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-7(2)11-10-4-3-8(12(13)14)5-9(6)10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIMRQIKTONPER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20175562 | |
| Record name | 2,3-Dimethyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21296-94-6 | |
| Record name | 2,3-Dimethyl-5-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21296-94-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-5-nitroindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021296946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21296-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84204 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethyl-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20175562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-5-nitro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYL-5-NITROINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG6NE6JX8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Scalable Synthesis of 2,3-Dimethyl-5-nitro-1H-indole
CAS Registry Number: 21296-94-6 Molecular Formula: C₁₀H₁₀N₂O₂ Molecular Weight: 190.20 g/mol [1]
Executive Summary
The compound 2,3-dimethyl-5-nitro-1H-indole serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of indole-based alkaloids, serotonin receptor agonists (e.g., sumatriptan analogs), and non-steroidal anti-inflammatory agents. Its structural rigidity and the electronic properties of the 5-nitro group make it a versatile intermediate for further functionalization, such as reduction to the 5-amino derivative for amide coupling.
This technical guide outlines the Fischer Indole Synthesis as the primary, high-fidelity route for production. Unlike direct nitration of 2,3-dimethylindole—which often yields mixtures of 5- and 6-nitro isomers alongside oxidation byproducts—the Fischer method ensures regiochemical control and higher purity.
Retrosynthetic Analysis
The most robust disconnection for 5-nitroindoles is the cleavage of the N1-C2 and C3-C3a bonds, tracing back to an arylhydrazine and a ketone.
Figure 1: Retrosynthetic logic deconstructing the indole core into commercially available hydrazine and ketone precursors.
Primary Synthetic Protocol: Fischer Indole Cyclization[2][3]
Mechanistic Causality
The success of this synthesis relies on the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate.
-
Regioselectivity (Indole Ring): The use of 4-nitrophenylhydrazine directs the cyclization to the ortho carbon of the phenyl ring. Since the para position is blocked by the nitro group, the only available sites are the equivalent ortho positions, leading exclusively to the 5-nitro isomer.
-
Regioselectivity (Alkyl Groups): The condensation with 2-butanone (methyl ethyl ketone) can theoretically yield two hydrazones. However, under thermodynamic acidic conditions, the internal enamine is favored over the terminal enamine, driving the reaction toward the 2,3-dimethyl product rather than the 3-ethyl isomer.
Experimental Workflow
Reagents:
-
4-Nitrophenylhydrazine hydrochloride (1.0 equiv)
-
2-Butanone (Methyl ethyl ketone) (1.2 equiv)
-
Glacial Acetic Acid (Solvent)
-
Concentrated Sulfuric Acid (Catalyst) or Polyphosphoric Acid (PPA)
Protocol:
-
Hydrazone Formation (In Situ):
-
Charge a round-bottom flask with 4-nitrophenylhydrazine hydrochloride (10.0 g, 52.7 mmol) and Glacial Acetic Acid (80 mL).
-
Add 2-Butanone (4.56 g, 5.7 mL, 63.2 mmol) dropwise at room temperature.
-
Observation: The suspension typically clears or changes color as the hydrazone forms. Stir for 30 minutes.
-
-
Cyclization:
-
Add Concentrated H₂SO₄ (2.0 mL) dropwise. (Alternatively, use 20g PPA for a cleaner reaction if available).
-
Heat the mixture to reflux (approx. 118°C) for 3–4 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:3). The starting hydrazine spot will disappear, and a fluorescent indole spot will appear.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the dark reaction mixture into Ice-Water (300 mL) with vigorous stirring.
-
The crude indole will precipitate as a yellow/brown solid.
-
Filter the solid and wash copiously with water to remove acid residues.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.
-
Note: If the crude is very dark, a short silica plug filtration (eluting with DCM) prior to recrystallization is recommended.
-
Process Flow Diagram:
Figure 2: Step-by-step process flow for the synthesis and purification.
Characterization & Data
The following data validates the identity of the synthesized compound.
| Parameter | Value / Description | Source Validation |
| Physical State | Yellow crystalline solid | |
| Melting Point | 184 – 186 °C | |
| Solubility | Soluble in DMSO, Acetone, hot Ethanol; Insoluble in Water | Experimental Standard |
| ¹H NMR (DMSO-d₆) | δ 2.19 (s, 3H, 3-CH₃), δ 2.38 (s, 3H, 2-CH₃), δ 7.45 (d, J=8.8 Hz, 1H, H-7), δ 7.95 (dd, J=8.8, 2.2 Hz, 1H, H-6), δ 8.35 (d, J=2.2 Hz, 1H, H-4), δ 11.50 (br s, 1H, NH) | Predicted/Literature Consensus |
Data Interpretation:
-
The high melting point (184–186°C) distinguishes this compound from the non-nitrated parent (2,3-dimethylindole, mp 106°C).
-
The NMR coupling pattern (doublet, doublet of doublets, doublet) in the aromatic region is characteristic of a 5-substituted indole.
Alternative Route: Direct Nitration (Not Recommended)
While direct nitration of 2,3-dimethylindole using KNO₃/H₂SO₄ is possible, it is inferior for the following reasons:
-
Oxidation Risk: The electron-rich indole ring is prone to oxidative cleavage by nitric acid, leading to low yields.
-
Regio-scrambling: Although the 5-position is favored, significant amounts of 6-nitro isomer are often formed, requiring difficult chromatographic separation.
Recommendation: Stick to the Fischer Indole Synthesis for >95% regiochemical purity.
Safety & Handling
-
Hydrazines: 4-Nitrophenylhydrazine is toxic and a suspected carcinogen. Handle in a fume hood with double gloves.
-
Nitro Compounds: Organic nitro compounds can be energetic.[2] Do not heat the dry solid above its melting point or subject it to shock.
-
Waste: All aqueous filtrates from the reaction contain acidic hydrazine residues and must be treated with bleach (hypochlorite) to destroy hydrazine traces before disposal.
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Definitive text on the mechanism and scope).
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 2,3-Dimethyl-5-nitroindole. Link
-
ChemicalBook. (2025).[4] 2,3-Dimethyl-5-nitroindole Properties and Melting Point. Link
-
GuideChem. (2023). Supplier and CAS Data for 21296-94-6. Link
-
Sigma-Aldrich. (2025). Product Specification: 2,3-Dimethyl-5-nitroindole. Link
Sources
2,3-Dimethyl-5-nitro-1H-indole chemical properties
Technical Whitepaper: 2,3-Dimethyl-5-nitro-1H-indole
Chemical Properties, Synthesis, and Pharmacological Utility [1][2][3]
Part 1: Executive Summary
2,3-Dimethyl-5-nitro-1H-indole (CAS: 21296-94-6) is a highly functionalized indole derivative characterized by the presence of electron-donating methyl groups at the C-2 and C-3 positions and a strong electron-withdrawing nitro group at the C-5 position. This specific substitution pattern renders the molecule electronically unique compared to the parent indole; the C-2/C-3 blockage prevents standard electrophilic attacks at the pyrrole ring, while the 5-nitro moiety significantly increases the acidity of the N-H bond and serves as a versatile handle for further functionalization.
This guide details the physiochemical profile, validated synthetic protocols, and the critical role of this compound as a scaffold in medicinal chemistry, particularly in the development of c-Myc G-quadruplex binders and potential anti-inflammatory agents.
Part 2: Chemical Identity & Physiochemical Profile
The interplay between the electron-rich pyrrole ring and the electron-deficient nitrobenzene ring creates a push-pull electronic system.
| Property | Specification | Notes |
| IUPAC Name | 2,3-Dimethyl-5-nitro-1H-indole | |
| CAS Number | 21296-94-6 | |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | Yellow to orange crystalline solid | Nitro conjugation imparts color. |
| Solubility | DMSO, DMF, Acetone, Hot Ethanol | Poorly soluble in water. |
| pKa (NH) | ~15.5 - 16.0 (Predicted) | More acidic than indole (pKa 16.97) due to the 5-NO₂ group. |
| Electronic Character | Deactivated (Benzene ring) | The 5-NO₂ group deactivates the benzene ring toward Electrophilic Aromatic Substitution (EAS). |
Part 3: Synthetic Pathways (The "How")
The most robust and scalable method for synthesizing 2,3-dimethyl-5-nitroindole is the Fischer Indole Synthesis . This pathway is preferred over others (e.g., Bartoli or Madelung) due to the availability of starting materials and the specific regioselectivity controlled by the ketone.
Protocol: Fischer Indole Cyclization
Reagents: 4-Nitrophenylhydrazine hydrochloride, 2-Butanone (Methyl ethyl ketone), Glacial Acetic Acid (solvent/catalyst), Polyphosphoric acid (PPA) or H₂SO₄.
-
Hydrazone Formation:
-
Dissolve 4-nitrophenylhydrazine (1.0 eq) in glacial acetic acid.
-
Add 2-butanone (1.1 eq) dropwise at room temperature.
-
Observation: The solution typically darkens as the hydrazone forms.
-
Mechanistic Note: The use of an unsymmetrical ketone (2-butanone) theoretically allows for two products (2-ethyl or 2,3-dimethyl). However, under acidic conditions, the more substituted enamine intermediate is thermodynamically favored, leading exclusively to the 2,3-dimethyl isomer.
-
-
Cyclization (Sigmatropic Rearrangement):
-
Heat the mixture to reflux (or 90-100°C if using PPA) for 2–4 hours.
-
Critical Step: The [3,3]-sigmatropic shift breaks the N-N bond and forms the new C-C bond.
-
-
Workup & Purification:
-
Pour the hot reaction mixture onto crushed ice/water to precipitate the crude indole.
-
Neutralize with NaOH or NaHCO₃ to pH ~7.
-
Filter the yellow precipitate.[4]
-
Recrystallization: Purify using Ethanol/Water or Toluene to remove unreacted hydrazine traces.
-
Mechanism Visualization
Figure 1: Mechanistic flow of the Fischer Indole Synthesis yielding 2,3-dimethyl-5-nitroindole.
Part 4: Reactivity & Functionalization
The 2,3-dimethyl-5-nitroindole scaffold presents distinct reactivity profiles compared to unsubstituted indole.
Nitro Group Reduction (The "Gateway" Reaction)
The most valuable transformation is the reduction of the 5-nitro group to a 5-amino group. The resulting 5-amino-2,3-dimethylindole is a potent nucleophile and a precursor for sulfonamides and amides.
-
Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Fast and clean, but requires care as the amino-indole product is oxidation-sensitive.
-
Method B (Chemical Reduction): SnCl₂ / HCl or Fe / Acetic Acid. Preferred if the molecule has other reducible functional groups (though unlikely in this specific scaffold).
Caution: 5-Aminoindoles are unstable in air. They should be used immediately or protected (e.g., as an N-acetyl derivative).
N-Alkylation (Indole Nitrogen)
The N-H proton is relatively acidic (pKa ~16) due to the electron-withdrawing nitro group.
-
Protocol: NaH (1.2 eq) in DMF at 0°C, followed by alkyl halide (R-X).
-
Outcome: Quantitative formation of N-substituted derivatives.
Electrophilic Aromatic Substitution (EAS)
-
Constraint: The C-3 position (the preferred site for indole EAS) is blocked by a methyl group.
-
Constraint: The C-5 nitro group deactivates the benzene ring.
-
Result: EAS is difficult. If forced (e.g., nitration), substitution typically occurs at C-6 (ortho to the activating pyrrole nitrogen, meta to the nitro group).
Reactivity Flowchart
Figure 2: Divergent reactivity pathways. Reduction is the primary route for medicinal chemistry.
Part 5: Medicinal Chemistry Applications
The 2,3-dimethyl-5-nitroindole scaffold acts as a "privileged structure" in drug discovery.
1. c-Myc G-Quadruplex Binders (Oncology) Recent studies highlight substituted 5-nitroindoles as stabilizers of G-quadruplex DNA structures in the c-Myc promoter region.
-
Mechanism: The planar indole core intercalates into the G-tetrad, while the nitro group and N-1 substituents interact with the grooves.
-
Effect: Downregulation of c-Myc expression, inducing cell-cycle arrest in cancer lines (e.g., HeLa).
2. Bioisosterism The 2,3-dimethyl substitution mimics the steric bulk of fused tricyclic systems while maintaining a lower molecular weight. The 5-nitro group serves as a bioisostere for other polar, electron-withdrawing groups (e.g., sulfonamides) in binding pockets.
Part 6: Analytical Characterization
Researchers should expect the following spectral signatures.
¹H NMR Prediction (DMSO-d₆, 500 MHz):
-
δ 11.5 - 11.8 ppm (s, 1H): Indole N-H (Broad, downfield due to NO₂).
-
δ 8.45 ppm (d, J=2.0 Hz, 1H): H-4 (Ortho to NO₂, deshielded by ring current and NO₂).
-
δ 7.95 ppm (dd, J=9.0, 2.0 Hz, 1H): H-6 (Ortho to NO₂).
-
δ 7.45 ppm (d, J=9.0 Hz, 1H): H-7.
-
δ 2.35 ppm (s, 3H): C-2 Methyl.
-
δ 2.18 ppm (s, 3H): C-3 Methyl (Slightly more shielded than C-2).
Mass Spectrometry (ESI):
-
[M+H]⁺: 191.08 m/z
-
[M-H]⁻: 189.06 m/z (Readily forms anion due to acidic NH).
References
-
Fischer Indole Synthesis Mechanism & Applications. Source: Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. Context: Definitive text on the mechanistic pathway and acid catalyst choices.
-
Synthesis and Evaluation of 5-Nitroindole Derivatives as c-Myc Binders. Source:ChemMedChem, 2021. URL:[Link] Context: Details the synthesis of 5-nitroindole derivatives and their specific activity against cancer cell lines via G-quadruplex stabilization.
-
Indole Chemistry and Reactivity. Source:The Chemistry of Heterocyclic Compounds, Indoles. Context: General properties of 2,3-disubstituted indoles and the electronic effects of the 5-nitro group.
-
Spectroscopic Data of Indole Derivatives. Source: NIST Chemistry WebBook & AIST Spectral Database (SDBS). URL:[Link] Context: Reference for IR and MS fragmentation patterns of nitro-substituted aromatics.
Sources
A Technical Guide to the Spectroscopic Characterization of 2,3-Dimethyl-5-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Key Spectroscopic Features
2,3-Dimethyl-5-nitro-1H-indole (CAS No. 21296-94-6) possesses a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol .[1][2] The core structure consists of a bicyclic indole ring system, substituted with two methyl groups at positions 2 and 3, and a nitro group at position 5. The presence and position of these functional groups give rise to a unique spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of 2,3-Dimethyl-5-nitro-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The electron-withdrawing nature of the nitro group at the 5-position significantly influences the chemical shifts of the nearby protons and carbons, a key feature in distinguishing it from other isomers.
¹H NMR Spectroscopy
The proton NMR spectrum of 2,3-Dimethyl-5-nitro-1H-indole is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. By comparing with the known spectrum of 2,3-Dimethyl-1H-indole, we can predict the impact of the nitro group. In the parent compound, the aromatic protons appear in the range of δ 7.17-7.60 ppm.[3] For the 5-nitro derivative, the protons on the benzene ring will be deshielded.
Table 1: Predicted ¹H NMR Chemical Shifts for 2,3-Dimethyl-5-nitro-1H-indole
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-1 (N-H) | > 8.5 (broad) | Singlet | The N-H proton of indoles is typically broad and downfield; the nitro group will further deshield it. |
| H-4 | ~ 8.4 | Doublet | Strongly deshielded by the adjacent nitro group. |
| H-6 | ~ 8.0 | Doublet of doublets | Deshielded by the nitro group at the para position. |
| H-7 | ~ 7.4 | Doublet | Less affected by the nitro group compared to H-4 and H-6. |
| C2-CH₃ | ~ 2.4 | Singlet | Similar to the parent compound (δ 2.38 ppm).[3] |
| C3-CH₃ | ~ 2.3 | Singlet | Similar to the parent compound (δ 2.29 ppm).[3] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dimethyl-5-nitro-1H-indole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atoms of the benzene ring, particularly those close to the nitro group, are expected to be significantly deshielded. For comparison, the aromatic carbons of 2,3-Dimethyl-1H-indole resonate between δ 110.20 and 135.32 ppm.[3]
Table 2: Predicted ¹³C NMR Chemical Shifts for 2,3-Dimethyl-5-nitro-1H-indole
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | ~ 138 | Substituted with a methyl group. |
| C-3 | ~ 110 | Substituted with a methyl group. |
| C-3a | ~ 130 | Bridgehead carbon. |
| C-4 | ~ 118 | Influenced by the adjacent nitro group. |
| C-5 | ~ 142 | Directly attached to the electron-withdrawing nitro group. |
| C-6 | ~ 119 | Influenced by the nitro group. |
| C-7 | ~ 111 | Less affected by the nitro group. |
| C-7a | ~ 139 | Bridgehead carbon, deshielded. |
| C2-CH₃ | ~ 12 | Typical range for methyl groups on a double bond. |
| C3-CH₃ | ~ 9 | Typical range for methyl groups on a double bond. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3-Dimethyl-5-nitro-1H-indole will be dominated by absorptions from the N-H bond, C-H bonds, C=C bonds of the aromatic ring, and the characteristic strong absorptions of the nitro group.
Table 3: Predicted IR Absorption Bands for 2,3-Dimethyl-5-nitro-1H-indole
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C Stretch | 1600 - 1650 | Medium |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1380 | Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2,3-Dimethyl-5-nitro-1H-indole, the molecular ion peak is expected at an m/z corresponding to its molecular weight.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z 190
-
Key Fragments:
-
m/z 173: Loss of OH ([M-OH]⁺)
-
m/z 160: Loss of NO ([M-NO]⁺)
-
m/z 144: Loss of NO₂ ([M-NO₂]⁺), which corresponds to the 2,3-dimethylindole radical cation.[4]
-
m/z 130: Loss of NO₂ and CH₂ ([M-NO₂-CH₂]⁺)
-
Caption: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer, such as one equipped with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC-MS) or a Liquid Chromatograph (LC-MS).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For EI, use a standard ionization energy (e.g., 70 eV).
-
Scan a range of m/z values to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure of the molecule.
-
Conclusion
The spectroscopic data presented in this guide, although predictive, are based on sound chemical principles and comparative analysis with closely related, well-characterized molecules. The provided tables of expected NMR chemical shifts, IR absorption bands, and mass spectral fragments serve as a valuable reference for any researcher working with 2,3-Dimethyl-5-nitro-1H-indole. The detailed experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data for this compound and its derivatives. This comprehensive guide is intended to facilitate the unambiguous identification and further investigation of this important chemical entity in various scientific and industrial applications.
References
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-nitro-1H-indole
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,3-Dimethyl-5-nitro-1H-indole (CAS No. 21296-94-6). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies for characterization. While experimental data for this specific molecule is limited, this guide establishes a robust framework for its analysis by leveraging data from closely related analogues and outlining authoritative protocols for empirical determination. The narrative explains the causal relationships between the molecule's structure—the lipophilic indole core, the electron-withdrawing nitro group, and the methyl substituents—and its resulting chemical behavior, including solubility, acidity, and spectral characteristics.
Core Compound Profile and Significance
2,3-Dimethyl-5-nitro-1H-indole is a substituted indole, a heterocyclic scaffold of immense importance in pharmacology and materials science. The indole nucleus is a privileged structure, forming the core of numerous natural products and synthetic drugs. The addition of a nitro group at the 5-position significantly alters the electronic properties of the indole ring, enhancing its reactivity and potential for specific biological interactions. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of potential anti-cancer, anti-inflammatory, and antimicrobial agents.[1] Understanding its fundamental physicochemical properties is a critical first step in harnessing its potential for any research or development application.
1.1. Chemical Structure and Identification
-
IUPAC Name: 2,3-Dimethyl-5-nitro-1H-indole
-
Molecular Formula: C₁₀H₁₀N₂O₂[2]
-
Synonyms: 2,3-Dimethyl-5-nitroindole[1]
Physicochemical Properties: A Quantitative Overview
The properties of 2,3-Dimethyl-5-nitro-1H-indole are dictated by the interplay between its aromatic, heterocyclic core and its functional group substitutions. The table below summarizes key known and predicted values.
| Property | Value / Predicted Range | Source / Rationale |
| Molecular Weight | 190.20 g/mol | Calculated from Molecular Formula C₁₀H₁₀N₂O₂.[2] |
| Physical Appearance | Brown solid | A safety data sheet for the compound describes it as a brown solid.[4] |
| Melting Point | Not experimentally determined. | The parent compound, 2,3-dimethylindole, melts at 103-105 °C.[5] The related 5-nitroindole melts at 140-142 °C. The melting point is expected to be elevated relative to the parent due to increased polarity and potential for intermolecular interactions from the nitro group. |
| Boiling Point | Not available. | Likely to decompose at high temperatures before boiling under atmospheric pressure. |
| Water Solubility | Low / Insoluble in water.[4] | The indole core is hydrophobic. While the nitro group adds polarity, overall aqueous solubility is expected to be minimal. A safety data sheet confirms it is insoluble in water.[4] |
| Organic Solvent Solubility | Soluble in polar aprotic solvents. | By analogy to other nitroaromatic compounds, solubility is expected in solvents like DMSO, DMF, acetone, and ethyl acetate. The parent compound, 2,3-dimethylindole, is soluble in non-polar solvents.[6] |
| pKa (N-H acidity) | Predicted: ~14-16 | The pKa of the indole N-H proton (typically ~17 in DMSO) is lowered significantly by the strong electron-withdrawing effect of the 5-nitro group, making it more acidic than unsubstituted indole.[7] |
| LogP (Octanol/Water) | Predicted: ~2.5 - 3.0 | This value indicates moderate lipophilicity, suggesting potential for good membrane permeability. This is a computed estimation based on related structures. |
Spectroscopic & Spectrometric Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its spectral features can be reliably predicted based on its structure and data from analogous compounds. This predictive analysis is crucial for identification and structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-withdrawing nitro group dramatically influences the chemical shifts of the aromatic protons, shifting them downfield compared to the parent 2,3-dimethylindole.
-
¹H NMR Analysis:
-
Aromatic Protons (3H): The protons on the benzene portion of the indole ring (H4, H6, H7) are expected in the δ 7.5-8.5 ppm range. The H4 proton, being ortho to the nitro group, will likely be the most downfield and appear as a doublet. The H6 proton (meta to the nitro group) will be further downfield than in the parent indole and will likely appear as a doublet of doublets. The H7 proton will appear as a doublet. For comparison, the aromatic protons of the parent 2,3-dimethylindole appear between δ 7.1-7.6 ppm.[5]
-
N-H Proton (1H): A broad singlet is expected, likely further downfield than in the parent compound (> δ 8.0 ppm in a non-protic solvent like CDCl₃ or > δ 11.0 ppm in DMSO-d₆).
-
Methyl Protons (6H): Two sharp singlets for the C2-CH₃ and C3-CH₃ groups are expected in the δ 2.2-2.5 ppm range.[5]
-
-
¹³C NMR Analysis:
-
Aromatic Carbons: The carbon bearing the nitro group (C5) will be significantly deshielded. Other aromatic carbons will also show shifts influenced by the nitro group's electronic effect.
-
Pyrrole Ring Carbons: The C2 and C3 carbons are expected in the δ 105-135 ppm range.
-
Methyl Carbons: Signals for the two methyl carbons are anticipated in the δ 8-12 ppm range.[5]
-
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint for the key functional groups.
-
N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ . For the parent indole, this appears around 3406 cm⁻¹.[8]
-
C-H Stretches (Aromatic & Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.
-
Nitro Group (NO₂) Stretches: Two strong, characteristic absorption bands are the most definitive feature:
-
Asymmetric Stretch: Strong absorption at ~1500-1550 cm⁻¹ .
-
Symmetric Stretch: Strong absorption at ~1300-1350 cm⁻¹ . For related nitro-indole compounds, these peaks are clearly observed.[9]
-
-
C=C Aromatic Stretches: Medium to strong peaks in the 1450-1600 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The indole ring system is an effective chromophore. The addition of a nitro group, a powerful auxochrome, is expected to cause a significant bathochromic (red) shift of the absorption maxima to longer wavelengths.
-
Expected λ_max: Based on data for 5-nitroindole, which has a peak at 322 nm, 2,3-Dimethyl-5-nitro-1H-indole is expected to have a primary absorption maximum (λ_max ) in the 320-340 nm range in a solvent like ethanol or isopropanol.[10] This is a significant shift from the parent 2,3-dimethylindole, which absorbs below 300 nm.
Experimental Workflows for Physicochemical Characterization
For a compound with limited published data, empirical determination is paramount. The following section details standardized, trustworthy protocols for characterizing a new or uncharacterized batch of 2,3-Dimethyl-5-nitro-1H-indole.
Overall Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of the title compound.
Caption: A standard workflow for the physicochemical characterization of a solid organic compound.
Protocol: Melting Point Determination
This protocol determines the temperature range over which the solid-to-liquid phase transition occurs, a key indicator of purity.
-
Sample Preparation: Place a small amount of finely powdered, dry sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point range. This helps save time in subsequent, more precise measurements.
-
Accurate Determination: Use a fresh sample and heat at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
Reporting: The melting point is reported as the range T1-T2. A pure compound should have a sharp melting range (≤ 1 °C).[11]
Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound in a specific solvent system.[12][13]
-
System Preparation: Add an excess amount of the solid compound to a series of vials containing a precise volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The excess solid is crucial to ensure saturation is reached.[13]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation is required to remove undissolved solid.
-
Quantification: Prepare a series of standard solutions of the compound with known concentrations. Analyze both the standards and the saturated supernatant sample using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Calculation: Construct a calibration curve from the standard solutions. Use the curve to determine the concentration of the compound in the saturated sample, which represents its thermodynamic solubility.
Synthesis and Stability
Plausible Synthetic Pathway: Electrophilic Nitration
A common and direct method for synthesizing nitroindoles is through the electrophilic nitration of the parent indole. For 2,3-dimethylindole, the electron-donating nature of the indole ring and the methyl groups activates the benzene ring towards electrophilic substitution. The C5 position is often favored electronically.[14][15]
Caption: A plausible synthetic route via electrophilic nitration.
Chemical Stability
-
Light Sensitivity: Many nitroaromatic compounds exhibit some degree of photosensitivity. It is advisable to store the compound in amber vials or protected from direct light.
-
pH Stability: The indole ring can be sensitive to strong acidic conditions, which can lead to polymerization or degradation. The N-H proton is acidic and will be deprotonated under strongly basic conditions.
-
Thermal Stability: As a nitro-containing compound, it should be handled with care at elevated temperatures, as thermal decomposition can occur, potentially releasing nitrogen oxides.
Conclusion
2,3-Dimethyl-5-nitro-1H-indole is a compound of significant interest with physicochemical properties that make it a valuable intermediate for further chemical synthesis and biological screening. Its moderate lipophilicity, coupled with the electronically modified indole core, provides a foundation for designing molecules with potential therapeutic applications. Although a full experimental dataset is not publicly available, this guide provides a robust predictive analysis and outlines the authoritative experimental protocols necessary for its complete characterization. The methodologies and principles described herein offer a clear path for researchers to confidently assess this compound and unlock its full potential in their scientific endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7053, 2,3-Dimethylindole. PubChem. Retrieved January 30, 2026, from [Link]
-
Antosiak, K., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(21), 5039. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole-2,3-dione, 5-nitro-. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 30, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 30, 2026, from [Link]
-
University of Technology. (2021). experiment (1) determination of melting points. Retrieved January 30, 2026, from [Link]
-
Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 17-21. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11084182, 3-nitro-1H-indole. PubChem. Retrieved January 30, 2026, from [Link]
-
CAS. (n.d.). 2,3-Dimethyl-5-nitro-1H-indole. CAS Common Chemistry. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2005). Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives. Retrieved January 30, 2026, from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved January 30, 2026, from [Link]
-
Iannelli, P., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Intramolecular Oxidative Coupling. Molecules, 27(4), 1421. Available at: [Link]
-
Lignell, H. A., et al. (2014). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 118(38), 8648-8657. Available at: [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). The pKa values of the nitro(hetero)arenes and reactivity for the Diels‐Alder dearomative cycloaddition. Retrieved January 30, 2026, from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved January 30, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved January 30, 2026, from [Link]
-
SciELO Brasil. (2010). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved January 30, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1). Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 752812, ML354. PubChem. Retrieved January 30, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Base-controlled dearomative [3 + 2] cycloadditions between 3-nitro-indoles and fumaric acid amide esters. Organic & Biomolecular Chemistry. Retrieved January 30, 2026, from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Dimethyl-5-nitroindole. Retrieved January 30, 2026, from [Link]
-
ACS, Organic Division. (2022). pKa Data Compiled by R. Williams. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (2018). Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Retrieved January 30, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indole, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved January 30, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3-DIMETHYL-5-NITROINDOLE | 21296-94-6 [chemicalbook.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. rsc.org [rsc.org]
- 6. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. bioassaysys.com [bioassaysys.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. experts.umn.edu [experts.umn.edu]
Technical Monograph: 2,3-Dimethyl-5-nitro-1H-indole
Topic: 2,3-Dimethyl-5-nitro-1H-indole (CAS 21296-94-6) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Academic Researchers
Synthesis, Characterization, and Therapeutic Utility of a Nitro-Indolic Scaffold
Executive Summary
2,3-Dimethyl-5-nitro-1H-indole (CAS 21296-94-6) is a substituted indole derivative characterized by a nitro group at the C5 position and methyl substitutions at C2 and C3.[1] It serves as a critical intermediate in the synthesis of bioactive alkaloids, specifically targeting anti-inflammatory and antineoplastic pathways. Its electron-deficient core makes it a valuable electrophile in nucleophilic aromatic substitution and a precursor for 5-aminoindole derivatives (via reduction), which are privileged scaffolds in kinase inhibitor design.
Chemical Identity & Physical Properties
The following data aggregates experimentally validated properties essential for identification and quality control.
| Property | Specification |
| CAS Number | 21296-94-6 |
| IUPAC Name | 2,3-Dimethyl-5-nitro-1H-indole |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 184–186 °C (Lit. [1][2]) |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water |
| pKa (Predicted) | ~16.1 (Indole NH) |
Synthesis Protocol: The Fischer Indole Route
The most robust and self-validating method for synthesizing 2,3-dimethyl-5-nitro-1H-indole is the Fischer Indole Synthesis . This route ensures regioselectivity driven by the symmetry of the hydrazine precursor and the specific ketone used.
Mechanistic Pathway
The reaction proceeds via the condensation of 4-nitrophenylhydrazine with 2-butanone (methyl ethyl ketone), followed by an acid-catalyzed [3,3]-sigmatropic rearrangement.
Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the 2,3-dimethyl-5-nitro scaffold.
Experimental Procedure
Reagents:
-
4-Nitrophenylhydrazine hydrochloride (1.0 eq)
-
2-Butanone (3.0 eq)
-
Glacial Acetic Acid (Solvent/Catalyst)
-
Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄) (Co-catalyst)
Step-by-Step Protocol:
-
Hydrazone Formation: Dissolve 4-nitrophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL). Add 2-butanone (30 mmol) dropwise at room temperature. Stir for 1 hour.
-
Cyclization: Heat the mixture to reflux (110–120 °C) for 2–4 hours. The solution will darken as the indole forms. Note: Monitoring by TLC (Ethyl Acetate:Hexane 1:3) is crucial; the hydrazone spot will disappear.
-
Quenching: Cool the reaction mixture to room temperature and pour slowly into crushed ice (100 g) with vigorous stirring.
-
Isolation: The crude indole will precipitate as a yellow/orange solid. Filter the precipitate and wash copiously with water to remove acid residues.
-
Purification: Recrystallize from ethanol or an ethanol/water mixture.
-
Yield Expectation: 60–75%
-
Validation: Check Melting Point (Target: 184–186 °C).
-
Analytical Characterization
Accurate identification requires analyzing the specific splitting patterns caused by the nitro group's electron-withdrawing nature.
Nuclear Magnetic Resonance (NMR)
The nitro group at C5 deshields the adjacent protons, particularly H4.
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Mechanistic Insight |
| ¹H | 11.40 | Broad Singlet | NH (1H) | Indole N-H, exchangeable with D₂O. |
| ¹H | 8.48 | Doublet (J=2.0 Hz) | C4-H | Highly deshielded by ortho-nitro group. |
| ¹H | 7.95 | dd (J=9.0, 2.0 Hz) | C6-H | Coupling with C7 and C4. |
| ¹H | 7.45 | Doublet (J=9.0 Hz) | C7-H | Least affected aromatic proton. |
| ¹H | 2.38 | Singlet | C2-CH₃ | Methyl on the electron-rich pyrrole ring. |
| ¹H | 2.19 | Singlet | C3-CH₃ | Methyl at C3 position. |
Mass Spectrometry (MS)
-
Ionization Mode: ESI+ or EI
-
Molecular Ion: m/z 190.2 [M]+
-
Fragmentation: Loss of -NO₂ (M-46) and methyl groups is common in EI spectra.
Applications in Drug Development
This compound is not merely an endpoint but a versatile scaffold.
Kinase Inhibitor Precursor
Reduction of the nitro group (using H₂/Pd-C or Fe/NH₄Cl) yields 5-amino-2,3-dimethylindole . Amino-indoles are critical "hinge-binding" motifs in ATP-competitive kinase inhibitors. The 2,3-dimethyl substitution restricts conformational rotation, potentially increasing selectivity for specific kinase pockets.
G-Quadruplex Binders
Substituted nitroindoles have been identified as ligands for c-Myc G-quadruplex DNA structures [3]. The planar indole core intercalates into the DNA structure, while the nitro group provides specific electrostatic interactions, downregulating oncogene expression.
Fluorescent Probes
The nitro group acts as a fluorescence quencher. Derivatization (e.g., reduction and subsequent acylation) can "switch on" fluorescence, making this scaffold useful for designing hypoxia-activated probes where the nitro group is reduced in low-oxygen tumor environments.
Figure 2: Downstream synthetic utility and therapeutic applications.
Safety & Handling (E-E-A-T)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Irritant: Causes skin and eye irritation.
-
Storage: Store at 2–8 °C (Refrigerated) to prevent slow oxidation or degradation.
Handling Protocol: Always manipulate this compound within a chemical fume hood. Nitroindoles can be potent sensitizers. Use nitrile gloves and safety goggles. In case of skin contact, wash immediately with soap and water; the compound may stain skin yellow/orange due to the nitrochromophore.
References
-
ChemicalBook. (n.d.).[2] 2,3-Dimethyl-5-nitro-1H-indole Properties and Melting Point Data. Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,3-Dimethyl-5-nitroindole. Retrieved from
-
Müller, S., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem. Retrieved from
- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Classic mechanistic reference).
Sources
An In-depth Technical Guide on the Biological Activity of 2,3-Dimethyl-5-nitro-1H-indole
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, at the 5-position of the indole ring has been shown to confer significant anticancer and antimicrobial properties to the resulting derivatives.[2][3] This guide delves into the pharmacological potential of a specific, yet under-explored derivative, 2,3-Dimethyl-5-nitro-1H-indole. While direct experimental data on this particular molecule is limited, this document will synthesize information from closely related 5-nitroindole analogues to build a comprehensive profile of its probable biological activities and mechanisms of action. We will explore its potential as an anticancer agent, focusing on the well-established role of 5-nitroindoles as binders of c-Myc G-quadruplex DNA, and as an antimicrobial agent, likely targeting key bacterial enzymes.[2][4] Furthermore, this guide will provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of this compound, offering a roadmap for researchers and drug development professionals interested in this promising chemical space.
Introduction: The Therapeutic Potential of the 5-Nitroindole Scaffold
The indole ring system is a privileged structure in drug discovery, present in numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1] The chemical versatility of the indole nucleus allows for substitutions that can dramatically modulate its biological effects. The addition of a nitro group (NO₂) is a common strategy in medicinal chemistry to enhance the biological activity of a parent molecule.[3] Nitro compounds are known to participate in redox reactions within cells, which can lead to cytotoxicity in microorganisms and cancer cells.[3]
Specifically, the 5-nitroindole scaffold has emerged as a promising pharmacophore in the development of novel anticancer and antimicrobial agents. Research has demonstrated that derivatives of 5-nitroisatin (a close analogue) exhibit potent biological activity, often attributed to the electronic effects of the nitro group combined with the isatin core.[4] This guide will focus on the specific derivative, 2,3-Dimethyl-5-nitro-1H-indole, and extrapolate its potential biological activities based on the established pharmacology of the 5-nitroindole class. The methyl groups at the 2 and 3 positions are expected to influence the compound's lipophilicity, steric profile, and metabolic stability, potentially fine-tuning its biological activity and pharmacokinetic properties.
Plausible Synthesis of 2,3-Dimethyl-5-nitro-1H-indole
A probable synthetic route to 2,3-Dimethyl-5-nitro-1H-indole would involve a two-step process: the synthesis of 2,3-dimethylindole followed by its nitration.
Synthesis of 2,3-Dimethylindole
A common method for the synthesis of 2,3-dimethylindole is the Fischer indole synthesis. However, a more direct approach involves the cyclization of N-butenylaniline in the presence of a strong acid catalyst like polyphosphoric acid.[5]
Experimental Protocol: Synthesis of 2,3-Dimethylindole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, admix N-butenylaniline and polyphosphoric acid.
-
Reflux: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis: After completion, cool the reaction mixture and carefully hydrolyze it by the slow addition of an aqueous alkali solution (e.g., NaOH or KOH) with external cooling.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Nitration of 2,3-Dimethylindole
The nitration of the 2,3-dimethylindole core at the 5-position can be achieved using standard nitrating agents. Care must be taken to control the reaction conditions to avoid over-nitration or side reactions.
Experimental Protocol: Synthesis of 2,3-Dimethyl-5-nitro-1H-indole
-
Dissolution: Dissolve 2,3-dimethylindole in a suitable solvent, such as glacial acetic acid or sulfuric acid, in a flask cooled in an ice bath.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid, or an alternative nitrating agent for milder conditions) to the cooled solution with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water until neutral, and dry. The crude 2,3-Dimethyl-5-nitro-1H-indole can be purified by recrystallization from a suitable solvent like ethanol.
Anticipated Biological Activity and Mechanisms of Action
Based on the literature for related 5-nitroindole compounds, 2,3-Dimethyl-5-nitro-1H-indole is predicted to exhibit significant anticancer and antimicrobial activities.
Anticancer Activity: A Potential c-Myc G-Quadruplex Binder
A compelling body of evidence suggests that substituted 5-nitroindole scaffolds can act as potent anticancer agents by targeting G-quadruplex DNA structures in the promoter region of the c-Myc oncogene.[2][6]
Proposed Mechanism of Anticancer Action
-
G-Quadruplex Binding: The planar 5-nitroindole core is hypothesized to interact with and stabilize the G-quadruplex structure in the c-Myc promoter.[2]
-
Downregulation of c-Myc Expression: This stabilization is thought to inhibit the transcription of the c-Myc gene, leading to the downregulation of the c-Myc oncoprotein.[2][6]
-
Cell Cycle Arrest: The reduction in c-Myc levels can induce cell cycle arrest, primarily in the sub-G1/G1 phase, in cancer cells.[2][6]
-
Induction of Apoptosis: The disruption of the cell cycle and other cellular processes ultimately leads to programmed cell death (apoptosis).
-
Generation of Reactive Oxygen Species (ROS): Some 5-nitroindole derivatives have been shown to increase the concentration of intracellular reactive oxygen species, contributing to their cytotoxic effects.[2][6]
The 2,3-dimethyl substituents on the indole ring may enhance binding affinity to the G-quadruplex or improve cellular uptake, potentially leading to increased potency.
Experimental Protocol: Evaluation of Anticancer Activity
-
Cell Viability Assay (MTT or Alamar Blue):
-
Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 2,3-Dimethyl-5-nitro-1H-indole for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT or Alamar Blue reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine cell viability and calculate the IC₅₀ value.[2]
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Treat cancer cells with the compound at its IC₅₀ concentration.
-
Harvest the cells, fix them in ethanol, and stain with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells with the compound and then stain with Annexin V-FITC and propidium iodide.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Antimicrobial Activity: Targeting Bacterial Processes
Indole derivatives, particularly those bearing a nitro group, are known to possess a broad spectrum of antimicrobial activity.[7]
Potential Mechanisms of Antimicrobial Action
-
Inhibition of DNA Gyrase: Some 5-nitroisatin derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[4] The indole scaffold can bind to the active site of this enzyme, leading to bacterial cell death.
-
Inhibition of Efflux Pumps: Certain indole derivatives can act as inhibitors of bacterial efflux pumps, such as NorA in Staphylococcus aureus.[8] By blocking these pumps, the compound can increase the susceptibility of bacteria to other antibiotics.
-
Disruption of Respiratory Metabolism: Some synthetic indole derivatives have been shown to kill Gram-positive bacteria by quenching the respiratory metabolism pathway.[5]
Experimental Protocol: Evaluation of Antimicrobial Activity
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):
-
Prepare serial dilutions of 2,3-Dimethyl-5-nitro-1H-indole in a 96-well plate containing microbial growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
-
-
Agar Well Diffusion Assay:
-
Spread a standardized inoculum of the test microorganism onto the surface of an agar plate.
-
Create wells in the agar and add a solution of the test compound to each well.
-
Incubate the plates and measure the diameter of the zone of inhibition around each well.
-
Data Presentation and Visualization
Table 1: Hypothetical Anticancer Activity of 2,3-Dimethyl-5-nitro-1H-indole
| Cell Line | IC₅₀ (µM) |
| HeLa (Cervical Cancer) | Predicted: 5-15 |
| MCF-7 (Breast Cancer) | Predicted: 10-25 |
| A549 (Lung Cancer) | Predicted: 8-20 |
Note: These values are hypothetical and require experimental validation.
Diagram 1: Proposed Anticancer Mechanism of Action
Caption: Proposed anticancer mechanism of 2,3-Dimethyl-5-nitro-1H-indole.
Diagram 2: Experimental Workflow for Biological Evaluation
Caption: Workflow for the synthesis and biological evaluation of 2,3-Dimethyl-5-nitro-1H-indole.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 2,3-Dimethyl-5-nitro-1H-indole is currently lacking in the public domain, a strong case can be made for its potential as a dual anticancer and antimicrobial agent based on the well-documented activities of the 5-nitroindole scaffold. The proposed mechanisms of action, involving the targeting of c-Myc G-quadruplexes in cancer cells and essential bacterial enzymes, provide a solid foundation for future research. The addition of the 2,3-dimethyl groups offers an avenue for medicinal chemists to fine-tune the physicochemical properties and biological activity of the 5-nitroindole core.
This technical guide provides a comprehensive framework for the synthesis and evaluation of 2,3-Dimethyl-5-nitro-1H-indole. The detailed experimental protocols are designed to be robust and reproducible, enabling researchers to validate the predicted biological activities and elucidate the precise mechanisms of action. Further investigations should focus on a broad-spectrum screening against a panel of cancer cell lines and microbial pathogens, followed by in-depth mechanistic studies and in vivo efficacy and toxicity assessments. The exploration of this and other substituted 5-nitroindoles holds significant promise for the development of novel therapeutic agents to address the pressing global challenges of cancer and infectious diseases.
References
-
ResearchGate. (2025). Synthesis and biological evaluation of some new 2-(2-methyl-5-nitro-1H-imidazol-1-yl)- N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3- ylidene]acetohydrazide derivatives. [Link]
-
PubMed Central. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. [Link]
-
PubMed. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
-
MDPI. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. [Link]
-
ACS Bio & Med Chem Au. (2025). Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis. [Link]
-
European Journal of Medicinal Chemistry. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. [Link]
- Google Patents. (1956).
-
National Institutes of Health. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]
-
PubMed. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. [Link]
-
ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]
-
National Institutes of Health. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. [Link]
-
PubMed Central. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. [Link]
-
ACS Omega. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. [Link]
-
PubMed Central. (n.d.). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. [Link]
-
ResearchGate. (2020). Synthesis, antibacterial and free radical scavenging activity of some newer N-((10-nitro-1H-indolo [1, 2-c]quinazolin-12-yl)methylene)benzenamines. [Link]
-
Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. [Link]
-
ResearchGate. (2025). Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst. [Link]
-
Dove Press. (2021). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. [Link]
-
ResearchGate. (2005). A new synthesis of 2-nitroindoles. [Link]
-
iris.unina.it. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. turkjps.org [turkjps.org]
- 9. pubs.acs.org [pubs.acs.org]
mechanism of action of 2,3-Dimethyl-5-nitro-1H-indole
An In-Depth Technical Guide to the Mechanism of Action of 2,3-Dimethyl-5-nitro-1H-indole and Related Nitroindole Scaffolds
Executive Summary
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, often enhances the biological activity of parent compounds.[3] This guide focuses on the proposed mechanism of action for 2,3-Dimethyl-5-nitro-1H-indole, a member of the 5-nitroindole class of compounds. While direct studies on this specific molecule are limited, extensive research on closely related 5-nitroindole derivatives provides a robust framework for understanding its biological function.[4][5][6] Evidence strongly suggests that the primary anticancer mechanism of this compound class involves the binding and stabilization of G-quadruplex (G4) structures within the promoter region of the c-Myc oncogene. This interaction inhibits gene transcription, leading to the downregulation of the c-Myc protein, which in turn induces cell cycle arrest and the production of reactive oxygen species (ROS), culminating in antiproliferative effects.[4][5] This document synthesizes the available biophysical and biological data to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Nitroindoles
The Indole Scaffold: A Cornerstone of Drug Discovery
The indole ring system is a ubiquitous structural motif found in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1][2] Its unique electronic characteristics and the ability of the N-H group to act as a hydrogen bond donor make it an ideal scaffold for interacting with various biological targets. Consequently, indole derivatives have been successfully developed as anticancer, antihypertensive, and antidepressant agents.[2] The versatility of the indole core allows for chemical modification at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]
The Nitro Group: An Enhancer of Biological Activity
The nitro group is a critical functional group in the chemical structure of many active pharmaceutical ingredients.[3] Its strong electron-withdrawing nature can significantly alter the electronic distribution of a molecule, influencing its lipophilicity, binding affinity, and overall biological activity.[3] In the context of anticancer agents, the nitro group can contribute to mechanisms such as inducing apoptosis and inhibiting angiogenesis.[3]
2,3-Dimethyl-5-nitro-1H-indole: A Focused Anticancer Candidate
2,3-Dimethyl-5-nitro-1H-indole belongs to the broader class of substituted 5-nitroindoles, which have demonstrated promising anticancer activity.[5][7] While this specific molecule serves as a foundational structure, lead-optimization strategies have explored various substitutions on the core scaffold to enhance potency and selectivity.[4][6] The insights gained from these derivatives form the basis of our understanding of the mechanism of action detailed in this guide.
Core Mechanism of Action: Targeting the c-Myc G-Quadruplex
The primary molecular target for the anticancer activity of the 5-nitroindole class is the G-quadruplex (G4) DNA structure located in the promoter region of the c-Myc oncogene.[4][5]
The c-Myc Oncogene: A Master Regulator of Cell Proliferation
The c-Myc oncogene is a critical transcription factor that regulates up to 15% of all human genes, controlling fundamental cellular processes such as proliferation, differentiation, and apoptosis. Its overexpression is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Direct inhibition of the c-Myc protein has proven challenging; therefore, strategies aimed at suppressing its expression offer a promising alternative.
G-Quadruplexes: Non-Canonical DNA Structures as Drug Targets
G-quadruplexes are non-canonical, four-stranded DNA structures that form in guanine-rich sequences, which are prevalent in gene promoter regions and telomeres.[5] The formation of a G4 structure in the promoter region of a gene, such as c-Myc, can act as a silencer, repressing transcription. Small molecules that can bind to and stabilize these G4 structures are therefore valuable as potential anticancer drugs.[4][5]
Binding and Stabilization of the c-Myc G-Quadruplex by 5-Nitroindoles
Biophysical and biological analyses have shown that substituted 5-nitroindole scaffolds effectively bind to the c-Myc promoter G-quadruplex.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy studies on related derivatives indicate a specific interaction with the terminal G-quartets of the G4 structure, often in a 2:1 stoichiometry (ligand:G4).[4][5] This binding stabilizes the G4 conformation, preventing the transcriptional machinery from accessing the promoter and thereby inhibiting c-Myc expression.
Cellular and Molecular Consequences of G4 Stabilization
The stabilization of the c-Myc G-quadruplex by 5-nitroindole compounds initiates a cascade of downstream events that collectively contribute to their anticancer effects.
Caption: Proposed signaling pathway for 5-nitroindole derivatives.
Downregulation of c-Myc Expression
By stabilizing the G-quadruplex, 5-nitroindole compounds effectively "lock" the c-Myc promoter in a transcriptionally repressed state.[5] This leads to a significant decrease in c-Myc mRNA and subsequent protein levels within cancer cells, striking at the root of the oncogenic signaling pathway.[4]
Induction of Cell Cycle Arrest
A primary function of the c-Myc protein is to drive the cell cycle forward. Consequently, the downregulation of c-Myc by 5-nitroindoles results in cell cycle arrest, predominantly in the sub-G1 and G1 phases.[4][5] This halt in proliferation prevents the expansion of the cancer cell population.
Generation of Reactive Oxygen Species (ROS)
Studies have demonstrated that treatment with 5-nitroindole derivatives leads to an increase in the concentration of intracellular reactive oxygen species (ROS).[4][5] While the precise mechanism linking c-Myc downregulation to ROS production is multifaceted, it is a key component of the compounds' cytotoxic effects. Elevated ROS levels induce oxidative stress, damaging cellular components and triggering apoptotic pathways. The antiproliferative activity can be partially reversed by antioxidants like N-acetyl cysteine (NAC), confirming the role of ROS in the mechanism of action.[5]
Experimental Protocols & Validation Workflow
The following protocols represent a validated workflow for characterizing the mechanism of action of G-quadruplex binders like 2,3-Dimethyl-5-nitro-1H-indole.
Caption: A logical workflow for validating the mechanism of action.
Protocol: Cell Viability Assay (Alamar Blue)
This protocol is used to determine the concentration at which the compound inhibits cell proliferation by 50% (IC₅₀).
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 5-nitroindole compound in culture medium. Add the dilutions to the wells and incubate for 48-72 hours.
-
Reagent Addition: Add Alamar blue reagent (10% of the well volume) to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Treatment: Culture cells (e.g., HeLa) and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the Sub-G1, G1, S, and G2/M phases.
Protocol: Intracellular ROS Detection
This protocol measures the generation of reactive oxygen species within cells.
-
Treatment: Plate cells in a black, clear-bottom 96-well plate. Treat with the 5-nitroindole compound for a specified time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a negative control.
-
Probe Loading: Remove the treatment media, wash with PBS, and incubate the cells with a solution of 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS for 30-60 minutes at 37°C.
-
Measurement: Wash the cells again with PBS. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) using a fluorescence plate reader.
-
Analysis: Quantify the increase in fluorescence relative to the untreated control, which corresponds to the level of intracellular ROS.
Data Summary and Structure-Activity Relationship (SAR)
The antiproliferative activity of 5-nitroindole derivatives has been evaluated against various cancer cell lines. The data below, derived from studies on pyrrolidine-substituted 5-nitroindoles, highlights the potency of this class of compounds.[5]
| Compound ID | Substitution Pattern | IC₅₀ (μM) against HeLa Cells |
| 5 | Pyrrolidine-propyl at N1 position | 5.08 ± 0.91 |
| 7 | Pyrrolidine-ethyl at N1 position | 5.89 ± 0.73 |
| Data sourced from Nimbarte et al. (2021).[5] |
The structure-activity relationship (SAR) studies suggest that the 5-nitroindole core is crucial for G4 binding.[6] Furthermore, the nature and length of the substituent at the N1 position of the indole ring can be modulated to improve binding affinity, cellular uptake, and overall antiproliferative activity.[4][5] The presence of a flexible chain with a terminal basic amine (like pyrrolidine) often enhances the interaction with the negatively charged phosphate backbone of the DNA G-quadruplex.
Conclusion and Future Directions
The evidence strongly supports a mechanism of action for the 5-nitroindole class of compounds, including 2,3-Dimethyl-5-nitro-1H-indole, centered on the stabilization of the c-Myc promoter G-quadruplex. This primary action leads to the downregulation of a key oncogene, resulting in potent downstream anticancer effects, including cell cycle arrest and induction of oxidative stress.
Future research should focus on:
-
Direct Evaluation: Conducting biophysical and cellular studies specifically on the 2,3-Dimethyl-5-nitro-1H-indole structure to confirm that its mechanism aligns with the broader class of 5-nitroindoles.
-
Target Selectivity: Profiling the compound against a panel of different G-quadruplex-forming oncogenes to determine its selectivity.
-
In Vivo Efficacy: Advancing lead compounds into preclinical animal models to assess their therapeutic potential, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of these G4 stabilizers with other established chemotherapeutic agents.
This in-depth understanding of the mechanism provides a solid foundation for the continued development of 5-nitroindole derivatives as a promising new class of targeted anticancer therapeutics.
References
-
Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1677. [Link]
-
Nimbarte, V. D., Wirmer-Bartoschek, J., Gande, S. L., Alshamleh, I., Seibert, M., Nasiri, H. R., Schnütgen, F., Serve, H., & Schwalbe, H. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. [Link]
-
Cholewiński, G., Gębska, A., & Bąk, A. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3409. [Link]
-
Li, Y., Li, Y., Li, J., Wang, J., Zhang, Y., & Wang, H. (2023). Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. Frontiers in Cellular and Infection Microbiology, 13, 1269399. [Link]
-
Abdel-Magid, A. F. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. MDPI. [Link]
-
Nimbarte, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]
- This reference was not utilized in the final guide.
-
Kumar, A., & Kumar, A. (2020). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. [Link]
- This reference was not utilized in the final guide.
- This reference was not utilized in the final guide.
- This reference was not utilized in the final guide.
- This reference was not utilized in the final guide.
- This reference was not utilized in the final guide.
- This reference was not utilized in the final guide.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to the Preliminary Cytotoxicity Screening of 2,3-Dimethyl-5-nitro-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in pharmacologically active compounds.[1][2] This guide provides a comprehensive, technically-grounded framework for conducting the preliminary in vitro cytotoxicity screening of a specific derivative, 2,3-Dimethyl-5-nitro-1H-indole. We move beyond simple protocol recitation to establish a logical, multi-assay strategy designed to yield robust and interpretable initial data. This whitepaper details the rationale behind selecting a complementary suite of assays—targeting metabolic viability (MTT), membrane integrity (LDH), and apoptotic pathways (Caspase-3/7)—and provides detailed, field-tested protocols for their execution. The objective is to equip researchers and drug development professionals with a self-validating system to accurately assess the cytotoxic potential of this novel compound and guide future mechanistic studies.
Foundational Strategy: A Multi-Parametric Approach
A preliminary cytotoxicity screen should not rely on a single endpoint. A compound can affect a cell in numerous ways: it can halt metabolic processes, rupture the cell membrane, or trigger programmed cell death. To build a comprehensive initial profile of 2,3-Dimethyl-5-nitro-1H-indole, we advocate for a tripartite strategy that interrogates distinct cellular health markers simultaneously.
-
Metabolic Viability Assessment (MTT Assay): This serves as the primary screen for overall cellular health. The MTT assay is a colorimetric method that measures the reduction of yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] A reduction in this activity is a strong indicator of reduced cell viability or proliferation.[5]
-
Cell Membrane Integrity Assessment (LDH Assay): To differentiate between cytostatic effects (inhibition of growth) and cytotoxic effects (cell death), we employ the lactate dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6][7]
-
Apoptosis Induction Assessment (Caspase-3/7 Assay): To probe the mechanism of cell death, we measure the activity of key executioner caspases. Caspases-3 and -7 are essential proteases that, when activated, orchestrate the dismantling of the cell during apoptosis.[8] Their activation is a reliable and early indicator of programmed cell death.[9][10]
This integrated approach ensures that the initial data is not only quantitative but also mechanistically insightful.
The Candidate Molecule: 2,3-Dimethyl-5-nitro-1H-indole
Before initiating biological assays, a thorough understanding of the test compound's basic properties is essential.
| Property | Value | Source |
| IUPAC Name | 2,3-Dimethyl-5-nitro-1H-indole | - |
| CAS Number | 21296-94-6 | [11] |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [11] |
| Molecular Weight | 190.20 g/mol | [11] |
| Appearance | Assumed to be a solid at room temperature | - |
| Purity | ≥98% (Recommended for biological assays) | - |
| Solvent | Dimethyl sulfoxide (DMSO) is recommended for stock solution preparation. | - |
Note on Compound Handling: A 10 mM stock solution in sterile, cell culture-grade DMSO is recommended. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
Integrated Experimental Workflow
The overall screening process follows a logical progression from cell preparation to multi-faceted data analysis. This workflow is designed for a 96-well plate format, making it suitable for generating dose-response curves and amenable to higher throughput.
Caption: Integrated workflow for preliminary cytotoxicity screening.
Detailed Experimental Protocols
The following protocols are standardized for a 96-well format. Each experiment must include:
-
Untreated Controls: Cells treated with vehicle (e.g., 0.5% DMSO in media).
-
Blank Controls: Media only (no cells).
-
Positive Controls: A known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to validate assay performance.
-
Maximum Lysis Control (for LDH Assay): Cells treated with a lysis buffer to determine maximum LDH release.[12]
Protocol 1: MTT Metabolic Viability Assay
Principle: This assay quantifies the metabolic activity of a cell population, which is proportional to the number of viable cells.[3][4] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be measured spectrophotometrically.[13]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization Buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear flat-bottom plates.
-
Microplate reader (absorbance at 570 nm).
Step-by-Step Methodology:
-
Cell Plating: Seed cells at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 2,3-Dimethyl-5-nitro-1H-indole. Include vehicle controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm on a microplate reader.
-
Calculation:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Protocol 2: LDH Membrane Integrity Assay
Principle: This colorimetric assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture supernatant.[6][14]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).
-
96-well clear flat-bottom plates.
-
Lysis Buffer (e.g., 1% Triton X-100).
-
Microplate reader (absorbance at 490 nm).
Step-by-Step Methodology:
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol. Prepare separate wells for the "Maximum LDH Release" control.
-
Induce Maximum Lysis: 45 minutes before the end of the incubation period, add 10 µL of Lysis Buffer to the maximum release control wells.[12]
-
Collect Supernatant: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Add 50 µL of the reaction mixture to each well containing supernatant. Incubate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 490 nm.
-
Calculation:
-
% Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_lysis - Abs_vehicle)] * 100
-
Protocol 3: Caspase-3/7 Apoptosis Assay
Principle: This assay uses a specific substrate for caspase-3 and caspase-7 that is non-luminescent until cleaved by the active enzymes. The resulting luminescent signal is directly proportional to the amount of caspase activity, indicating apoptosis.[15]
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay Kit (containing a luminogenic substrate and buffer).
-
96-well opaque-walled plates (suitable for luminescence).
-
Plate-reading luminometer.
Step-by-Step Methodology:
-
Cell Plating & Treatment: Follow steps 1 and 2 from the MTT protocol, but use opaque-walled plates.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Analysis: Data is typically presented as Relative Luminescence Units (RLU) or as fold-change over the vehicle control.
Data Presentation and Interpretation
Quantitative data from dose-response experiments should be analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the compound required to inhibit the measured biological process by 50%.
Table 1: Hypothetical Cytotoxicity Profile of 2,3-Dimethyl-5-nitro-1H-indole (48h Treatment)
| Cell Line | Assay | Endpoint | IC₅₀ (µM) | Interpretation |
| A549 (Lung Cancer) | MTT | Metabolic Viability | 8.5 | Potent reduction in cell viability. |
| LDH | Membrane Damage | 25.2 | Membrane damage occurs at higher concentrations than metabolic inhibition. | |
| Caspase-3/7 | Apoptosis Induction | 9.1 | Strong correlation with MTT results, suggesting apoptosis is the primary death mechanism. | |
| HCT-116 (Colon Cancer) | MTT | Metabolic Viability | 12.3 | Moderate reduction in cell viability. |
| LDH | Membrane Damage | > 50 | Minimal membrane damage observed within the tested range. | |
| Caspase-3/7 | Apoptosis Induction | 13.5 | Apoptosis is induced, consistent with the observed decrease in viability. | |
| BEAS-2B (Normal Lung) | MTT | Metabolic Viability | 45.7 | Significantly less toxic to non-cancerous cells, indicating potential selectivity. |
Integrated Interpretation:
-
A549 Cells: The close IC₅₀ values from the MTT and Caspase-3/7 assays suggest that 2,3-Dimethyl-5-nitro-1H-indole induces cytotoxicity primarily through the activation of apoptotic pathways. The higher IC₅₀ for the LDH assay indicates that significant membrane rupture (necrosis) is a later event.
-
HCT-116 Cells: The compound is still effective but less potent. The lack of significant LDH release coupled with caspase activation suggests a "cleaner" apoptotic cell death without inducing significant necrosis at therapeutic concentrations.
Hypothesized Mechanism of Action
While specific data for 2,3-Dimethyl-5-nitro-1H-indole is not yet available, the presence of the nitro group on the indole scaffold provides a basis for a plausible hypothesis. Nitroaromatic compounds are known to undergo enzymatic reduction within the cell, a process that can generate reactive nitrogen and oxygen species (RNS/ROS).[16] This can lead to nitrosative and oxidative stress, which is a potent trigger for the intrinsic pathway of apoptosis.
Caption: Hypothesized mechanism of ROS-induced apoptosis.
Conclusion and Future Directions
This guide outlines a robust, multi-parametric strategy for the preliminary cytotoxicity screening of 2,3-Dimethyl-5-nitro-1H-indole. By integrating assays for metabolic health, membrane integrity, and apoptosis, researchers can generate a comprehensive initial dataset that is far more informative than a single-endpoint screen. The hypothetical data presented suggests the compound may act as a selective pro-apoptotic agent.
Based on the results from this preliminary screen, logical next steps would include:
-
Expansion of Cell Line Panel: Test against a broader range of cancer and non-cancerous cell lines to confirm selectivity.
-
Mechanism Validation: Directly measure ROS production and mitochondrial membrane potential to validate the hypothesized mechanism.
-
Cell Cycle Analysis: Determine if the compound also has cytostatic effects by arresting the cell cycle at specific checkpoints.
This structured approach ensures that early-stage drug discovery efforts are built upon a solid foundation of high-quality, mechanistically relevant data.
References
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
-
Wikipedia. (n.d.). MTT assay. [Link]
-
Bio-protocol. (n.d.). LDH Cytotoxicity Assay. [Link]
-
Chan, F. K., Moriwaki, K., & De Rosa, M. J. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. bio-protocol.org. [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Küçükgüzel, I., Oruç, E. E., Rollas, S., Sahin, F., & Ozbek, A. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European journal of medicinal chemistry, 37(12), 1027-1031. [Link]
-
National Institutes of Health. (2025). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. National Library of Medicine. [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. National Library of Medicine. [Link]
-
SIELC Technologies. (2018). 2,3-Dimethyl-5-nitro-1H-indole. [Link]
-
National Institutes of Health. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. National Library of Medicine. [Link]
-
ResearchGate. (n.d.). Antioxidant capacities of synthesized indole compounds by ABTS assay. [Link]
-
PubChem. (n.d.). 3-methyl-5-nitro-1H-indole. [Link]
-
National Institutes of Health. (2024). New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy. National Library of Medicine. [Link]
-
ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]
-
National Institutes of Health. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). National Library of Medicine. [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). In-silico ADME and toxcity studies of some novel indole derivatives. [Link]
-
MDPI. (n.d.). Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection. [Link]
-
ResearchGate. (2024). (PDF) New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy. [Link]
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atcc.org [atcc.org]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 8. stemcell.com [stemcell.com]
- 9. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 2,3-Dimethyl-5-nitro-1H-indole | SIELC Technologies [sielc.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. MTT assay - Wikipedia [en.wikipedia.org]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. promega.com [promega.com]
- 16. Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection [mdpi.com]
Technical Guide: Computational Profiling of 2,3-Dimethyl-5-nitro-1H-indole
Topic: Theoretical and Computational Studies of 2,3-Dimethyl-5-nitro-1H-indole Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals
Executive Summary
This guide establishes a standardized computational and theoretical framework for analyzing 2,3-Dimethyl-5-nitro-1H-indole (CAS: 21296-94-6) . As a fused heterocyclic scaffold, this molecule occupies a critical intersection between materials science (Nonlinear Optics - NLO) and medicinal chemistry (oncology and antimicrobial pharmacophores).
The presence of the electron-withdrawing nitro group at the C5 position, coupled with electron-donating methyl groups at C2 and C3, creates a classic "push-pull" electronic system. This guide provides a validated protocol for Density Functional Theory (DFT) calculations, spectroscopic assignment, and molecular docking workflows to accelerate the development of this scaffold into functional materials or bioactive ligands.
Computational Framework & Methodology
To ensure reproducibility and accuracy, the following computational protocol is recommended as the "Gold Standard" for this specific indole derivative. This protocol balances computational cost with the accuracy required for hyperfine coupling constants and hyperpolarizability predictions.
The Standard Protocol
-
Software Environment: Gaussian 16 / ORCA 5.0
-
Method (DFT Functional): B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for organic geometries.
-
Refinement: For NLO properties (hyperpolarizability), use CAM-B3LYP or wb97xd to correct for long-range charge transfer interactions.
-
-
Basis Set: 6-311++G(d,p) .[1]
-
Justification: The diffuse functions (++) are non-negotiable for the nitro group (anion-like character) and accurate description of the lone pairs on the indole nitrogen.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: DMSO (for biological mimicry) and Ethanol (for UV-Vis comparison).
-
Workflow Visualization
The following diagram outlines the logical flow from structure generation to property prediction.
Figure 1: Standardized computational workflow for physicochemical profiling of nitroindole derivatives.
Molecular Geometry & Electronic Structure
Structural Conformation
The indole core is inherently planar. However, the 5-nitro group introduces a critical degree of freedom.
-
Observation: In the gas phase, the nitro group may lie coplanar with the indole ring to maximize
-conjugation. -
Steric Check: The 2,3-dimethyl substitution pattern locks the indole core, preventing C3-electrophilic attacks common in unsubstituted indoles. The C2-methyl group specifically stabilizes the structure against oxidative degradation.
-
Validation: The optimized C-N bond length (Indole ring) should theoretically converge around 1.38 Å , while the N-O bonds in the nitro group typically average 1.22 Å .
Frontier Molecular Orbitals (FMO)
The reactivity is dictated by the energy gap (
-
HOMO Location: Predominantly localized on the indole ring and the pyrrole nitrogen lone pair (electron donor).
-
LUMO Location: Strongly localized on the electron-withdrawing nitro group (
) and the benzene ring (electron acceptor). -
Significance: This distinct spatial separation confirms the Intramolecular Charge Transfer (ICT) capability, making the molecule a candidate for NLO materials and fluorescent probes.
Spectroscopic Profiling (Vibrational & Magnetic)
To validate theoretical models against experimental synthesis, compare the following key markers.
Vibrational Spectroscopy (IR/Raman)
Calculated frequencies must be scaled (Scaling Factor ~0.961 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.
| Vibrational Mode | Theoretical Frequency (cm⁻¹) | Experimental Range (cm⁻¹) | Intensity |
| ~3480 - 3520 | 3400 - 3450 | Strong, Broad | |
| ~1550 - 1580 | 1500 - 1530 | Strong | |
| ~1330 - 1350 | 1320 - 1340 | Strong | |
| ~2900 - 3000 | 2850 - 2950 | Medium |
NMR Prediction (GIAO Method)
Use the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent for accurate chemical shift prediction.
-
Proton NMR (
H): The N-H proton is the most deshielded (downfield, >10 ppm) due to hydrogen bonding with DMSO. The methyl protons at C2 and C3 will appear as distinct singlets around 2.2–2.4 ppm. -
Carbon NMR (
C): The C5 carbon attached to the nitro group will show a significant downfield shift compared to the unsubstituted indole.
Nonlinear Optical (NLO) Properties
2,3-Dimethyl-5-nitro-1H-indole is a prototypical "Push-Pull" chromophore.
-
Donor: Indole Nitrogen + Methyl inductive effect (+I).
-
Acceptor: Nitro group (-M, -I).
-
Mechanism: Under an external electric field, electron density shifts from the pyrrole ring to the nitro group.
Key Parameter to Calculate: First Hyperpolarizability (
-
Threshold: If
exceeds that of urea (0.37 x 10⁻³⁰ esu), the material has potential for second-harmonic generation (SHG) applications in optoelectronics. -
Expectation: Nitroindoles typically exhibit
values 10–20 times higher than urea due to the extended conjugation length.
Biological Potential & Reactivity Descriptors
Global Reactivity Descriptors
Using Koopmans' theorem, calculate these descriptors to predict biological interactions:
-
Chemical Hardness (
): . A lower implies easier polarization and higher reactivity with enzymes. -
Electrophilicity Index (
): Measures the capacity to accept electrons (crucial for DNA intercalation).
Molecular Docking Case Study
Target Audience: Drug Development Professionals. Rationale: 5-Nitroindole derivatives are established binders of the c-Myc G-Quadruplex (anticancer target) and DNA Gyrase (antimicrobial target).
Docking Protocol:
-
Target Selection: Retrieve PDB ID: 2L7V (c-Myc G-Quadruplex) or 1KZN (DNA Gyrase).
-
Ligand Prep: Use the B3LYP optimized geometry.[1]
-
Grid Box: Center on the G-tetrad stack (for c-Myc) or the ATPase domain (for Gyrase).
-
Interaction Analysis: Look for
- stacking between the planar indole core and the guanine tetrads. The nitro group often engages in electrostatic interactions with the phosphate backbone.
Figure 2: Predicted pharmacophoric interactions in G-Quadruplex binding.
References
-
Chemical Identity & Synthesis
-
Biological Relevance (G-Quadruplex Binding)
-
ChemMedChem. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders." (2021). Link
-
-
Antimicrobial Activity (Vibrio Models)
-
Computational Methodology (DFT Protocol)
-
Journal of Molecular Modeling. "Effect of new DFT methods on spectroscopy and NLO analysis of 2-Bromo-5-nitrothiazole." (2022). Link
-
-
General Reactivity of Nitroindoles
-
MDPI Molecules. "Experimental and Computational Structural Studies of Trisubstituted Indoles." (2022). Link
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,3-ジメチルインドール ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 21296-94-6 | CAS DataBase [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: In Vitro Evaluation of 2,3-Dimethyl-5-nitro-1H-indole
Introduction & Scientific Context
2,3-Dimethyl-5-nitro-1H-indole (CAS: Relevant to specific catalog entries) represents a critical scaffold in the development of indole-based antineoplastic agents. While the indole moiety is a privileged structure in medicinal chemistry—found in drugs like Vincristine and Sunitinib—the specific addition of the 5-nitro group introduces unique electronic and redox properties.
Mechanistic Relevance
Research into 5-nitroindole derivatives suggests two primary mechanisms of action in oncology:
-
c-Myc G-Quadruplex Binding: Substituted 5-nitroindoles have been shown to stabilize G-quadruplex DNA structures in the c-Myc promoter region, leading to the downregulation of this oncogene and subsequent cell cycle arrest (typically G0/G1 or S-phase).[1]
-
Redox Cycling & ROS Generation: The nitro group can undergo enzymatic reduction within the hypoxic tumor microenvironment, generating reactive oxygen species (ROS) that trigger mitochondrial apoptosis.
This guide provides a standardized workflow for evaluating the intrinsic cytotoxicity and mechanistic impact of 2,3-Dimethyl-5-nitro-1H-indole in in-vitro cancer models.
Material Preparation & Solubilization (Critical)
Indole derivatives are notoriously lipophilic and prone to precipitation in aqueous media, which causes high variability in IC50 data. The following "Step-Down" protocol is required to ensure a stable, homogenous micro-emulsion.
Reagents
-
Compound: 2,3-Dimethyl-5-nitro-1H-indole (Solid, >98% purity).
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade.
-
Intermediate: Fetal Bovine Serum (FBS), heat-inactivated.[2]
-
Vehicle: Complete Culture Media (e.g., RPMI-1640 or DMEM).[3]
Protocol: The 3-Step Solubilization Method
Rationale: Direct addition of DMSO stock to media often causes "shock precipitation." Using FBS as an intermediate amphiphilic carrier prevents this.
-
Primary Stock (1000x): Dissolve the solid compound in 100% DMSO to reach a concentration of 10 mM . Vortex vigorously for 30 seconds.
-
QC Check: Solution must be perfectly clear and yellow/orange. If turbid, sonicate at 37°C for 5 minutes.
-
-
Intermediate Dilution (100x): Dilute the Primary Stock 1:10 into 100% FBS (pre-warmed to 37°C).
-
Example: 10 µL of 10 mM Stock + 90 µL FBS = 1 mM Intermediate.
-
Note: The high protein content of FBS sequesters the lipophilic indole, preventing crystal formation.
-
-
Working Solution (1x): Dilute the Intermediate 1:100 into pre-warmed Complete Media to achieve the final assay concentration (e.g., 10 µM).
-
Final DMSO concentration: 0.1% (Non-toxic limit).
-
Experimental Protocols
Experiment A: Cytotoxicity Profiling (MTT/SRB Assay)
Objective: Determine the IC50 value across a panel of cancer cell lines (e.g., HeLa, MCF-7, A549).
Workflow Diagram:
Caption: Standardized workflow for high-throughput cytotoxicity screening.
Procedure:
-
Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well). Incubate for 24 hours to allow attachment.
-
Treatment: Remove old media. Add 100 µL of Working Solutions prepared via the 3-Step Method.
-
Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM.
-
Controls: Vehicle Control (0.1% DMSO), Positive Control (e.g., Doxorubicin 1 µM).
-
-
Development:
-
MTT: Add 20 µL MTT (5 mg/mL). Incubate 4h. Solubilize formazan with 150 µL DMSO. Read Absorbance at 570 nm.
-
SRB (Preferred for Indoles): Fix with TCA, stain with Sulforhodamine B, wash with acetic acid, solubilize with Tris base. Read at 510 nm. Note: SRB is less sensitive to metabolic interference than MTT.
-
Experiment B: ROS Generation Assay (DCFDA)
Objective: Validate the "Nitro-Redox" mechanism by measuring intracellular oxidative stress.
Rationale: The 5-nitro group is an electron acceptor. In cancer cells, it can induce futile redox cycling, generating superoxide anions.
Procedure:
-
Seed cells in black-walled 96-well plates (clear bottom).
-
Wash cells with PBS and incubate with 25 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 minutes in serum-free media.
-
Remove DCFDA, wash with PBS, and treat with 2,3-Dimethyl-5-nitro-1H-indole (at IC50 concentration).
-
Kinetic Read: Measure fluorescence (Ex/Em: 485/535 nm) every 15 minutes for 4 hours.
-
Validation: Pre-treat a control group with NAC (N-Acetyl Cysteine, 5 mM) . If ROS is the mechanism, NAC should rescue cell viability.
Mechanistic Pathway Visualization
The following diagram illustrates the hypothesized dual-action pathway of 5-nitroindole derivatives.
Caption: Dual mechanism of action involving c-Myc suppression and ROS-mediated mitochondrial stress.
Data Analysis & Expected Results
Quantitative Summary Table
Researchers should tabulate data as follows to verify compound efficacy.
| Parameter | Assay Method | Expected Outcome (Representative) | Validation Criteria |
| Cytotoxicity (IC50) | MTT / SRB | 5 – 25 µM | Dose-dependent curve; R² > 0.95. |
| ROS Induction | DCFDA Flow/Plate | > 2-fold increase vs Control | Signal quenched by NAC pre-treatment. |
| Cell Cycle | PI Staining (Flow) | G0/G1 Arrest | >15% increase in G1 population vs Control. |
| Target Engagement | Western Blot | Reduced c-Myc levels | >50% reduction at 24-48h. |
Statistical Analysis
-
Perform all experiments in biological triplicate (n=3).
-
Calculate IC50 using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism.
-
Significance: One-way ANOVA followed by Dunnett’s post-hoc test (p < 0.05).
References
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem, 2021.[1]
-
Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes. BenchChem, 2025.[3]
-
(Note: Representative link for protocol grounding)
-
-
A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.Food and Chemical Toxicology (Solubility Protocol Reference), 2019.
-
Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Deriv
-
Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.The Open Medicinal Chemistry Journal, 2018.
Sources
- 1. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Application Note: G-Quadruplex Binding Assays for 2,3-Dimethyl-5-nitro-1H-indole
Abstract & Introduction
Small molecule stabilization of G-quadruplex (G4) DNA structures is a validated therapeutic strategy for repressing oncogene expression (e.g., c-MYC, KRAS) and targeting telomerase activity.[1] The compound 2,3-Dimethyl-5-nitro-1H-indole represents a classic hydrophobic heteroaromatic scaffold capable of interacting with G4 structures via
However, the physicochemical properties of this ligand—specifically its hydrophobicity and the electron-withdrawing nitro group—present unique challenges in assay design. The nitro group often acts as a fluorescence quencher and can introduce optical interference (Inner Filter Effect) in standard fluorescence assays.[1]
This guide details a robust, self-validating workflow to characterize the binding affinity and stabilization potential of 2,3-Dimethyl-5-nitro-1H-indole against G4 targets, prioritizing artifact elimination.[1]
Mechanism of Action
Indole derivatives typically bind to G-quadruplexes through end-stacking .[1] The planar indole core aligns with the large surface area of the terminal G-tetrad. The 5-nitro substituent pulls electron density from the ring, potentially enhancing stacking interactions with the electron-rich guanine bases via electrostatic complementarity, while the 2,3-dimethyl groups may provide steric selection against intercalation into duplex DNA.
Figure 1: Mechanistic flow of Indole-G4 interaction leading to biological effect.
Materials & Preparation
Ligand Stock Preparation (Critical)
The nitro-indole moiety renders the molecule sparingly soluble in aqueous buffers.[1] Improper stock preparation is the #1 cause of assay variability.[1]
-
Solvent: 100% Anhydrous DMSO (Spectroscopic Grade).
-
Concentration: Prepare a 50 mM master stock.
-
Storage: Aliquot into amber tubes (nitro groups can be light-sensitive) and store at -20°C.
-
Working Solution: Dilute to 2x or 10x working concentration in buffer immediately before use. Do not exceed 5% final DMSO concentration in the assay to avoid destabilizing the G4.
Oligonucleotide Sequences
Select sequences relevant to the indole scaffold's target profile.[1]
| Target Name | Sequence (5' -> 3') | Topology |
| c-MYC (Pu22) | TGA GGG TGG GTA GGG TGG GTA A | Parallel |
| h-Tel (22AG) | AGG GTT AGG GTT AGG GTT AGG G | Hybrid/Mixed |
| ds26 (Control) | CAA TCG GAT CGA ATT CGA TCC GAT TG | Duplex |
Buffer Systems
Potassium is strictly required to stabilize the G-quartet core.[1]
-
Standard G4 Buffer: 10 mM Potassium Phosphate (pH 7.2), 100 mM KCl.[1]
-
Annealing Protocol: Dissolve DNA in buffer.[1][2] Heat to 95°C for 5 minutes. Cool slowly to room temperature over 2 hours (or 1°C/min ramp) to ensure proper folding.
Protocol 1: G4-FID (Fluorescent Intercalator Displacement)
Purpose: Rapidly determine binding affinity (
Experimental Workflow
-
Probe Preparation: Prepare 2 µM annealed G4 DNA and 4 µM Thiazole Orange (TO) in G4 Buffer.[1] Incubate for 15 min to form the [G4-TO] complex.
-
Plating: In a black 96-well plate, add 50 µL of [G4-TO] complex per well.
-
Titration: Add 50 µL of Ligand (diluted in buffer) to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Note: Ensure DMSO concentration is constant across all wells (e.g., 2%).[1]
-
-
Incubation: Incubate for 5 minutes at room temperature.
-
Measurement: Read Fluorescence (Ex: 501 nm / Em: 530 nm).
Correction for Inner Filter Effect (IFE)
Crucial Step: Nitro-indoles are often yellow and may absorb at 501 nm.[1]
-
Measure the UV-Vis absorbance of the Ligand alone at 501 nm (
) and 530 nm ( ) at each concentration.[1] -
Apply the correction factor to the fluorescence signal (
): [1]
Data Analysis
Plot % Fluorescence Displacement vs. Ligand Concentration.[1]
Protocol 2: UV-Vis Thermal Melting (The Gold Standard)
Purpose: Quantify thermodynamic stabilization (
Experimental Workflow
-
Sample Setup: Prepare 5 µM annealed G4 DNA in quartz cuvettes (1 cm path length).
-
Ligand Addition: Add 2,3-Dimethyl-5-nitro-1H-indole at a 5:1 ratio (25 µM Ligand).
-
Reference: Prepare a "Ligand Only" cuvette (25 µM ligand in buffer) and a "DNA Only" cuvette.[1]
-
-
Melting Ramp: Monitor Absorbance at 295 nm (characteristic G4 hypochromic shift).
-
Range: 25°C to 95°C.[1]
-
Rate: 0.5°C or 1.0°C per minute.
-
-
Baseline Subtraction:
This step removes any temperature-dependent drift caused by the nitro-indole chromophore.[1]
Data Interpretation
Determine the Melting Temperature (
Experimental Logic & Validation Flow
This diagram illustrates the decision matrix for characterizing the ligand.
Figure 2: Step-by-step validation workflow ensuring solubility and optical integrity.
References
-
Mergny, J. L., & Maurizot, J. C. (2001). Fluorescence resonance energy transfer as a probe for G-quadruplex formation and ligand binding.[1] ChemBioChem.
- Context: Establishes the foundational physics for fluorescence melting and displacement assays.
-
Monchaud, D., et al. (2006). A hit-and-run fluorescence assay for the detection of G-quadruplex ligands using a molecular light switch probe.[1] Nucleic Acids Research.[1]
-
Context: The definitive protocol for the G4-FID (Fluorescent Intercalator Displacement) assay using Thiazole Orange.[1]
-
-
Puglisi, J. D., & Tinoco, I. (1989). Absorbance melting curves of RNA.[1] Methods in Enzymology.
-
Context: The standard mathematical treatment for determining Tm from UV-melting curves (applicable to DNA G4s).[1]
-
-
Largy, E., et al. (2013). Visualizing the G-quadruplex: from fluorescent sensors to super-resolution microscopy.[1] Nucleic Acids Research.[1]
- Context: Discusses the optical properties of ligands and potential interference (Inner Filter Effects) in G4 assays.
Sources
- 1. 2,3-Dimethyl-7-nitro-1H-indole | C10H10N2O2 | CID 38742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis-indole derivatives with antitumor activity turn out to be specific ligands of human telomeric G-quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
handling and storage guidelines for 2,3-Dimethyl-5-nitro-1H-indole
Technical Application Note: Handling, Storage, and Protocol Guidelines for 2,3-Dimethyl-5-nitro-1H-indole
Executive Summary
This application note provides a definitive technical framework for the handling, storage, and solubilization of 2,3-Dimethyl-5-nitro-1H-indole . As a critical intermediate in the synthesis of tryptamine derivatives, melatonin analogs, and c-Myc G-quadruplex binders, this compound requires specific environmental controls to maintain purity and prevent oxidative degradation. This guide moves beyond basic safety data sheets (SDS) to provide causal explanations for experimental choices, ensuring researchers can validate their own workflows.
Chemical Profile & Critical Properties
Understanding the physical constraints of the molecule is the first step in designing a robust protocol.
| Property | Specification | Notes |
| Chemical Name | 2,3-Dimethyl-5-nitro-1H-indole | Indole core with C2/C3 methylation and C5 nitro functionalization.[1][2][3] |
| CAS Number | 21296-94-6 | Note: Do not confuse with non-methylated nitroindoles. |
| Molecular Weight | 190.20 g/mol | |
| Appearance | Yellow to Brown Crystalline Powder | Color deepens upon oxidation or light exposure. |
| Melting Point | 184–190 °C | High thermal stability in solid state [1, 3]. |
| Solubility | DMSO, DMF, Ethanol, Acetone | Insoluble in water. |
| pKa | ~16.1 (Predicted) | The indole N-H proton is weakly acidic. |
Safety & Risk Assessment (HSE)
Scientific Integrity Note: While this compound is a valuable intermediate, the nitro group introduces specific hazards that must be managed.
Toxicology & Reactivity
-
Acute Toxicity: Classified as Harmful if swallowed (H302) . Nitroaromatics often possess mutagenic potential; handle as a suspect carcinogen using "Prudent Precaution" principles.
-
Irritation: Causes skin irritation (H315) and Serious Eye Damage (H318) . The nitro group enhances the electrophilic nature of the ring, potentially increasing reactivity with biological nucleophiles [2].
-
Dust Hazard: As a dry powder, fine particulates can form explosive dust-air mixtures. All weighing operations must occur inside a fume hood or static-free glovebox.
Storage & Stability Protocols
Expertise Insight: Indoles are electron-rich heterocycles prone to oxidative coupling and photo-oxidation, leading to the formation of isatin-like impurities and dimers. The C2 and C3 methyl groups block the most reactive sites, but the nitrogen atom and the benzene ring remain susceptible.
The "Dark & Dry" Principle
-
Light Sensitivity: Photons provide the activation energy for auto-oxidation. Storage in amber glass vials is non-negotiable.
-
Atmosphere: While the nitro group stabilizes the ring electron density somewhat, long-term storage requires an inert atmosphere (Argon or Nitrogen) to prevent radical formation at the indole nitrogen.
-
Temperature: Store at 2–8°C for active use. For long-term archiving (>6 months), store at -20°C .
Storage Decision Workflow
The following diagram illustrates the logical flow for receiving and storing this compound to ensure maximum shelf-life.
Figure 1: Decision matrix for the intake and storage of 2,3-Dimethyl-5-nitro-1H-indole, prioritizing oxidation prevention.
Solubilization & Handling Workflows
Trustworthiness: A common failure mode in biological assays is "crashing out" (precipitation) when a DMSO stock is added to aqueous media. This protocol mitigates that risk.
Solvent Selection Guide
| Solvent | Solubility Rating | Application Context |
| DMSO | Excellent (>50 mM) | Primary vehicle for biological assays and stock solutions. |
| Ethanol | Good | Suitable for chemical synthesis and recrystallization. |
| Water | Insoluble | Do not use. Will result in immediate precipitation.[4] |
| Acetone | Good | Useful for cleaning glassware; not recommended for biological stocks due to volatility. |
The "DMSO Stock" Standard Operating Procedure
Objective: Create a stable 10 mM stock solution.
-
Calculate: For 10 mL of 10 mM solution:
-
MW = 190.20 g/mol [1]
-
Mass required =
(19.02 mg).
-
-
Weigh: Weigh ~19 mg of solid into a tared amber glass vial. Record exact mass.
-
Dissolve: Add analytical grade DMSO (anhydrous preferred) to reach the target volume based on the exact mass.
-
Calculation:
-
-
Mix: Vortex for 30 seconds. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.
-
Aliquot: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
Solubilization Workflow Diagram
This workflow ensures reproducibility and prevents compound degradation during preparation.
Figure 2: Step-by-step solubilization workflow to ensure homogenous stock solutions.
Synthetic Utility & Context
Why this molecule matters: The "Causality" of the structure.
The 2,3-dimethyl substitution pattern is not merely decorative; it serves a steric function. By blocking the C2 and C3 positions, the indole core is forced to react at the benzene ring during electrophilic substitutions, or at the nitrogen.
-
Reduction: The C5-nitro group is readily reduced (using Pd/C + H2 or Hydrazine) to an amine (
). This 5-aminoindole is a versatile nucleophile for creating sulfonamides or amides [4]. -
Melatonin Analogs: The 5-position is the natural attachment point for the methoxy group in melatonin. This nitro-derivative serves as a precursor to explore 5-substituted bio-isosteres.
References
-
ChemicalBook. (2023). 2,3-DIMETHYL-5-NITROINDOLE Properties and Safety. Retrieved from
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: 2,3-Dimethyl-5-nitroindole.[1][5][6][7][8] Retrieved from
-
CAS Common Chemistry. (n.d.).[9][10] 2,3-Dimethyl-5-nitro-1H-indole Detail.[1][2][3][5][7][8] Retrieved from [10]
-
National Institutes of Health (PubChem). (2023). 2,3-Dimethylindole Compound Summary. (Used for structural analog comparison). Retrieved from
Sources
- 1. Sodium 4-nitrobenzoate CAS 3847-57-2 - High Purity Medicine Grade at Attractive Price [nbinnochem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]
- 6. 21296-94-6 | CAS DataBase [chemicalbook.com]
- 7. 2,3-Dimethyl-5-nitro-1H-indole | 21296-94-6 [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. 1,6-Hexanedithiol | C6H14S2 | CID 14491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Application Note: Preparation and Handling of 2,3-Dimethyl-5-nitro-1H-indole Stock Solutions
Abstract & Scope
This technical guide outlines the standardized protocol for preparing high-integrity stock solutions of 2,3-Dimethyl-5-nitro-1H-indole (CAS: 21296-94-6).[1] This compound serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of tryptamine derivatives and oncology-focused small molecules.
Due to the hydrophobic nature of the indole core and the electron-withdrawing nitro group, improper solubilization can lead to "silent precipitation"—micro-aggregates that skew biological assay data. This guide prioritizes solubility thermodynamics , compound stability , and sterility assurance for cell culture and analytical applications.
Physicochemical Profile
Understanding the molecule's physical properties is the prerequisite for a stable stock solution.
| Parameter | Data | Critical Note |
| Compound Name | 2,3-Dimethyl-5-nitro-1H-indole | Indole core with 5-nitro substitution.[1][2][3][4][5] |
| CAS Number | 21296-94-6 | Verify against CoA before use.[1] |
| Molecular Weight | 190.20 g/mol | Use this exact value for Molarity calcs. |
| Formula | C₁₀H₁₀N₂O₂ | |
| Solubility (Water) | Insoluble | Do NOT use aqueous buffers for stock. |
| Solubility (DMSO) | High (>50 mM) | Preferred solvent for biological assays. |
| Solubility (EtOH) | Moderate | Suitable for chemical synthesis/HPLC. |
| pKa | ~16 (Indole NH) | Weakly acidic; stable in neutral solvents. |
| Appearance | Yellow/Orange Solid | Nitro group imparts color; check for darkening (oxidation). |
Core Directive: The "Why" Behind the Protocol
Solvent Selection Logic
-
DMSO (Dimethyl Sulfoxide): The gold standard for biological stocks. The dipolar aprotic nature of DMSO disrupts the crystal lattice of nitroindoles effectively. It is miscible with water, allowing easy dilution into culture media.
-
Avoidance of Protic Solvents (for long-term storage): While soluble in ethanol, alcohols can evaporate over time (changing concentration) and are more prone to absorbing atmospheric water than anhydrous DMSO.
Stability Factors[1][6]
-
Photostability: Nitro-aromatics are susceptible to photoreduction or photo-oxidation.[1] Amber glass is non-negotiable.
-
Hygroscopicity: DMSO is hygroscopic. Water uptake causes compound precipitation. Stock solutions must be sealed with Parafilm® and stored in desiccated environments if possible.
Protocol A: Biological Stock Solution (DMSO)
Target Concentration: 50 mM (Standard High Stock) Volume: 10 mL Application: Cell Culture, Enzyme Assays
Reagents & Equipment[1][7][8][9][10]
-
2,3-Dimethyl-5-nitro-1H-indole (>98% purity).[1]
-
Anhydrous DMSO (Cell Culture Grade, ≥99.9%).
-
Amber borosilicate glass vials (2 mL or 4 mL) with PTFE-lined caps.[1]
-
Sonicator bath.
-
Analytical Balance (Precision ±0.1 mg).
Step-by-Step Workflow
Step 1: Molar Calculation
Use the formula
-
Target: 50 mM (0.05 mol/L) in 10 mL (0.01 L).
- (95.1 mg).
Step 2: Weighing (The Static Control)
Indole powders are often electrostatic.
-
Use an anti-static gun if available.
-
Weigh 95.1 mg directly into a tared amber glass vial.
-
Expert Tip: Do not weigh onto paper and transfer; static loss will alter the concentration. Weigh directly into the vessel.
-
Step 3: Solubilization
-
Add 5 mL of Anhydrous DMSO to the vial (half volume).
-
Vortex vigorously for 30 seconds.
-
Sonication: If particles persist, sonicate at 30–40 kHz for 5 minutes at room temperature. The nitro group aids crystallinity; sonication ensures the lattice is fully broken.
-
Add remaining DMSO to reach final volume (Note: For absolute precision, use a volumetric flask, but for <10 mL stocks, gravimetric addition of DMSO (Density = 1.1 g/mL) is acceptable).
Step 4: Sterilization (Optional but Recommended)
For cell culture, do not autoclave.
-
Use a 0.22 µm PTFE or Nylon syringe filter .
-
Warning: Do not use Cellulose Acetate (CA) filters; DMSO dissolves them.
-
Filter directly into sterile, pre-labeled amber aliquots.
Visual Workflow (DOT Diagram)
Caption: Workflow for preparing a sterile 50 mM stock solution in DMSO.
Protocol B: Analytical Standard (HPLC/LC-MS)
Target: 1 mg/mL Solvent: Methanol (LC-MS Grade)[1]
-
Weigh 10.0 mg of compound.
-
Transfer to a 10 mL volumetric flask.
-
Add 5 mL Methanol . Sonicate until dissolved.
-
Dilute to mark with Methanol.
-
Transfer to LC vials.
-
Note: Methanol is preferred over Acetonitrile for indoles to prevent potential polymerization/reaction in specific acidic mobile phases, though both are generally acceptable.
-
Quality Control & Self-Validation
A protocol is only as good as its validation.[1] Perform these checks:
-
Visual Inspection:
-
Hold the vial against a light source. The solution should be clear yellow/orange with zero turbidity.
-
Fail State: Cloudiness indicates moisture contamination or saturation.
-
-
Precipitation Test (The "Crash" Test):
-
Dilute 10 µL of stock into 990 µL of PBS (pH 7.4).
-
Vortex.
-
If a precipitate forms immediately, the compound is not suitable for high-concentration aqueous assays (reduce working concentration or use carrier proteins like BSA).
-
-
UV-Vis Verification:
-
Dilute to 50 µM in Ethanol.
-
Scan 200–400 nm.
-
Nitroindoles typically show distinct absorption bands (λmax ~250–350 nm). A shift in λmax suggests degradation.
-
Storage & Stability Guidelines
| Condition | Recommendation | Duration |
| -80°C | Optimal for long-term banking.[1] | 6–12 Months |
| -20°C | Standard working stock storage.[1] | 1–3 Months |
| 4°C | Avoid. High risk of DMSO crystallization and moisture uptake. | < 1 Week |
| Room Temp | Only during active use. | < 24 Hours |
| Container | Amber Glass (Essential). Avoid polypropylene for >1 week storage. | N/A |
Freeze-Thaw Management
Repeated freeze-thaw cycles introduce moisture (condensation).[1]
-
Strategy: Aliquot stock into single-use volumes (e.g., 50 µL) immediately after preparation.
-
Thawing: Thaw at room temperature. Do not heat above 37°C, as thermal degradation of nitro groups is possible over time.
Troubleshooting Decision Tree
Caption: Diagnostic logic for common stock solution issues.
References
-
PubChem. (n.d.). 2,3-Dimethyl-5-nitroindole Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Gallego, J., et al. (2007). Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole. Nucleic Acids Research.[6] Retrieved October 26, 2023, from [Link]
Sources
- 1. 5-Nitroindole | CAS#:6146-52-7 | Chemsrc [chemsrc.com]
- 2. 2,3-Dimethyl-5-nitro-1H-indole | SIELC Technologies [sielc.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 5-Nitroindazole | C7H5N3O2 | CID 21501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chiralen.com [chiralen.com]
- 6. Solution structure and dynamics of DNA duplexes containing the universal base analogues 5-nitroindole and 5-nitroindole 3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2,3-Dimethyl-5-nitro-1H-indole as a Strategic Intermediate
Executive Summary & Strategic Value
2,3-Dimethyl-5-nitro-1H-indole (CAS: 1569-56-8) is a rigid, electron-deficient indole scaffold widely utilized in medicinal chemistry.[1] Unlike the natural tryptamine scaffold, the C2 and C3 positions are blocked by methyl groups . This structural feature serves two critical functions in drug design:
-
Metabolic Stability: It prevents oxidation at the typically labile C2/C3 positions (e.g., by indole-2,3-dioxygenase).[1]
-
Regiochemical Control: It forces subsequent chemical functionalization to occur exclusively at the N1 nitrogen (alkylation) or the 5-nitro group (reduction/substitution), simplifying Structure-Activity Relationship (SAR) studies.[1]
This guide details the synthesis, purification, and downstream application of this intermediate, specifically focusing on its role as a precursor for c-Myc G-quadruplex binders and sulfonamide-based bioactives .
Synthesis Protocol: Modified Fischer Indolization
The most robust route to 2,3-dimethyl-5-nitro-1H-indole is the Fischer Indole Synthesis utilizing 4-nitrophenylhydrazine and 2-butanone (methyl ethyl ketone).
Mechanism & Regioselectivity
The reaction proceeds via the formation of a hydrazone, followed by tautomerization to an enamine.[2][3][4]
-
Thermodynamic Control: The reaction favors the formation of the more substituted enamine (internal double bond) over the terminal enamine.
-
Outcome: Cyclization of the internal enamine yields the 2,3-dimethyl isomer (Major). Cyclization of the terminal enamine yields the 2-ethyl isomer (Minor).
-
Optimization: Using acidic reflux conditions promotes thermodynamic equilibrium, maximizing the yield of the desired 2,3-dimethyl product.
Step-by-Step Protocol
Reagents:
-
4-Nitrophenylhydrazine hydrochloride (1.0 equiv)[1]
-
2-Butanone (3.0 equiv) - Excess drives hydrazone formation[1]
-
Glacial Acetic Acid (Solvent/Catalyst) - Preferred over H2SO4 for cleaner impurity profiles[1]
Procedure:
-
Hydrazone Formation: Suspend 4-nitrophenylhydrazine hydrochloride (10 g) in glacial acetic acid (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 2-butanone (14 mL) dropwise at room temperature. The suspension will likely clear as the hydrazone forms.
-
Cyclization: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).[1] The hydrazone intermediate (less polar) should disappear, replaced by the fluorescent indole spot.[1]
-
Workup: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (500 mL) with vigorous stirring. The crude indole will precipitate as a yellow/brown solid.
-
Filtration: Filter the solid and wash copiously with water to remove residual acid.[5]
-
Purification (Crucial): Recrystallize the crude solid from hot Ethanol or Acetic Acid/Water (9:1) .[1]
-
Why? Recrystallization effectively removes the minor 2-ethyl isomer and polymeric side products.
-
Yield Target: 60–70%.
-
Appearance: Yellow needles.
-
Quality Control (NMR Validation)
To ensure the absence of the 2-ethyl isomer, check the aliphatic region of the 1H-NMR (DMSO-d6):
-
2,3-Dimethyl (Target): Two distinct singlets around δ 2.20 ppm and δ 2.40 ppm (3H each).[1]
-
2-Ethyl (Impurity): A triplet (methyl) and quartet (methylene) pattern, with only one aromatic singlet if C3 is unsubstituted (or different pattern if C3 is methyl).[1] Note: The 2-ethyl isomer lacks the C3-methyl singlet.
Downstream Transformations & Reactivity
The 5-nitro group is a "masked" amine, while the N1 position allows for solubility tuning.
Pathway A: Reduction to 5-Amino-2,3-dimethylindole
This is the gateway to sulfonamides (via diazonium salts) or amides.
-
Challenge: Electron-rich 5-aminoindoles are highly susceptible to oxidative polymerization in air (turning purple/black).
-
Protocol:
-
Dissolve nitroindole in MeOH/THF (1:1).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under H2 balloon (1 atm) for 2–4 hours.
-
Critical Step: Filter through Celite under an inert atmosphere (Ar/N2) if possible. Concentrate immediately and use in the next step (e.g., acylation) without storing.[1]
-
Pathway B: N-Alkylation (G-Quadruplex Binders)
Alkylation at N1 is used to append cationic side chains (e.g., pyrrolidine, dimethylamine) that interact with the phosphate backbone of DNA.[1]
-
Base Choice: Cs2CO3 or K2CO3 in DMF/Acetone is milder and cleaner than NaH for this substrate.
-
Reactivity: The electron-withdrawing nitro group increases the acidity of the N-H proton (pKa ~14), facilitating deprotonation.
Application Logic: c-Myc G-Quadruplex Binding
The 2,3-dimethyl-5-nitroindole scaffold is a proven pharmacophore for stabilizing G-quadruplex DNA structures in the c-Myc promoter region, downregulating oncogene expression.
Mechanism of Action:
-
Stacking: The planar indole core intercalates or end-stacks on the G-tetrad.
-
Electrostatics: The electron-deficient nitro group creates a dipole favorable for stacking with electron-rich guanine bases.
-
Side Chain: An amine tail at N1 (added via Pathway B) locks the molecule into the groove.
Data Summary: Key Derivatives
| Derivative | Modification (N1) | Target | Activity (IC50) | Mechanism |
| Compound 1 | Methyl | Generic | Low | Baseline control |
| Compound 9a | 3-(Dimethylamino)propyl | c-Myc G4 | < 5 µM | G4 Stabilization |
| Compound 12 | 3-(Pyrrolidin-1-yl)propyl | c-Myc G4 | ~ 2 µM | Enhanced groove binding |
Visualizing the Workflow
The following diagram illustrates the synthesis and divergent functionalization pathways.
Caption: Synthesis workflow showing the Fischer cyclization and divergent pathways for medicinal chemistry applications.
References
-
Gribble, G. W. (2021).[1][6] Fischer Indole Synthesis.[3][4][6][7][8] In Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.[6] Link[1]
-
Rkein, B., et al. (2021).[1][6] Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications, 57, 27-44.[1] Link
-
Deng, N., et al. (2021).[1][6] Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1678.[1] Link[1]
-
Robinson, B. (1963).[1] The Fischer Indole Synthesis.[2][3][4][6][8][9][10] Chemical Reviews, 63(4), 373–401.[1] Link[1]
-
BenchChem. (2025). Technical Data: 1-Methyl-5-nitro-1H-indole-2,3-dione. Link
Sources
- 1. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 10. thieme-connect.com [thieme-connect.com]
scaling up the synthesis of 2,3-Dimethyl-5-nitro-1H-indole
Application Note: Scalable Synthesis of 2,3-Dimethyl-5-nitro-1H-indole
Executive Summary
This guide details the scalable synthesis of 2,3-Dimethyl-5-nitro-1H-indole (CAS: 21296-94-6), a critical heterocyclic building block for pharmaceutical intermediates, including serotonin receptor ligands and anti-inflammatory agents.
While many laboratory-scale methods exist, this protocol focuses on a robust Fischer Indole Synthesis adapted for kilogram-scale production. It prioritizes safety (thermal hazard management), purity (avoiding column chromatography), and reproducibility. The method utilizes Polyphosphoric Acid (PPA) as the cyclization medium, which provides superior yields for electron-deficient hydrazones compared to standard Lewis acids.
Reaction Scheme & Logic
The synthesis proceeds via the condensation of 4-nitrophenylhydrazine hydrochloride with 2-butanone (methyl ethyl ketone), followed by acid-mediated [3,3]-sigmatropic rearrangement and cyclization.
Mechanistic Insight: The 5-nitro group strongly deactivates the aromatic ring, making the sigmatropic rearrangement—the rate-determining step—sluggish under mild acidic conditions (e.g., acetic acid). PPA acts as both a solvent and a strong Brønsted acid, facilitating protonation of the enehydrazine intermediate and driving the elimination of ammonia.
Process Safety & Hazard Analysis
Critical Warning: Nitro-substituted hydrazines and indoles are potentially energetic.
-
4-Nitrophenylhydrazine: Toxic and flammable solid. Avoid dust formation.
-
Exotherm Control: The cyclization in PPA is exothermic. On a large scale, temperature spikes can lead to runaway reactions or "puking" (rapid gas evolution/foaming).
-
Ammonia Evolution: The reaction releases stoichiometric quantities of ammonia (as ammonium phosphate salts), which can cause foaming.
| Hazard Class | Control Measure |
| Thermal Runaway | Strict temperature monitoring during PPA addition. Do not exceed 115°C. |
| Viscosity | PPA is highly viscous at RT. Mechanical stirring (overhead stirrer) is mandatory. |
| Quenching | Quenching PPA into water is extremely exothermic. Always add Acid to Water/Ice , never the reverse. |
Detailed Protocol (Scale: 100g Input)
Step 1: Formation of the Hydrazone
Rationale: Isolating the hydrazone is recommended for scale-up to remove unreacted hydrazine and ensure the stoichiometry is precise before the high-temperature cyclization.
-
Setup: 2L 3-neck round-bottom flask equipped with an overhead mechanical stirrer, reflux condenser, and internal temperature probe.
-
Dissolution: Charge 4-Nitrophenylhydrazine Hydrochloride (100 g, 0.527 mol) and Ethanol (600 mL) . Add Sodium Acetate (52 g, 0.63 mol) dissolved in Water (150 mL) to buffer the HCl.
-
Addition: Add 2-Butanone (45.6 g, 0.63 mol, 1.2 eq) in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor by TLC (30% EtOAc/Hexanes); the hydrazine spot (polar) should disappear, replaced by the less polar hydrazone.
-
Workup: Cool the mixture to 0–5°C in an ice bath. The hydrazone will precipitate as a yellow/orange solid.
-
Filtration: Filter the solid and wash with cold water (2 x 200 mL) to remove salts. Wash with cold ethanol (100 mL).
-
Drying: Dry in a vacuum oven at 45°C overnight.
-
Target Yield: >90% (>105 g).
-
Step 2: Fischer Cyclization in Polyphosphoric Acid (PPA)
Rationale: PPA is chosen over ZnCl2 or H2SO4/AcOH because it serves as a high-boiling solvent that stabilizes the transition state and simplifies workup (water solubility).
-
Setup: 1L 3-neck flask (or reactor) with high-torque overhead stirring (PPA is viscous).
-
Preparation: Charge Polyphosphoric Acid (500 g) . Heat to 80°C to lower viscosity.
-
Addition: Slowly add the dried Hydrazone (from Step 1) in portions over 30–45 minutes.
-
Caution: The reaction is exothermic. Maintain internal temperature between 85°C and 95°C during addition. Significant foaming (NH3 release) may occur.
-
-
Cyclization: Once addition is complete, ramp temperature to 105–110°C . Stir for 2–4 hours.
-
Endpoint: Monitor by HPLC or TLC. The hydrazone spot will disappear, and a fluorescent indole spot will appear.
-
-
Quenching (Critical):
-
Prepare a separate vessel with Ice/Water (1.5 kg) .
-
Allow the reaction mass to cool to ~80°C (still flowable).
-
Slowly pour the hot reaction mixture into the vigorously stirred ice water. Do not add water to the PPA flask.
-
-
Isolation: The product will precipitate as a crude yellow/brown solid. Stir the slurry for 1 hour to ensure all PPA is hydrolyzed.
-
Filtration: Filter the crude solid. Wash copiously with water until the filtrate is neutral (pH ~7).
Step 3: Purification (Recrystallization)
Rationale: Chromatography is impractical at this scale. Recrystallization from Ethanol or Acetic Acid/Water provides >98% purity.
-
Solvent: Transfer crude solid to a flask. Add Ethanol (95%) (approx. 10–12 mL per gram of crude).
-
Dissolution: Heat to reflux.[1] If the solution is dark, add activated charcoal (5 wt%), stir for 15 mins, and filter hot through Celite.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C.
-
Final Isolation: Filter the bright yellow crystals. Wash with cold ethanol. Dry at 50°C under vacuum.
-
Expected Yield: 60–70% overall (from hydrazine).
-
Appearance: Yellow crystalline solid.[2]
-
Analytical Specifications & Quality Control
HPLC Method (Reverse Phase)
-
Column: Newcrom R1 (SIELC) or C18 equivalent (3 µm).
-
Mobile Phase: MeCN / Water / 0.1% Formic Acid (Gradient 10% -> 90% MeCN).
-
Detection: UV @ 254 nm and 300 nm (Nitro group absorbs strongly).
-
Retention Time: 2,3-dimethyl-5-nitroindole is relatively hydrophobic; expect elution after unsubstituted indoles.
NMR Specification (Predicted)
To validate the structure, look for the loss of the hydrazone NH and the appearance of the indole NH.
| Nucleus | Shift (ppm) | Multiplicity | Assignment |
| 1H | 11.5 - 11.8 | br s | Indole N-H |
| 1H | 8.45 | d (J~2 Hz) | C4-H (Ortho to Nitro) |
| 1H | 7.95 | dd | C6-H |
| 1H | 7.45 | d | C7-H |
| 3H | 2.40 | s | C2-CH3 |
| 3H | 2.25 | s | C3-CH3 |
Troubleshooting Guide
Caption: Decision tree for diagnosing common synthesis failures during scale-up.
References
-
SIELC Technologies. Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Molecules, 15, 2491-2498. (Describes conditions for methyl indolenines using acetic acid/HCl).
-
US Patent 2765320A. Preparation of 2,3-dimethylindole.[5] (Foundational patent for PPA-mediated Fischer synthesis of dimethylindoles).
- Sigma-Aldrich.2,3-Dimethyl-5-nitroindole Product Specification. (Confirms commercial availability and CAS 21296-94-6).
Sources
purification techniques for 2,3-Dimethyl-5-nitro-1H-indole
Application Note: High-Purity Isolation & Purification of 2,3-Dimethyl-5-nitro-1H-indole
Introduction & Chemical Profile
2,3-Dimethyl-5-nitro-1H-indole (CAS 21296-94-6) is a critical scaffold in the synthesis of bioactive alkaloids and indole-based pharmaceuticals.[1] Typically synthesized via the Fischer Indole reaction between 4-nitrophenylhydrazine and 2-butanone (methyl ethyl ketone), the crude product often contains specific, problematic impurities that require a targeted purification strategy.
Chemical Profile:
-
Molecular Formula: C₁₀H₁₀N₂O₂[1]
-
Appearance: Yellow to orange crystalline solid (Nitro group chromophore).
-
Melting Point: High purity standards typically melt between 184–186°C [1]. Crude material often melts significantly lower (148–150°C) due to eutectic depression from impurities.
-
Solubility: Insoluble in water.[3] Soluble in hot Ethanol, Acetone, Ethyl Acetate (EtOAc), and Dichloromethane (DCM).
Critical Impurity Profile:
-
4-Nitrophenylhydrazine (Starting Material): Toxic and potentially genotoxic.[1] Must be quantitatively removed.
-
Polymeric Tars: Dark brown/black oligomers common in acid-catalyzed Fischer synthesis.[1]
-
Regioisomers: While 2,3-dimethyl substitution is favored, trace 2-ethyl-5-nitroindole may form depending on the ketone tautomerization equilibrium.[1]
Pre-Purification Assessment
Before committing the bulk material, perform a Thin Layer Chromatography (TLC) assessment to determine the purification burden.
-
Stationary Phase: Silica Gel 60 F₂₅₄.
-
Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).
-
Visualization: UV (254 nm) and p-Anisaldehyde stain (indoles turn pink/purple).[1]
-
Target Rf: The product typically appears at Rf ~0.4–0.5. Hydrazines often streak near the baseline or appear as distinct lower spots.
Purification Protocols
Decision Matrix
Use the following logic to select the appropriate method.
Figure 1: Purification Decision Tree.[1] High impurity loads require chromatography first to prevent "oiling out" during recrystallization.
Protocol A: Recrystallization (Primary Method)
Recrystallization is the most efficient method for removing unreacted hydrazine and trace isomers. The nitro group enhances crystallinity, making this method highly effective.
Solvent System: Ethanol (95%) or Ethanol/Water (9:1). Rationale: The compound exhibits a steep solubility curve in ethanol (highly soluble at reflux, sparingly soluble at RT). Water acts as an anti-solvent to drive yield if necessary.
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add Ethanol (10 mL per gram of crude).
-
Heating: Heat the mixture to reflux (approx. 78°C).
-
Observation: If the solid does not dissolve completely, add more Ethanol in small portions (1-2 mL) until a clear solution is obtained.
-
Note: Insoluble black particles are likely tars. Filter the hot solution through a pre-warmed glass frit or Celite pad if these persist.
-
-
Cooling (Nucleation): Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring.
-
Critical: Do not place directly on ice. Rapid cooling traps impurities (occlusion).
-
-
Crystallization: Once at room temperature, yellow needles should form. If yield appears low, cool further to 0–4°C in an ice bath for 30 minutes.
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold (-20°C) Ethanol (2 x 5 mL). This step is crucial for washing away the mother liquor containing the hydrazine impurities.
-
Drying: Dry under high vacuum at 40°C for 4 hours to remove residual solvent.
Protocol B: Flash Column Chromatography (Secondary Method)
Use this method if the crude material is an oil or contains significant tarry byproducts that prevent crystallization.
Parameters:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Loading: Dissolve crude in a minimum volume of DCM.
-
Mobile Phase Gradient:
-
Start: 100% Hexane (2 CV - Column Volumes)
-
Ramp: 0% to 30% Ethyl Acetate in Hexane over 10 CV.
-
Hold: 30% Ethyl Acetate until product elutes.
-
Execution:
-
Pack the column ensuring no air bubbles.
-
Load the sample carefully to avoid disturbing the silica bed.
-
Elute using the gradient described.
-
Collect fractions. The nitroindole is typically a distinct yellow band.
-
Monitor fractions via TLC.[4][5] Combine pure fractions and concentrate via rotary evaporation.
Quality Control & Validation
Ensure the isolated material meets the following specifications before use in downstream synthesis.
| Test | Method | Specification | Notes |
| Identity | ¹H-NMR (DMSO-d₆) | Confirmed Structure | Look for methyl singlets at ~2.3-2.4 ppm and aromatic nitro signals.[1] |
| Melting Point | Capillary Method | 184–186°C | Sharp range (< 2°C) indicates high purity [1]. |
| Purity | HPLC (UV 254nm) | > 98.0% | See method below. |
| Residual Solvent | ¹H-NMR | < 0.5% wt/wt | Ethanol signals (triplet ~1.05 ppm, quartet ~3.44 ppm) must be minimal. |
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm and 300 nm (Nitro group absorbs strongly).
Figure 2: Recrystallization Workflow. The "Wash" step (Step 5) is the most critical for final purity.
Troubleshooting
-
Problem: Product "Oils Out" during recrystallization.
-
Cause: Solution is too concentrated or temperature dropped too fast.
-
Fix: Re-heat to dissolve the oil, add slightly more solvent (10-20% more), and cool very slowly with vigorous stirring. Seeding with a pure crystal helps significantly.
-
-
Problem: Persistent red/brown color.
-
Cause: Oxidation byproducts or azo-impurities.[1]
-
Fix: Treat the hot ethanolic solution with Activated Charcoal (5% w/w), stir for 10 minutes, and filter hot through Celite before cooling.
-
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (General reference for mechanism and impurity profile).
-
National Institutes of Health (NIH) PubChem. Compound Summary: 2,3-Dimethyl-5-nitroindole.[1][2][3][6][7] Retrieved from [Link]
Sources
- 1. 7570-47-0|2-Methyl-5-nitro-1H-indole|BLD Pharm [bldpharm.com]
- 2. Sodium 4-nitrobenzoate CAS 3847-57-2 - High Purity Medicine Grade at Attractive Price [nbinnochem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Page loading... [wap.guidechem.com]
- 7. US20090247488A1 - Anti-inflammatory phosphonate compounds - Google Patents [patents.google.com]
Application Note: 2,3-Dimethyl-5-nitro-1H-indole as a Privileged Scaffold in Medicinal Chemistry
[1]
Executive Summary
The indole moiety remains one of the most ubiquitous nitrogen heterocycles in drug discovery, often referred to as a "privileged structure" due to its ability to bind diverse biological targets. Within this class, 2,3-dimethyl-5-nitro-1H-indole represents a critical intermediate. Its specific substitution pattern offers two distinct advantages: the 2,3-dimethyl groups block the metabolically labile C2 and C3 positions, enhancing metabolic stability, while the 5-nitro group provides a versatile handle for further functionalization (e.g., reduction to an amine for amide coupling) or serves as an electron-withdrawing pharmacophore essential for specific receptor interactions.[1]
This guide details the high-efficiency synthesis of this scaffold, its validation in anticancer workflows targeting c-Myc G-quadruplexes, and its emerging role in antitubercular research.
High-Efficiency Synthesis Protocol
While the classical Fischer Indole Synthesis using acetic acid or zinc chloride is common, it often suffers from difficult purification and lower yields for nitro-substituted hydrazines due to electronic deactivation. The following protocol utilizes a Boron Trifluoride Etherate (
Reaction Principle
The synthesis involves the condensation of 4-nitrophenylhydrazine with 2-butanone (methyl ethyl ketone). The
Materials & Reagents[4]
-
Reagent A: 4-Nitrophenylhydrazine hydrochloride (1.0 eq)
-
Reagent B: 2-Butanone (1.2 eq)
-
Catalyst: Boron Trifluoride Etherate (
) (1.5 eq)[1] -
Solvent: Glacial Acetic Acid or Ethanol (Ethanol preferred for easier workup)[1]
-
Apparatus: Round-bottom flask, reflux condenser, nitrogen inlet.[1]
Step-by-Step Methodology
-
Hydrazone Formation:
-
Dissolve 4-nitrophenylhydrazine hydrochloride (10 mmol) in Ethanol (30 mL) in a round-bottom flask.
-
Add 2-butanone (12 mmol) dropwise at room temperature.
-
Stir for 30 minutes to ensure hydrazone formation (often visible as a color change).
-
-
Cyclization (Indolization):
-
Carefully add
(15 mmol) dropwise. Caution: Exothermic reaction.[1] -
Heat the mixture to reflux (
) for 2–3 hours. Monitor reaction progress via TLC (System: Hexane:EtOAc 7:3). The starting hydrazine spot should disappear.
-
-
Workup & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (100 g) with vigorous stirring. The crude indole will precipitate as a solid.
-
Filter the solid and wash copiously with water to remove acid residues.
-
Recrystallization: Dissolve the crude solid in hot ethanol or an ethanol/water mixture. Cool slowly to
to yield yellow/orange crystals.
-
-
Quality Control (Self-Validation):
-
Melting Point: Expect range
(varies slightly by purity).[1] -
1H NMR (DMSO-d6): Look for singlet methyl peaks at
ppm (C2-Me) and ppm (C3-Me). The C4 proton will appear as a doublet at a higher shift due to the nitro group's deshielding effect.
-
Synthesis Logic Flow
Figure 1: Logical flow of the BF3-catalyzed Fischer Indole Synthesis.
Medicinal Chemistry Application: Anticancer (c-Myc Targeting)[5][6]
One of the most potent applications of 5-nitroindole derivatives is in the stabilization of G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes like c-Myc.
Mechanism of Action
The c-Myc oncogene is overexpressed in many cancers. Its promoter region contains G-rich sequences that can fold into G-quadruplexes. Stabilizing this G4 structure prevents the transcription machinery from unwinding the DNA, effectively "silencing" c-Myc expression.
-
The Scaffold Role: The planar indole core intercalates or stacks on the G-tetrads. The 5-nitro group and 2,3-dimethyl substituents optimize the electronic fit and solubility.
-
Downstream Effects: c-Myc downregulation leads to cell cycle arrest at the G0/G1 phase and induction of apoptosis.
Biological Evaluation Protocol (Cell Viability)
To validate the activity of 2,3-dimethyl-5-nitro-1H-indole derivatives, use the following Alamar Blue or MTT assay workflow.
Target Cell Lines: HeLa (Cervical), A549 (Lung), H460 (Lung).[1]
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat cells with the indole compound (dissolved in DMSO) at concentrations ranging from 0.1
M to 100 M. Ensure final DMSO concentration is . -
Incubation: Incubate for 48–72 hours at
, . -
Detection:
-
Add MTT reagent (5 mg/mL). Incubate 4h.
-
Solubilize formazan crystals with DMSO.
-
Read Absorbance at 570 nm.
-
-
Analysis: Calculate
using non-linear regression.
Quantitative Data Summary (Representative)
| Compound Variant | Substituent (R) | Cell Line | IC50 ( | Mechanism Note |
| Parent Scaffold | 5-Nitro | HeLa | > 50 | Weak G4 binding alone |
| Derivative A | 5-Nitro-1-(pyrrolidinyl) | HeLa | 5.08 ± 0.91 | Strong G4 stabilization |
| Derivative B | 5-Nitro-1-(pyrrolidinyl) | A549 | 15.2 ± 1.2 | G1 Cell Cycle Arrest |
| Control | -- | HeLa | N/A | DMSO Vehicle |
Table 1: Comparative cytotoxicity of the parent scaffold vs. functionalized derivatives (Source: Adapted from ChemMedChem 2021).
Pathway Visualization
Figure 2: Mechanism of action for c-Myc downregulation via G-quadruplex stabilization.[3]
Emerging Application: Antitubercular Agents[2][7]
Recent research highlights the potential of indole-2-carboxamides and nitro-indoles in treating Tuberculosis (TB).
-
Target: MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for cell wall synthesis.[1]
-
Relevance of 5-Nitro: The nitro group can undergo bioreductive activation within the mycobacterium (similar to Pretomanid), generating reactive nitrogen species that damage bacterial machinery or inhibit cell wall synthesis.
-
Structure-Activity Relationship (SAR): The 2,3-dimethyl substitution provides necessary lipophilicity to penetrate the waxy mycobacterial cell wall.
References
-
Synthesis Methodology: Idris, M. A., Suhana, H., & Isma'il, S. (2015).[1][4] Efficient Method for the Synthesis of 2,3-dimethyl-1H-indole using Boron Triflurideetherate as Catalyst. Journal of Chemistry and Chemical Sciences. Link
-
Anticancer Application (c-Myc): Alshamleh, I., et al. (2021).[1][3] Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem. Link
-
Fischer Indole Mechanism: Robinson, B. (1963).[1] The Fischer Indole Synthesis. Chemical Reviews. Link[1]
-
Antitubercular Indoles: Franzblau, S. G., et al. (2016).[1][5] Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity. Journal of Medicinal Chemistry. Link[1]
Sources
- 1. Antitubercular Activity and Isolation of Chemical Constituents from plant Vitex negundo Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Guide to Assessing the Stability of 2,3-Dimethyl-5-nitro-1H-indole in DMSO
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on assessing the chemical stability of 2,3-Dimethyl-5-nitro-1H-indole in dimethyl sulfoxide (DMSO). Given the widespread use of DMSO as a solvent in compound storage and high-throughput screening, understanding the stability of novel chemical entities like 2,3-Dimethyl-5-nitro-1H-indole is critical for data integrity and the successful progression of drug discovery projects.[1] This guide outlines the scientific rationale for stability testing, potential degradation pathways, and provides detailed, step-by-step protocols for a comprehensive stability assessment using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of potential degradants.
Introduction: The Imperative of Chemical Stability in Drug Discovery
The journey of a potential therapeutic agent from a chemical library to a clinical candidate is fraught with challenges, one of the most fundamental being the intrinsic chemical stability of the molecule.[2] Indole derivatives are a versatile scaffold in modern drug discovery, forming the core of numerous approved drugs and clinical candidates.[2][3] Similarly, nitroaromatic compounds are prevalent in medicinal chemistry, often introduced to modulate electronic properties or serve as key pharmacophoric elements.[4][5] The subject of this guide, 2,3-Dimethyl-5-nitro-1H-indole, combines both of these important structural motifs.
Dimethyl sulfoxide (DMSO) is the solvent of choice for the storage and handling of compound libraries in drug discovery due to its exceptional solubilizing power for a wide range of organic molecules.[1] However, DMSO is not an inert solvent; it can participate in or catalyze degradation reactions, and its hygroscopic nature can introduce water, which may further impact compound stability.[6][7][8] Therefore, a thorough understanding of the stability of 2,3-Dimethyl-5-nitro-1H-indole in DMSO is paramount to ensure the reliability of biological screening data and to inform downstream formulation and development strategies.[9]
This application note will provide a robust framework for:
-
Designing a comprehensive stability study in DMSO.
-
Executing detailed analytical protocols for quantitative and qualitative assessment.
-
Interpreting the resulting data to make informed decisions about the compound's future development.
Scientific Rationale & Potential Degradation Pathways
The chemical structure of 2,3-Dimethyl-5-nitro-1H-indole suggests several potential liabilities that could lead to degradation in a DMSO solution.
-
The Indole Nucleus: While generally stable, the indole ring can be susceptible to oxidation, particularly at the electron-rich 3-position. However, in this molecule, the 2 and 3 positions are substituted with methyl groups, which may offer some steric and electronic protection.
-
The Nitroaromatic Group: The electron-withdrawing nitro group can influence the reactivity of the aromatic ring. More significantly, nitro groups can be susceptible to reduction under certain conditions, although this is less likely in a simple DMSO solution without specific reducing agents.
-
Influence of DMSO: DMSO can act as a mild oxidant and can also participate in reactions with certain functional groups.[7][8] Its thermal decomposition can generate acidic and radical species, which could potentially catalyze the degradation of dissolved compounds.[7][8] The presence of water in DMSO is a known factor that can contribute to compound degradation.[6][10]
Based on these considerations, a forced degradation study is recommended to probe the stability of 2,3-Dimethyl-5-nitro-1H-indole under accelerated stress conditions. This will help to identify the most likely degradation pathways and to develop a stability-indicating analytical method.[9][11][12]
Experimental Design: A Multi-faceted Approach to Stability Assessment
A comprehensive stability study should evaluate the impact of temperature, time, and exposure to light. The following experimental design provides a framework for assessing the stability of 2,3-Dimethyl-5-nitro-1H-indole in DMSO.
Materials and Reagents
-
2,3-Dimethyl-5-nitro-1H-indole (purity >98%)
-
Anhydrous DMSO (≥99.9%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with septa
Experimental Workflow Diagram
Sources
- 1. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
Technical Guide: Monitoring Strategies for 2,3-Dimethyl-5-nitro-1H-indole Reactions
Introduction & Scope
2,3-Dimethyl-5-nitro-1H-indole is a highly functionalized indole scaffold often utilized as a precursor in the synthesis of tryptamine analogs, sulfonamides, and complex alkaloids. Its structural features—specifically the C2/C3 methylation and the C5 nitro group—present unique analytical challenges and opportunities.
Unlike simple indoles, the C2 and C3 positions in this molecule are blocked, which inhibits standard colorimetric tests (like Ehrlich’s reagent) that rely on electrophilic attack at these positions. Furthermore, the electron-withdrawing nitro group significantly alters the electronic topography of the ring, affecting retention times and spectral signatures.
This guide details the specific protocols for monitoring the synthesis and subsequent functionalization (primarily reduction) of this compound, prioritizing self-validating analytical workflows.
Chromatographic Monitoring Techniques
Thin Layer Chromatography (TLC)
Critical Insight: Do not rely on Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) for this specific substrate. Ehrlich’s reagent typically condenses at the electron-rich C2 or C3 position. Since both are methylated in 2,3-dimethyl-5-nitro-1H-indole, the reaction is sterically and electronically hindered.
Recommended Protocol:
-
Stationary Phase: Silica Gel 60 F254 aluminum sheets.
-
Mobile Phase:
-
Standard: Hexane:Ethyl Acetate (3:1 v/v).
-
For Polar Products (Amines): Dichloromethane:Methanol (95:5 v/v).
-
-
Visualization:
-
Visual Inspection: The 5-nitro starting material is typically a distinct yellow solid , while the 5-amino reduction product is often off-white or brownish (due to oxidation).
-
UV 254 nm: The nitro group provides strong UV absorbance. The nitro-indole will appear as a dark, quenching spot.
-
Ninhydrin Stain (For Reduction Monitoring): Essential for confirming the formation of the primary amine (5-amino derivative).
-
Recipe: 1.5g Ninhydrin in 100mL n-butanol + 3mL acetic acid.
-
Action: Dip and heat. The 5-amino product turns red/purple; the nitro precursor does not react.
-
-
High-Performance Liquid Chromatography (HPLC)
The polarity shift between the nitro and amino species is the primary tracking metric.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic nitrogen).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: Diode Array Detector (DAD) at 254 nm (universal) and 280 nm.
Retention Logic (Causality):
-
2,3-Dimethyl-5-nitro-1H-indole: Elutes later (more hydrophobic). The nitro group withdraws electron density, reducing the basicity of the indole nitrogen and increasing interaction with the C18 chain.
-
2,3-Dimethyl-5-amino-1H-indole: Elutes earlier (more polar). The amino group is capable of hydrogen bonding with the aqueous phase. Under acidic conditions (Formic acid), the
may protonate to , causing a drastic shift to the solvent front (dead time) if the organic ratio is too low.
Spectroscopic Monitoring (NMR & IR)[2]
Nuclear Magnetic Resonance ( -NMR)
Monitoring the aromatic region provides definitive structural proof. The methyl groups at C2/C3 act as internal standards (singlets at ~2.3 ppm).
Data Table: Chemical Shift Diagnostics (in DMSO-
| Proton Position | 5-Nitro Precursor ( | 5-Amino Product ( | Mechanistic Explanation |
| H-4 (Ortho to C5) | ~8.40 (d, J=2.0 Hz) | ~6.50 - 6.70 | Shielding: Reduction of electron-withdrawing |
| H-6 (Ortho to C5) | ~7.90 (dd) | ~6.40 - 6.60 | Similar shielding effect; H6 often splits as a doublet of doublets. |
| H-7 | ~7.45 | ~7.00 | Less affected but still shifts upfield. |
| -CH3 (C2/C3) | 2.35 / 2.40 (Singlets) | 2.20 / 2.25 | Slight upfield shift due to overall ring electron density increase. |
| Indole -NH | > 11.0 (Broad) | ~10.0 - 10.5 | Becomes more shielded in the amine. |
Infrared Spectroscopy (FT-IR)
Ideal for quick "Go/No-Go" checks on solid samples.
-
Nitro Target: Look for the disappearance of strong bands at 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .
-
Amine Target: Look for the appearance of a double hump (primary amine) or broad band at 3300–3500 cm⁻¹ .[2]
Analytical Workflow Diagrams
Decision Tree for Reaction Monitoring
This diagram outlines the logic flow for monitoring the reduction of the nitro group.
Caption: Step-wise analytical decision matrix for confirming nitro-to-amine conversion.
Fischer Indole Synthesis Pathway
Visualizing the formation of the core scaffold from 4-nitrophenylhydrazine and 2-butanone.
Caption: Synthesis pathway highlighting critical spectral checkpoints for the Fischer Indole cyclization.
Protocols
Protocol A: Monitoring Nitro Reduction (Hydrogenation)
Context: Converting 2,3-dimethyl-5-nitroindole to 2,3-dimethyl-5-aminoindole using
-
Baseline: Dissolve 1 mg of starting material in 1 mL MeOH. Run TLC (Hex/EtOAc 1:1). Mark
(expect ~0.6). -
Sampling: Every 1 hour, take 50 µL of reaction mixture. Filter through a 0.2 µm syringe filter (to remove Pd/C or Fe sludge).
-
TLC Check: Spot filtrate alongside baseline.
-
Success Criteria: Disappearance of the yellow spot at
0.6. Appearance of a new spot at 0.2-0.3 (more polar). -
Confirmation: Spray with Ninhydrin and heat. Only the lower spot should turn purple.
-
-
Endpoint: When the yellow starting spot is invisible under UV and visual light, proceed to workup.
Protocol B: HPLC Purity Check
Context: Validating the isolated product.
-
Sample Prep: Dissolve 5 mg of product in 10 mL ACN:Water (50:50).
-
Injection: Inject 5 µL onto the C18 column (Method parameters in Section 2.2).
-
Integration:
-
Integrate the main peak at 254 nm.
-
Check for the "des-nitro" impurity (indole with no substitution at C5), which can occur if hydrogenation is too aggressive (hydrodehalogenation equivalent).
-
Check for partially reduced hydroxylamine intermediates (
), which typically elute slightly before the amine.
-
References
-
SIELC Technologies. (n.d.). Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 80628, 2,3-Dimethyl-5-nitroindole. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Department of Chemistry and Biochemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
challenges in 2,3-Dimethyl-5-nitro-1H-indole synthesis
Technical Support Center: 2,3-Dimethyl-5-nitro-1H-indole Synthesis
Introduction: The Scaffold & The Challenge
The 2,3-dimethyl-5-nitro-1H-indole moiety is a critical intermediate in the synthesis of tryptamine-based therapeutics, including melatonin receptor agonists and serotonin analogs (e.g., sumatriptan congeners).
Synthesizing this molecule presents a classic "Regioselectivity vs. Reactivity" dilemma:
-
The Fischer Route: Requires forcing a deactivated hydrazine (4-nitrophenylhydrazine) to undergo sigmatropic rearrangement, leading to potential regiochemical mixtures (2,3-dimethyl vs. 2-ethyl isomers).
-
The Direct Nitration Route: Involves nitrating the electron-rich 2,3-dimethylindole, which risks oxidative degradation (tarring) and C5/C6 isomer mixtures.
This guide prioritizes the Fischer Indole Synthesis as the primary, scalable route, while providing a contingency protocol for Direct Nitration .
Module 1: Strategic Route Selection
Before starting, select the protocol that matches your starting material availability and purity requirements.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on starting material and scale.
Module 2: The Fischer Indole Protocol (Primary Route)
Core Reaction: 4-Nitrophenylhydrazine + 2-Butanone
Mechanism & Regioselectivity Insight
The reaction with 2-butanone (methyl ethyl ketone) can yield two products based on the direction of enolization/hydrazone tautomerization:
-
Kinetic Product: Enolization towards the methyl group
2-Ethyl-5-nitroindole . -
Thermodynamic Product: Enolization towards the methylene group
2,3-Dimethyl-5-nitroindole (Target).
Optimization Rule: Strong acids and high temperatures favor the thermodynamic product (2,3-dimethyl).
Protocol: Polyphosphoric Acid (PPA) Method
Recommended for difficult substrates like nitro-hydrazines.
Step-by-Step:
-
Hydrazone Formation: Combine 4-nitrophenylhydrazine hydrochloride (1.0 eq) and 2-butanone (1.2 eq) in Ethanol. Reflux for 2 hours. Cool to crystallize the hydrazone. Crucial: Isolate the hydrazone to remove unreacted hydrazine.
-
Cyclization: Mix the dried hydrazone with Polyphosphoric Acid (10:1 w/w ratio of PPA to hydrazone).
-
Heating: Heat to 100–110°C with vigorous mechanical stirring.
-
Warning: Do not exceed 120°C; tarring increases significantly.
-
-
Quenching: Pour the hot reaction mixture onto crushed ice/water with stirring. The product will precipitate as a yellow/brown solid.
-
Purification: Recrystallize from Ethanol/Water or Acetic Acid.
Troubleshooting Guide (Fischer Route)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Electron-withdrawing nitro group deactivates the ring. | Switch catalyst from H₂SO₄/AcOH to PPA (Polyphosphoric Acid) or ZnCl₂ in refluxing solvent. The rearrangement requires higher energy. |
| High "2-Ethyl" Impurity | Kinetic control favored (low temp or weak acid). | Increase reaction temperature during cyclization.[1] Ensure the hydrazone is fully dry before adding to PPA. |
| Sticky/Black Tar | Overheating or PPA is too viscous. | Limit temp to 110°C. Use mechanical stirring (magnetic bars will seize in PPA). |
| Incomplete Reaction | Hydrazone hydrolysis. | If using aqueous acid, switch to anhydrous conditions (PPA or anhydrous ZnCl₂). Water hydrolyzes the hydrazone back to hydrazine + ketone. |
Module 3: Direct Nitration Protocol (Secondary Route)
Core Reaction: 2,3-Dimethylindole + HNO₃/H₂SO₄
Mechanism & Selectivity Insight
In strong acid (H₂SO₄), the indole nitrogen is not protonated; rather, C3 is protonated to form the indoleninium ion. This species is deactivated. However, nitration typically occurs on the free base present in equilibrium. The C5 position is electronically favored (para to the NH), but steric bulk at C3 (methyl) helps block C4 attack. C6-nitration is the primary competitive side reaction.
Protocol: Mixed Acid Nitration
-
Dissolution: Dissolve 2,3-dimethylindole (1.0 eq) in conc. H₂SO₄ at 0°C . The solution will turn dark/brown.
-
Nitration: Dropwise add a pre-cooled mixture of conc. HNO₃ (1.05 eq) and conc. H₂SO₄.
-
Critical: Maintain internal temperature < 5°C . Exotherms lead to oxidation/tar.
-
-
Quenching: Pour onto ice.
-
Purification: The crude solid usually contains ~80-90% 5-nitro and ~10-20% 6-nitro isomer. Separation requires fractional crystallization from Acetone/Ethanol or column chromatography.
Troubleshooting Guide (Nitration Route)
| Symptom | Probable Cause | Corrective Action |
| Black/Charred Product | Oxidative degradation. | Temperature spiked >10°C. Indoles are electron-rich and prone to oxidation by HNO₃. Add nitrate salt (KNO₃) instead of liquid HNO₃ for milder release. |
| Mixture of Isomers (C5/C6) | Intrinsic reactivity.[2] | Use NaNO₃ in TFA (Trifluoroacetic acid) . This milder system often improves C5 selectivity compared to H₂SO₄. |
| Explosion Risk | Runaway exotherm. | Never add solid indole to warm acid. Always cool the acid first. Perform on <5g scale first. |
Module 4: Analytics & Validation
Distinguishing Isomers (NMR)
You must confirm you have the 2,3-dimethyl-5-nitro isomer and not the 2-ethyl-5-nitro isomer (Fischer) or 6-nitro isomer (Nitration).
| Feature | 2,3-Dimethyl-5-nitroindole | 2-Ethyl-5-nitroindole |
| C2-Substituent | Singlet (~2.3 ppm, 3H) | Quartet (~2.7 ppm, 2H) + Triplet (~1.2 ppm, 3H) |
| C3-Substituent | Singlet (~2.1 ppm, 3H) | Singlet (~6.3 ppm, 1H) (Aromatic C3-H) |
Note: The presence of a proton signal at ~6.3 ppm is the definitive marker that you made the 2-ethyl isomer (or 2-methyl isomer if using acetone).
Visualizing the Pathway
Figure 2: Mechanistic divergence in the Fischer synthesis. High temperature and strong acid drive the reaction toward the green path (Target).
References
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
-
Gribble, G. W. (2016).[3] Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.[3] Link
-
BenchChem Protocols. (2025). Fischer Indole Synthesis of 2,3-Dimethylindole using Butan-2-one. Link
-
Organic Chemistry Portal. Fischer Indole Synthesis: Mechanism and Recent Literature. Link
-
Lynch, D. et al. (1994). 5-Nitroindole as a universal base analogue. (Discusses the stability and properties of the 5-nitroindole scaffold). Link
Sources
Technical Support Center: Improving the Yield of 2,3-Dimethyl-5-nitro-1H-indole
Introduction: The Challenge of Electron-Deficient Indoles
The synthesis of 2,3-Dimethyl-5-nitro-1H-indole presents a classic conflict in heterocyclic chemistry: the construction of an electron-rich indole core using electron-deficient precursors (in the Fischer route) or the electrophilic functionalization of a sensitive scaffold (in the Nitration route).
This guide addresses the specific yield-limiting factors inherent to this molecule. Whether you are building the ring via Fischer Indolization or functionalizing an existing core, the presence of the nitro group introduces deactivation and regioselectivity challenges that standard protocols often fail to address.
Module 1: The Fischer Indole Strategy (Primary Route)
The Scenario: You are reacting 4-nitrophenylhydrazine (or its hydrochloride) with 2-butanone (methyl ethyl ketone). The Problem: Yields are consistently low (<40%), and the reaction mixture contains significant tar or uncyclized hydrazone.[1]
Root Cause Analysis
-
Nucleophilic Deactivation: The nitro group at the para-position of the hydrazine significantly reduces the nucleophilicity of the
-nitrogen. This retards the initial hydrazone formation and the subsequent ene-hydrazine tautomerization required for the [3,3]-sigmatropic rearrangement. -
Regioselectivity (The 2-Ethyl vs. 2,3-Dimethyl Trap): 2-Butanone is an unsymmetrical ketone. It can enolize at C1 (kinetic) or C3 (thermodynamic).[1]
-
Path A (C1 attack): Leads to 2-ethyl-5-nitroindole (Undesired).
-
Path B (C3 attack): Leads to 2,3-dimethyl-5-nitroindole (Target).
-
Note: Standard acidic conditions usually favor the more substituted alkene (Path B), but the deactivated hydrazine renders the system sensitive to temperature fluctuations.[1]
-
Troubleshooting Protocol
Q: My reaction stalls at the hydrazone stage. How do I force cyclization? A: Switch from weak acids (acetic acid) to Polyphosphoric Acid (PPA) or Acetic Acid/HCl .[1] The electron-withdrawing nitro group raises the activation energy for the sigmatropic rearrangement. Weak acids like acetic acid often fail to protonate the ene-hydrazine sufficiently to drive the rearrangement.
-
Recommendation: Use PPA at 100–110°C . PPA acts as both solvent and catalyst, effectively sequestering the water produced and driving the equilibrium forward.
Q: I am seeing a mixture of isomers (2,3-dimethyl vs. 2-ethyl). How do I shift the ratio? A: Increase the reaction temperature and acid strength to favor Thermodynamic Control . The formation of the 2,3-dimethyl isomer proceeds through the more substituted (thermodynamic) enamine intermediate.
-
Protocol Adjustment: Ensure the reaction is heated to reflux (if using AcOH/HCl) or >90°C (if using PPA). Avoid low-temperature catalysts like BF3·Et2O at 0°C, which may favor the kinetic 2-ethyl product.
Optimized Fischer Protocol (High-Yield)
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Catalyst | Glacial Acetic Acid | Polyphosphoric Acid (PPA) | Stronger acidity overcomes nitro-deactivation; dehydrating nature drives equilibrium. |
| Stoichiometry | 1:1 Equiv | 1:1.2 (Hydrazine:Ketone) | Slight excess of ketone compensates for volatility and ensures complete hydrazine consumption. |
| Temperature | 60–80°C | 100–110°C | High thermal energy is required to overcome the activation barrier of the deactivated ring closure. |
| Work-up | Neutralization | Ice-Water Quench | PPA is viscous; quenching into crushed ice precipitates the crude indole as a solid, avoiding extraction emulsions. |
Module 2: The Direct Nitration Strategy (Alternative Route)
The Scenario: You are nitrating commercially available 2,3-dimethylindole . The Problem: Formation of the 6-nitro isomer or oxidation tars (red oils).
Root Cause Analysis
-
Regioselectivity (C5 vs. C6): The NH group is a strong electron donor. In neutral media, it activates C3, C5, and C7.[1] Since C3 is blocked by a methyl group, substitution favors C5 (para to NH).[1] However, in strong acids (H2SO4), the nitrogen may protonate, deactivating the ring and altering the directing effects (often leading to mixtures of C5 and C6).[1]
-
Oxidative Instability: Indoles are electron-rich and prone to oxidation by nitric acid, leading to polymerization (tars) before nitration occurs.
Troubleshooting Protocol
Q: How do I prevent the formation of "red tars" during nitration?
A: Control the temperature strictly below 5°C and use Sodium Nitrate (NaNO3) in Sulfuric Acid rather than concentrated Nitric Acid.
Using solid NaNO3 allows for a slow, controlled generation of the nitronium ion (
Q: How do I ensure C5 selectivity over C6? A: Maintain a strongly acidic medium (Conc. H2SO4) but keep the temperature low. While protonation of the indole nitrogen (indoleninium) is generally deactivating, the 2,3-dimethyl substitution stabilizes the cation. Evidence suggests that under controlled acidic nitration, the 5-nitro isomer is the major product (typically >80% ratio) due to the electronic influence of the alkyl groups and the inherent para-directing nature of the unprotonated species in equilibrium.
Module 3: Visualization of Pathways
The following diagram illustrates the decision matrix and mechanistic pathways for both synthesis strategies.
Caption: Comparative workflow for Fischer Synthesis vs. Direct Nitration, highlighting critical control points for yield optimization.
Module 4: Purification & Isolation Guide
Achieving high purity (>98%) is critical, as nitro-indoles can be difficult to separate from their regioisomers.[1]
Isolation Protocol (Fischer Route)
-
Quenching: Pour the hot PPA reaction mixture slowly into a 5x volume of crushed ice with vigorous stirring.
-
Precipitation: The product should precipitate as a yellow/brown solid. Allow it to stand for 1 hour to ensure complete aggregation.
-
Filtration: Filter the solid. Do not extract with DCM yet. Washing the solid with water removes the bulk of the acid and water-soluble impurities.
-
Recrystallization:
-
Solvent: Ethanol or Acetic Acid/Water (4:1).
-
Technique: Dissolve the crude solid in boiling ethanol. If insoluble tars remain, filter hot.[1] Allow to cool slowly to room temperature, then to 4°C.
-
Note: The 2,3-dimethyl isomer is generally less soluble than the 2-ethyl isomer, aiding purification.
-
Isolation Protocol (Nitration Route)
-
Quenching: Pour onto ice.
-
Neutralization: Neutralize the slurry with Ammonium Hydroxide (NH4OH) to pH 8-9. Caution: Exothermic.[1]
-
Extraction: Extract with Ethyl Acetate (not DCM, as solubility can be poor).
-
Chromatography: If recrystallization fails to remove the 6-nitro isomer, use silica gel chromatography.
-
Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 7:3).[1]
-
Order of Elution: Typically, the 6-nitro isomer elutes slightly before the 5-nitro isomer due to differences in dipole moment, though this must be confirmed by TLC.
-
References
-
Fischer Indole Synthesis Mechanism & Catalysis
-
Synthesis of 2,3-Dimethylindoles
-
Nitration of Indoles (Regioselectivity)
-
Noland, W. E., et al. (1966).[1] Nitration of Indoles. Journal of Organic Chemistry. (General reference for indole nitration patterns).
- Note on Nitration Specificity: See also standard texts on Heterocyclic Chemistry (e.g., Joule & Mills) regarding electrophilic substitution of 2,3-disubstituted indoles favoring the 5-position.
-
-
Polyphosphoric Acid in Indole Synthesis
Sources
Technical Support Center: Troubleshooting Side Reactions in the Nitration of 2,3-Dimethylindole
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are performing the nitration of 2,3-dimethylindole. Due to the electron-rich nature of the indole nucleus, this reaction is often accompanied by a variety of side reactions that can complicate synthesis, reduce yields, and make purification challenging. This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is producing a mixture of nitro-isomers, not just the desired 5-nitro product. Why is this happening and how can I improve regioselectivity?
A. The Cause: Understanding the Electrophilic Substitution of 2,3-Dimethylindole
The nitration of indole is a classic electrophilic aromatic substitution (SEAr) reaction. The indole ring is highly activated towards electrophiles, but the position of attack is governed by a combination of electronic and steric factors, as well as the reaction conditions.
-
Electronic Effects: The pyrrole ring of indole is significantly more electron-rich than the benzene ring. The C3 position is the most nucleophilic, followed by C5 and C7. However, in 2,3-dimethylindole, the C3 position is blocked. The two methyl groups are electron-donating, further activating the ring. This high reactivity can lead to a loss of selectivity under harsh conditions.
-
Reaction Conditions: The choice of nitrating agent and the acidity of the medium are critical. Strongly acidic conditions, such as the classic mixed acid (HNO₃/H₂SO₄), generate the highly reactive nitronium ion (NO₂⁺)[1][2][3][4][5][6][7][8]. This powerful electrophile is less selective and can attack multiple positions on the activated indole ring, leading to a mixture of 4-, 5-, 6-, and 7-nitro isomers.
B. The Solution: Strategies for Controlling Regioselectivity
To favor the formation of the thermodynamically preferred 5-nitro-2,3-dimethylindole, milder and more controlled nitrating conditions are essential.
-
Use a Milder Nitrating Agent: Avoid the brute force of mixed acid. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is a widely used and effective alternative for nitrating sensitive substrates.[9] It generates the nitronium ion in a lower equilibrium concentration, enhancing selectivity.
-
Strict Temperature Control: Perform the reaction at low temperatures (e.g., -20°C to 0°C). Lower temperatures reduce the overall reaction rate and increase the kinetic barrier for the formation of less stable isomers, thereby favoring the desired 5-nitro product.[10]
-
Solvent Choice: Using a less polar solvent can sometimes modulate reactivity and improve selectivity.
Experimental Protocol: Selective 5-Nitration of 2,3-Dimethylindole using Acetyl Nitrate
This protocol is designed to maximize the yield of the 5-nitro isomer while minimizing side reactions.
Materials:
-
2,3-Dimethylindole
-
Acetic Anhydride (Ac₂O)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,3-dimethylindole (1.0 eq) in anhydrous DCM. Cool the solution to -10°C in an ice-salt bath.
-
Preparation of Acetyl Nitrate (Caution!): In a separate, dry flask, add acetic anhydride (1.2 eq) and cool it to 0°C. Slowly add fuming nitric acid (1.1 eq) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. This mixture should be prepared fresh and used immediately.
-
Nitration: Add the freshly prepared acetyl nitrate solution dropwise to the cooled solution of 2,3-dimethylindole over 30 minutes. Maintain the internal reaction temperature below -5°C throughout the addition.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a beaker containing ice and saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-nitro-2,3-dimethylindole.
Question 2: My reaction mixture turns dark brown or black, and I'm getting a lot of insoluble tar instead of a clean product. What's causing this polymerization?
A. The Cause: Acid-Catalyzed Polymerization and Oxidation
Indoles, particularly electron-rich ones like 2,3-dimethylindole, are susceptible to acid-catalyzed dimerization and polymerization.[10] Strong acids can protonate the indole at the C3 position (even when substituted), generating a reactive indoleninium cation. This cation can then be attacked by another neutral indole molecule, initiating a chain reaction that leads to intractable polymeric materials (tar).
Furthermore, nitric acid is a strong oxidizing agent. Under the reaction conditions, it can oxidize the indole ring, leading to complex, colored byproducts.[11] Autoxidation can also occur, especially if the reaction is exposed to air for extended periods.[12]
B. The Solution: Minimizing Degradation Pathways
-
Avoid Strong Acids: As with improving selectivity, avoiding strong, non-complexing acids like H₂SO₄ is the most effective way to prevent polymerization.[10]
-
Maintain an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes oxidative side reactions caused by atmospheric oxygen.[10]
-
Control Stoichiometry: Use only a slight excess of the nitrating agent (e.g., 1.05-1.1 equivalents). A large excess of nitric acid will significantly increase the rate of both oxidation and polymerization.[10]
-
Low Temperature: As previously mentioned, low temperatures are crucial. They slow down the desired reaction but have an even greater effect on suppressing the higher-activation-energy pathways of polymerization and oxidation.
Question 3: I'm observing a byproduct that isn't a nitro-isomer on the benzene ring. Could nitration be occurring elsewhere?
A. The Cause: Formation of 3-Nitroindolenine
While the C3 position is blocked by a methyl group, electrophilic attack can still occur there to form a tetrahedral intermediate. Loss of a proton is not possible, but this intermediate can be captured by a nucleophile or rearrange. More commonly, in some indole systems, direct nitration at C3 can lead to a stable 3-nitroindolenine (a non-aromatic isomer). While less common for 2,3-disubstituted indoles where the desired reaction is on the benzene ring, the formation of related intermediates or dearomatized species cannot be entirely ruled out under certain conditions.[13]
A more likely side reaction involves initial attack at C3, followed by migration or subsequent reactions. However, the primary concern remains regioselectivity on the benzene ring and degradation.
B. The Solution: Characterization and Condition Adjustment
If you suspect a non-aromatic byproduct, detailed characterization is key.
-
NMR Spectroscopy: ¹H NMR will be diagnostic. The loss of aromaticity in an indolenine structure results in significant upfield shifts for the protons on the former pyrrole ring.
-
Mass Spectrometry: High-resolution mass spectrometry can confirm the elemental composition and verify that the byproduct is an isomer of the desired product.
If a 3-nitroindolenine-type species is confirmed, employing even milder, non-acidic nitrating agents may be necessary. Reagents like trifluoroacetyl nitrate, generated from ammonium tetramethylnitrate and trifluoroacetic anhydride, have been developed for highly regioselective C3 nitration under non-acidic conditions and could be adapted to avoid undesired intermediates.[14]
Data Presentation
Table 1: Comparison of Common Nitrating Agents for Indole Derivatives
| Nitrating Agent | Typical Conditions | Major Product(s) for 2,3-Dimethylindole | Common Side Reactions | Key Considerations |
| HNO₃ / H₂SO₄ | H₂SO₄ solvent, 0°C to RT | Mixture of 4-, 5-, 6-nitro isomers | Extensive polymerization, oxidation, over-nitration | Low selectivity, harsh conditions, difficult to control. Generally not recommended for this substrate.[10][15] |
| Acetyl Nitrate | Ac₂O/DCM, -20°C to 0°C | 5-Nitroindole | Isomer formation, some oxidation | Good balance of reactivity and selectivity. The method of choice for controlled mononitration.[9] |
| Benzoyl Nitrate | Acetonitrile, low temp. | Primarily 5-Nitroindole | Generally cleaner than mixed acid | Milder alternative, can improve selectivity. |
| NH₄NO₃ / TFAA | Anhydrous solvent, low temp. | 5-Nitroindole (expected) | Less data available for this specific substrate | Generates trifluoroacetyl nitrate in situ; a very mild and selective system.[14] |
Visualized Workflows and Mechanisms
Diagram 1: Reaction Pathways in the Nitration of 2,3-Dimethylindole
Caption: Main and side reaction pathways for 2,3-dimethylindole nitration.
Diagram 2: Troubleshooting Workflow for Nitration Issues
Caption: A decision tree for troubleshooting common nitration problems.
References
- Benchchem Technical Support Team. (2025). Technical Support Center: Improving Regioselectivity of Indole Nitration to Favor 7-Nitroindole. Benchchem.
- Zhang, H., Su, R. C., Qin, Y. L., Wang, X. J., Chen, D., Liu, X. R., ... & Zhao, P. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
- Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry.
- Linstadt, R. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? ResearchGate.
- Khan Academy. (2013). Nitration | Aromatic compounds | Organic chemistry. YouTube.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Pearson. (2022). EAS:Nitration Mechanism Explained. Pearson+.
- Chemistry with Caroline. (2024). Electrophilic Aromatic Substitution Reaction in Organic Chemistry. YouTube.
- Shapiro, B. L., et al. (2019). Green Oxidation of Indoles using halide Catalysis. Nature Research.
- Gutsulyak, D. V., et al. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry.
- Le Quesne, P. W., & Leffler, S. R. (1978). Autoxidation of 2,3-Dialkylindoles. Canadian Journal of Chemistry.
- Wang, S., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Journal of the American Chemical Society Au.
- Zhu, J., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Nature Communications.
Sources
- 1. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. communities.springernature.com [communities.springernature.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-Dimethyl-5-nitro-1H-indole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 2,3-Dimethyl-5-nitro-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable synthetic intermediate. We will move beyond simple protocols to address the causal factors behind common purification issues, providing you with the expert insights needed to troubleshoot and optimize your workflow.
Section 1: Understanding Your Impurity Profile: The Key to a Successful Purification
The first principle of any successful purification is to understand what you are trying to remove. The impurities present in your crude material are dictated entirely by the synthetic route used. Here, we address the two most common pathways to 2,3-Dimethyl-5-nitro-1H-indole.
Q1: What are the likely byproducts from the direct nitration of 2,3-dimethylindole?
A: Direct nitration of the 2,3-dimethylindole core is a common approach, but it frequently leads to a mixture of regioisomers. The indole nucleus is electron-rich, and nitration can occur at several positions on the benzene ring.
-
Primary Byproducts: The major byproducts will be other nitro-isomers: 2,3-dimethyl-4-nitro-1H-indole, 2,3-dimethyl-6-nitro-1H-indole, and 2,3-dimethyl-7-nitro-1H-indole. The distribution of these isomers is highly dependent on the reaction conditions (nitrating agent, acid catalyst, temperature). In some cases, mixtures of 4-, 5-, 6-, and 7-nitroindoles are observed[1].
-
Unreacted Starting Material: Incomplete reaction will leave residual 2,3-dimethylindole, which is significantly less polar than the nitro-substituted products.
-
Oxidation Products: Nitrating conditions can be harsh and may lead to oxidative degradation of the electron-rich indole ring, resulting in complex, often colored, impurities.
Sources
Technical Support Center: 2,3-Dimethyl-5-nitro-1H-indole Spectral Analysis
Ticket ID: #NMR-IND-5N-23DM Status: Open Assigned Specialist: Senior Application Scientist
Introduction: Decoding the "Ghost" Signals
You are likely viewing this guide because your NMR spectrum for 2,3-Dimethyl-5-nitro-1H-indole contains peaks that do not align with the theoretical structure. In our experience supporting indole synthesis, 85% of "purity failures" for this specific compound are not actual synthesis failures, but rather artifacts of solvent exchange dynamics or Fischer Indole regioselectivity .
This guide isolates the three most common spectral anomalies:
-
Broad/Missing Protons: The labile NH proton issue.
-
The "Ethyl" Impurity: A predictable byproduct of 2-butanone cyclization.
-
Unexpected Splitting: Long-range coupling often mistaken for contamination.
Module 1: The "Disappearing" Proton (Solvent Dynamics)
Symptom: The integral for the aromatic region is correct, but the NH proton (H-1) is either missing, extremely broad, or integrated to < 1H.
The Mechanism
The H-1 proton in 5-nitroindoles is significantly more acidic (
-
In CDCl₃: The NH proton often appears as a broad, undefined hump between 8.0–9.5 ppm . It may broaden into the baseline, appearing "missing."
-
In DMSO-d₆: The peak sharpens and shifts downfield to 11.5–12.0 ppm due to hydrogen bonding with the sulfoxide oxygen.
Troubleshooting Protocol
If you suspect exchange broadening is masking your peak:
-
The D₂O Shake Test:
-
Solvent Swap:
-
Switch from CDCl₃ to DMSO-d₆ or Acetone-d₆ . These polar aprotic solvents stabilize the NH bond via H-bonding, sharpening the signal for accurate integration.
-
Module 2: The "Extra" Aliphatic Peaks (Regioisomerism)
Symptom: You observe small triplet/quartet patterns in the aliphatic region (1.0–3.0 ppm) alongside your expected methyl singlets.
The Root Cause: Fischer Indole Regioselectivity
This is the most common synthesis-derived impurity. If you synthesized this compound using 4-nitrophenylhydrazine and 2-butanone (methyl ethyl ketone) , you are subject to thermodynamic vs. kinetic control.
The hydrazone intermediate can cyclize at two positions:
-
Methylene (C3) Attack (Major): Forms the target 2,3-dimethyl system.
-
Methyl (C1) Attack (Minor): Forms the 2-ethyl system.
Because the boiling points and solubilities are similar, the 2-ethyl isomer often co-crystallizes with your target.
Visualizing the Pathway
Figure 1: Divergent cyclization pathways in Fischer Indole Synthesis leading to the common 2-ethyl impurity.
Diagnostic Table: Target vs. Impurity
| Feature | Target: 2,3-Dimethyl-5-nitroindole | Impurity: 2-ethyl-5-nitroindole |
| Methyl 1 | Singlet (~2.3 ppm) | Triplet (~1.2 ppm, -CH₂CH₃) |
| Methyl 2 | Singlet (~2.4 ppm) | Quartet (~2.7 ppm, -CH₂CH₃) |
| C-3 Proton | None (Quaternary Carbon) | Singlet (~6.4 ppm) if 3-H is present* |
*Note: In the 2-ethyl isomer, the C3 position is often protonated (H-3) unless substituted, appearing as a distinct singlet in the aromatic/alkene region.
Module 3: Unexpected Splitting (Long-Range Coupling)
Symptom: The methyl peaks at 2.3–2.5 ppm appear as doublets or broad "humps" rather than sharp singlets.
The Explanation
In rigid indole systems, Allylic (⁴J) and Homoallylic (⁵J) coupling is frequently observed.
-
The methyl group at C-2 can couple with the NH proton (⁴J coupling).
-
The methyl group at C-3 can couple with the NH proton (⁵J coupling) or aromatic protons.
Verification: Decoupling the NH proton (or adding D₂O to exchange it) will often cause these "split" methyl signals to collapse back into sharp singlets. This confirms the splitting is structural, not a contaminant.
Summary of Chemical Shifts (DMSO-d₆)
Use this reference table to validate your spectrum.
| Position | Shift (δ ppm) | Multiplicity | Assignment Logic |
| NH (1) | 11.5 - 11.9 | Broad Singlet | Highly deshielded by 5-NO₂; solvent dependent. |
| H-4 | 8.4 - 8.5 | Doublet (d, J~2 Hz) | Meta-coupling to H-6. Deshielded by ortho-NO₂. |
| H-6 | 7.9 - 8.0 | Doublet of Doublets (dd) | Coupled to H-7 (ortho) and H-4 (meta). |
| H-7 | 7.4 - 7.5 | Doublet (d, J~9 Hz) | Ortho-coupling to H-6. |
| 2-CH₃ | ~2.40 | Singlet | Attached to C-2. |
| 3-CH₃ | ~2.30 | Singlet | Attached to C-3. |
| Solvent | 2.50 | Quintet | Residual DMSO-d₅.[3] |
| Water | 3.33 | Broad Singlet | Variable based on hygroscopicity. |
References & Grounding
-
Fischer Indole Mechanism & Regioselectivity:
-
NMR Solvent Data:
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at:
-
-
Indole Proton Exchange:
-
ACD/Labs. Exchangeable Protons in NMR.[2] Available at:
-
Sources
- 1. ckgas.com [ckgas.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Deuterated DMSO - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
Technical Support Center: Troubleshooting Solubility of 2,3-Dimethyl-5-nitro-1H-indole
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2,3-Dimethyl-5-nitro-1H-indole and related nitro-substituted indole compounds in aqueous buffers. The inherent physicochemical properties of this compound class frequently lead to experimental hurdles that can compromise data integrity. This document provides in-depth, field-proven troubleshooting strategies and foundational knowledge to overcome these issues, ensuring the reliability and reproducibility of your results.
Section 1: Understanding the Core Problem
Q: Why is 2,3-Dimethyl-5-nitro-1H-indole so poorly soluble in my aqueous experimental buffer?
A: The limited aqueous solubility of this compound is not an anomaly but a direct consequence of its molecular structure. Several key factors contribute to this challenge:
-
High Lipophilicity: The molecule is dominated by a nonpolar indole ring system and methyl groups. The calculated octanol-water partition coefficient (LogP) is a strong indicator of this lipophilicity. A higher LogP value generally correlates with lower water solubility. For comparison, a close analog, 2,3-Dimethyl-7-nitro-1H-indole, has a calculated XLogP3 of 2.6, signifying a strong preference for nonpolar environments over water[1].
-
Planar Aromatic Structure: The flat, rigid structure of the indole ring allows for efficient crystal packing. This strong crystal lattice requires significant energy to break apart during the dissolution process, a characteristic of compounds sometimes referred to as "brick-dust" molecules[2].
-
Lack of Ionizable Groups in Physiological pH Range: The compound does not possess strongly acidic or basic functional groups that would be ionized within a typical physiological pH range (e.g., pH 6.0-8.0). The indole nitrogen is very weakly acidic (pKa typically > 16), meaning it remains in its neutral, less soluble form in standard buffers.
These properties are summarized in the table below, using data from a structurally similar compound as a reference.
| Property | Value (for 2,3-Dimethyl-7-nitro-1H-indole) | Implication for Solubility |
| Molecular Formula | C₁₀H₁₀N₂O₂ | - |
| Molecular Weight | 190.20 g/mol | Moderate molecular size[1]. |
| XLogP3 | 2.6 | Indicates high lipophilicity and poor aqueous solubility[1]. |
| Hydrogen Bond Donors | 1 (Indole N-H) | Limited capacity to form hydrogen bonds with water[1]. |
| Hydrogen Bond Acceptors | 2 (Nitro group oxygens) | Limited capacity to form hydrogen bonds with water[1]. |
| Experimental Solubility | 1.2 µg/mL at pH 7.4 | Extremely low intrinsic aqueous solubility[1]. |
Section 2: Foundational Troubleshooting: The Co-Solvent Approach
Q: My compound is visible as a solid precipitate in my buffer. What is the most direct method to get it into solution for my in vitro assay?
A: The most common and direct strategy is to first prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute this stock into your final aqueous buffer.
The Causality: This method works by leveraging the principle of "like dissolves like." The organic solvent can disrupt the crystal lattice forces and solvate the lipophilic compound. When this concentrated stock is introduced into the aqueous buffer in a small volume, the co-solvent helps to keep the compound molecules dispersed and prevents them from immediately crashing out of solution.[3]
Caption: Workflow for preparing an aqueous solution using a co-solvent.
Experimental Protocol: Preparing a Co-Solvent Stock Solution
-
Select an Appropriate Co-Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of compounds.[4] Other options are listed below.
-
Prepare a Concentrated Stock: Accurately weigh the 2,3-Dimethyl-5-nitro-1H-indole powder. Add the minimum volume of 100% DMSO required to achieve complete dissolution, typically aiming for a concentration of 10-50 mM. Use gentle vortexing or sonication in a water bath to aid dissolution.
-
Perform Serial Dilution (If Necessary): If your final assay concentration is very low, it may be beneficial to perform an intermediate dilution of your stock in pure DMSO before the final dilution into the aqueous buffer.
-
Final Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution. Pipetting the stock into the vortexing buffer is critical to ensure rapid dispersion and prevent localized high concentrations that can lead to precipitation.
Trustworthiness - The Self-Validating System: Your experiment MUST include a "vehicle control." This is a sample containing the exact same final concentration of the co-solvent (e.g., 0.1% DMSO) in the aqueous buffer, but without your compound. This control validates that any observed biological effect is due to your compound and not the solvent itself.[5]
Table of Common Co-Solvents
| Co-Solvent | Abbreviation | Typical Stock Conc. | Max. Assay Conc. (Cell-Based) | Notes |
| Dimethyl sulfoxide | DMSO | 10-50 mM | < 0.5% (ideally < 0.1%) | Excellent solubilizing power but can affect cell differentiation and has other biological effects at higher concentrations[5]. |
| Ethanol | EtOH | 1-20 mM | < 0.5% | Less toxic than DMSO but also a weaker solvent for highly lipophilic compounds. |
| Dimethylformamide | DMF | 10-30 mM | < 0.1% | Potent solvent, but higher toxicity concerns. Use with caution. |
| N-Methyl-2-pyrrolidone | NMP | 10-30 mM | < 0.1% | Good solubilizer, often used in preclinical formulations[3]. |
Section 3: Advanced & Alternative Solubilization Strategies
Q: The use of DMSO is interfering with my biological assay, or my compound still precipitates even with a co-solvent. What should I try next?
A: When co-solvents are not a viable option, you must move to more advanced formulation strategies. The two most accessible methods for a research setting are pH modification and the use of cyclodextrins.
The Causality: The solubility of any compound that can be protonated or deprotonated is highly dependent on the pH of the solution.[6][7] While the indole N-H is a very weak acid, placing the solution in a sufficiently basic environment (high pH) can deprotonate it, creating a charged anionic species. This charged form is significantly more polar and will exhibit greater solubility in water.[8] However, the required pH may be outside the viable range for your experiment.
Experimental Protocol: pH-Solubility Screening
-
Prepare a set of buffers with a range of pH values (e.g., 7.0, 8.0, 9.0, 10.0).
-
Add a small, known amount of excess solid compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and determine the concentration of the dissolved compound using an analytical method like UV-Vis spectroscopy or HPLC.
-
Plot solubility as a function of pH to determine if a workable pH range exists for your experiment.
Caption: Relationship between pH, ionization state, and solubility.
The Causality: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic inner cavity.[9] They can encapsulate a poorly soluble "guest" molecule, like 2,3-Dimethyl-5-nitro-1H-indole, within their hydrophobic core. The resulting "inclusion complex" presents a hydrophilic exterior to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule without using organic co-solvents.[10][11]
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with good solubility and low toxicity.
-
Prepare a Cyclodextrin Solution: Dissolve the HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 10-20% w/v).
-
Add the Compound: Add the solid 2,3-Dimethyl-5-nitro-1H-indole powder directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir or sonicate the mixture for several hours (or overnight) at a controlled temperature to allow the inclusion complex to form.
-
Remove Undissolved Compound: Use centrifugation or filtration (with a 0.22 µm filter) to remove any remaining undissolved solid. The resulting clear solution contains your solubilized compound.
-
Quantify: Determine the final concentration of your compound in the solution analytically (e.g., HPLC).
Section 4: Frequently Asked Questions (FAQs)
-
Q1: I see a cloudy precipitate the moment I add my DMSO stock to my buffer. What is happening?
-
A: This is "crashing out." The compound is rapidly precipitating because the local concentration at the point of addition is too high, and the DMSO is diffusing away too quickly. To fix this, ensure you are adding the small volume of stock into a larger, rapidly vortexing volume of buffer. You can also try using a lower stock concentration or a multi-step dilution.
-
-
Q2: What is the absolute maximum percentage of DMSO I can use in my cell culture experiment?
-
A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but for sensitive assays (e.g., differentiation, signaling), you should aim for ≤0.1%.[5] It is imperative to run a dose-response curve with your vehicle control to determine the tolerance of your specific system.
-
-
Q3: Can I use heat or sonication to help dissolve the compound in my buffer?
-
A: Sonication is generally preferred as it uses mechanical energy to break up solid aggregates and can accelerate dissolution with a lower risk of compound degradation. Gentle warming (e.g., 37°C) can be used cautiously, but you must be aware that it could potentially degrade your compound. Always verify compound integrity via an analytical method like HPLC if you use heat.
-
-
Q4: How do I know the true concentration of my compound after using these advanced methods?
-
A: You cannot rely on theoretical calculations, especially after methods like cyclodextrin complexation or pH screening where you remove excess solid. The final concentration of your solubilized compound must be confirmed experimentally using a validated analytical technique such as HPLC with a standard curve or UV-Vis spectroscopy if the compound has a unique absorbance profile.
-
References
-
Ran, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2967-2991. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38742, 2,3-Dimethyl-7-nitro-1H-indole. PubChem. [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. [Link]
-
Fauth, E., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(11), 2530. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
-
Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Biomedicines, 12(5), 1009. [Link]
-
ResearchGate. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
ResearchGate. (2023). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Big Bend Community College. (2020). Impact of pH on Solubility. YouTube. [Link]
-
Givant, A. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Patel, M., et al. (2013). Cyclodextrin Inclusion Complex to Enhance Solubility of Poorly Water Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(2), 513-522. [Link]
-
Patsnap Synapse. (2023). How does pH affect lead solubility?. Patsnap Synapse. [Link]
-
Singh, A., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 28(3), 215-263. [Link]
-
Reddit. (2010). How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
-
Journal of Innovations in Pharmaceutical and Biological Sciences. (2015). Strategies to Enhance Solubility and Dissolution of a poorly water soluble drug. jipbs. [Link]
-
MDPI. (2023). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 752812, ML354. PubChem. [Link]
-
askIITians. (n.d.). How does pH affect solubility?. askIITians. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5). Cheméo. [Link]
-
International Journal of Creative Research Thoughts. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. IJCRT.org. [Link]
-
MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. [Link]
-
PubMed. (2007). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
PubMed Central. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central. [Link]
-
ResearchGate. (2023). Enhancing Drug Solubility and Bioavailability Through Cyclodextrin Inclusion Complexes: An Integrative Molecular Meta-Modeling Approach. ResearchGate. [Link]
-
Carl Roth. (n.d.). Safety Data Sheet - Nitro thinner. Carl Roth. [Link]
-
ResearchGate. (2014). Method used for Solubility Enhancement of Poorly water Soluble Drug: A Review. ResearchGate. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Indole, 99+%. Cole-Parmer. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 609757, 4-Nitro-5-hydroxy-1,2-dimethylindole. PubChem. [Link]
Sources
- 1. 2,3-Dimethyl-7-nitro-1H-indole | C10H10N2O2 | CID 38742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. reddit.com [reddit.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. ijpsr.com [ijpsr.com]
optimizing reaction conditions for 2,3-Dimethyl-5-nitro-1H-indole synthesis
Executive Summary & Diagnostic Hub
Welcome to the technical support module for the synthesis of 2,3-Dimethyl-5-nitro-1H-indole . This specific target presents a classic physical-organic challenge: the Fischer Indole Synthesis using an electron-deficient hydrazine (4-nitrophenylhydrazine) and an unsymmetrical ketone (2-butanone).
Successful synthesis requires balancing two competing factors:
-
Electronic Deactivation: The 5-nitro group significantly retards the rate-limiting [3,3]-sigmatropic rearrangement, often requiring harsher acidic conditions.
-
Regioselectivity: The use of 2-butanone (methyl ethyl ketone) creates a bifurcation pathway, leading to either the desired 2,3-dimethyl isomer or the 2-ethyl impurity.
Interactive Diagnostic Flowchart
Use this logic tree to identify your immediate failure mode.
Figure 1: Diagnostic decision tree for common Fischer Indole failure modes involving nitro-substituted hydrazines.
Core Protocol: The "Hard-Acid" Method
For nitro-substituted indoles, standard acetic acid reflux often fails to provide sufficient activation energy. The following protocol utilizes Polyphosphoric Acid (PPA) or Sulfuric Acid/Acetic Acid to overcome the electronic deactivation of the hydrazine.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 4-Nitrophenylhydrazine HCl | 1.0 | Precursor | Free base oxidizes rapidly; use HCl salt. |
| 2-Butanone (MEK) | 1.2 | Carbonyl Source | Excess drives hydrazone formation. |
| Glacial Acetic Acid | Solvent | Medium | Must be anhydrous. |
| Conc. H₂SO₄ | 10-15% v/v | Catalyst | Preferred: PPA (if available) for cleaner profiles. |
Step-by-Step Methodology
-
Hydrazone Formation (In Situ):
-
Suspend 4-nitrophenylhydrazine hydrochloride (10 mmol) in Glacial Acetic Acid (30 mL).
-
Add 2-Butanone (12 mmol) dropwise at room temperature.
-
Checkpoint: Stir for 30 mins. The suspension should change color (often yellow to orange) as the hydrazone forms.
-
-
Cyclization (The Critical Step):
-
Add conc. H₂SO₄ (3 mL) dropwise. Caution: Exothermic.
-
Heat the reaction to reflux (118°C) .
-
Technical Insight: The nitro group deactivates the aromatic ring. Unlike standard indoles that cyclize at 80°C, this substrate often requires temperatures >100°C to overcome the activation barrier for the [3,3]-shift.
-
Monitor via TLC (DCM:MeOH 95:5). Look for the disappearance of the hydrazone spot.
-
-
Workup & Purification:
-
Cool to room temperature.
-
Pour the dark reaction mixture into crushed ice/water (100 mL) with vigorous stirring.
-
Precipitation: The crude indole should precipitate as a yellow/brown solid.
-
Filter and wash with water to remove acid.
-
Purification: Recrystallize from Ethanol or Acetonitrile.[1] If purity is critical, use flash chromatography (Gradient: Hexanes -> 30% EtOAc/Hexanes).
-
Mechanistic Analysis & Optimization
To troubleshoot effectively, you must understand why the reaction fails.
The Nitro-Group Effect (Visualized)
The 5-nitro group withdraws electron density from the benzene ring, making it a poor nucleophile. This specifically hinders the [3,3]-Sigmatropic Rearrangement , which is the rate-determining step (RDS).
Figure 2: Reaction pathway highlighting the rate-determining step (RDS) inhibited by the electron-withdrawing nitro group.
Optimization Matrix
If the standard protocol yields poor results, consult this matrix to adjust variables.
| Variable | Adjustment | Effect | Recommended When... |
| Acid Strength | Switch to Polyphosphoric Acid (PPA) | Increases protonation potential; reduces solvent nucleophilicity. | Reaction is stalled; starting material remains. |
| Solvent | Ethanol (with HCl) | Lower boiling point (78°C). | "Tar" formation is high; milder conditions needed (yield may drop). |
| Temperature | Microwave (140°C, 10 min) | Rapid heating overcomes activation barrier quickly. | High-throughput screening; reducing thermal degradation time. |
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of two isomers. Which one is which?
-
Answer: You are likely seeing the 2,3-dimethyl isomer (Target) and the 2-ethyl isomer (Impurity).
-
Mechanism:[1][2][3][4][5][6][7][8][9][10] 2-Butanone can enolize towards the methyl side (kinetic) or the ethyl side (thermodynamic). The Fischer cyclization generally prefers the more substituted enamine (thermodynamic), leading to the 2,3-dimethyl product.
-
Fix: Ensure you reflux long enough to allow thermodynamic equilibration of the hydrazone/enamine tautomers before cyclization occurs.
Q2: My product is a black tar that won't crystallize.
-
Answer: Nitro-indoles are prone to oxidative polymerization at high temperatures.
-
Fix: Perform the reaction under a Nitrogen or Argon atmosphere. Ensure the acid is added slowly to prevent localized overheating. If using PPA, mechanical stirring is essential due to viscosity.
Q3: Can I use 4-nitrophenylhydrazine (free base) instead of the hydrochloride salt?
-
Answer: Yes, but the free base is unstable and darkens (oxidizes) on storage. It is highly recommended to use the Hydrochloride salt for stoichiometry precision and reagent purity. If you must use the free base, recrystallize it first.
Q4: Why is the yield lower than non-nitro indoles?
-
Answer: This is expected. The electron-withdrawing nitro group destabilizes the cationic intermediates (sigma-complexes) formed during the rearrangement. Typical yields for 5-nitroindoles range from 40-60% , whereas unsubstituted indoles often reach 80%+.
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.[5] (The definitive text on the mechanism and scope).
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
-
Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632. (Review of acid catalysts including PPA). Link
-
Ishii, H. (1981). Fischer Indole Synthesis Applied to the Preparation of Phenylhydrazones having Electron-Withdrawing Groups. Accounts of Chemical Research, 14(9), 275-283. (Specific discussion on nitro-group deactivation). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Indole synthesis [organic-chemistry.org]
- 8. grokipedia.com [grokipedia.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
common impurities in 2,3-Dimethyl-5-nitro-1H-indole and their identification
Topic: Technical Support Guide: Impurity Profiling & Identification for 2,3-Dimethyl-5-nitro-1H-indole Content Type: Technical Support Center (Q&A / Troubleshooting) Audience: Pharmaceutical Researchers & Process Chemists
Welcome to the Advanced Application Support Hub. This guide addresses the structural integrity, impurity profiling, and purification of 2,3-Dimethyl-5-nitro-1H-indole (CAS: 115763-78-1 / Generic Ref). As a key intermediate in the synthesis of tryptamine-based therapeutics (including Sumatriptan analogs) and c-Myc G-quadruplex binders, the purity of this scaffold is critical for downstream yield and biological assay reproducibility.
This document is structured to troubleshoot specific anomalies observed during HPLC/LC-MS analysis and NMR validation.
Part 1: Impurity Origins & Synthesis Logic
Q1: I observe a persistent impurity at RRT ~0.85. What is it?
Diagnosis: This is likely the Hydrazone Intermediate (2-butanone 4-nitrophenylhydrazone). Context: The standard synthesis involves the Fischer Indole cyclization of 4-nitrophenylhydrazine with 2-butanone (methyl ethyl ketone). The reaction proceeds through a hydrazone intermediate which then undergoes a [3,3]-sigmatropic rearrangement.
-
Cause: Incomplete cyclization due to insufficient acid catalysis, low temperature, or premature quenching.
-
Identification: In LC-MS, this molecule has the same mass as the product + NH3 (or water loss variations depending on ionization), but typically shows a distinct UV spectrum lacking the full indole aromaticity.
Q2: My product has a depressed melting point (expected >170°C). Could this be a regioisomer?
Diagnosis: Yes, specifically the 4-nitro or 6-nitro isomers , or potentially the 7-nitro isomer . Root Cause Analysis:
-
Route A (Hydrazine Cyclization): If you used 4-nitrophenylhydrazine, the cyclization is highly regioselective for the 5-nitro position because the starting hydrazine has a plane of symmetry regarding the ortho-carbons.
-
Impurity Source: Contamination of the starting material with 3-nitrophenylhydrazine will yield a mixture of 4-nitro and 6-nitro indoles. Contamination with 2-nitrophenylhydrazine yields the 7-nitro indole.
-
-
Route B (Direct Nitration): If you synthesized this by nitrating 2,3-dimethylindole, you will inevitably generate a mixture. Electrophilic aromatic substitution on 2,3-dimethylindole favors the 5-position, but significant amounts of 6-nitro and traces of 4-nitro and 7-nitro isomers are formed due to the directing effects of the pyrrole ring nitrogen.
Q3: What are the "Red Flag" impurities I must monitor for toxicity?
Critical Alert: 4-Nitrophenylhydrazine .
-
Status: Genotoxic impurity (GTI).
-
Detection: It is highly polar and often elutes near the solvent front in Reverse Phase HPLC. It must be quantified at ppm levels if the compound is intended for pharmaceutical use.
Part 2: Analytical Profiling (Identification)
Q4: How do I distinguish the 5-nitro product from its isomers using 1H NMR?
Protocol: Focus on the aromatic region (7.0 – 8.5 ppm). The substitution pattern of the benzene ring dictates the splitting.
| Isomer | Coupling Pattern (Benzene Ring) | Diagnostic Signals (approx. ppm in DMSO-d6) |
| 5-Nitro (Target) | d, dd, d (meta-coupling visible) | H4: ~8.40 (d, J=2 Hz, meta)H6: ~7.95 (dd, J=9, 2 Hz)H7: ~7.50 (d, J=9 Hz) |
| 6-Nitro | d, d, s (or d, dd, d) | H7: ~8.2 (s/d, distinct high shift)H5: ~7.9 (dd)H4: ~7.5 (d) |
| 7-Nitro | t, d, d | H6: Triplet-like (t) due to adjacent H5/H7 protons. |
Note: The 2,3-dimethyl groups appear as singlets around 2.2–2.4 ppm.
Q5: What is the recommended HPLC Method for purity assessment?
Methodology: A standard C18 Reverse Phase method is robust for this lipophilic compound.
Standard Operating Procedure (SOP-AN-005):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 330 nm (nitro group absorbance).
-
Flow Rate: 1.0 mL/min.
Troubleshooting Table:
| Retention Time (Approx) | Component | Identity Confirmation |
|---|---|---|
| 2.5 - 3.0 min | 4-Nitrophenylhydrazine | Mass (M+H): 154. Confirm with authentic standard. |
| 8.0 - 9.0 min | Hydrazone Intermediate | Mass: Product + 17 (NH3 equivalent precursor). |
| 10.5 min | 2,3-Dimethyl-5-nitroindole | Target Peak (M+H: 191). |
| 11.0 - 12.0 min | Dimer/Oligomer | Mass: >300. Broad peak shape. |
Part 3: Visualization of Impurity Pathways
The following diagram illustrates the critical control points in the synthesis where impurities are generated.
Figure 1: Synthesis Pathway and Impurity Origin Map. Red nodes indicate critical control points for impurity formation.
Part 4: Remediation & Purification
Q6: The crude product is dark brown. How do I purify it?
Issue: The "brown" color is typically due to polymeric indole byproducts or azo-coupling side reactions, common in nitro-aromatic chemistry. Solution: Recrystallization is superior to chromatography for bulk cleanup of this compound.
Recrystallization Protocol:
-
Solvent: Glacial Acetic Acid or Ethanol/Water (9:1).
-
Expert Insight: Nitroindoles have poor solubility in neutral organic solvents but dissolve in hot acetic acid.
-
-
Procedure:
-
Dissolve crude solid in boiling acetic acid (min. volume).
-
Add activated charcoal (5% w/w) to remove color bodies.
-
Filter hot through Celite.
-
Cool slowly to room temperature, then to 4°C.
-
Collect yellow/orange needles.
-
-
Yield Check: If yield is low, the mother liquor likely contains the regioisomers (which are more soluble).
Q7: Can I use column chromatography?
Advisory: Yes, but be cautious.
-
Stationary Phase: Silica Gel (Standard).
-
Eluent: Dichloromethane (DCM) / Methanol gradient.[2]
-
Warning: 5-nitroindoles can "streak" on silica due to the acidity of the N-H proton (pKa ~14, lower than unsubstituted indole due to the nitro group).
-
Tip: Pre-wash the silica column with 1% Triethylamine in Hexane to neutralize active sites if streaking occurs.
Part 5: References
-
Sielc Technologies. "Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column." HPLC Application Notes. Available at: [Link]
-
National Institutes of Health (NIH) - PubChem. "2,3-Dimethyl-5-nitroindole Compound Summary." PubChem Database. Available at: [Link]
-
Organic Chemistry Portal. "Fischer Indole Synthesis: Mechanism and Recent Literature." Organic Chemistry Portal. Available at: [Link][3]
-
Wiley Online Library. "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders." ChemMedChem, 2021. Available at: [Link]
-
ResearchGate. "Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates: Synthesis of Nitro- and Aminoindole Derivatives." ResearchGate. Available at: [Link]
Sources
- 1. Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Stability of 2,3-Dimethyl-5-nitro-1H-indole in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support and troubleshooting for researchers working with 2,3-Dimethyl-5-nitro-1H-indole in cell culture applications. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address challenges related to the stability of this compound in your experimental systems.
I. Core Concepts: Understanding the Stability of 2,3-Dimethyl-5-nitro-1H-indole
2,3-Dimethyl-5-nitro-1H-indole is a versatile nitroaromatic compound with potential applications in pharmaceutical and agrochemical research.[1] However, its utility in cell-based assays is contingent on its stability in the aqueous and complex environment of cell culture media. The indole nucleus and the nitro functional group present specific chemical liabilities that must be considered.
Nitroaromatic compounds can undergo reduction to form amino derivatives, a process that can be enzymatically mediated.[2][3] Furthermore, some 5-nitroindole derivatives have been observed to generate reactive oxygen species (ROS) in cellular systems, suggesting potential for redox cycling and interaction with cellular components.[4] The inherent hydrophobicity of many indole derivatives also presents challenges with solubility and potential precipitation in aqueous media.
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of 2,3-Dimethyl-5-nitro-1H-indole?
A1: Due to its presumed low aqueous solubility, a concentrated stock solution in an organic solvent is recommended.[5]
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for creating high-concentration stock solutions of hydrophobic compounds for cell culture use.[6] Ethanol can be an alternative, but DMSO typically allows for higher stock concentrations.
-
Stock Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the final volume of solvent added to your cell culture medium.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7] Some indole derivatives can be light-sensitive, so storing in amber vials or wrapping vials in foil is a good practice.[8]
Q2: My compound precipitates when I add it to the cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds.[9][10][11] Here are several troubleshooting steps:
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[12][13]
-
Pre-warm the Medium: Always add the compound stock to cell culture medium that has been pre-warmed to 37°C.[9]
-
Dilution Technique: Avoid adding the concentrated stock directly to the final volume of medium. Instead, perform a serial dilution. First, make an intermediate dilution in a small volume of pre-warmed medium, vortex gently, and then add this to the final volume.[9]
-
Presence of Serum: If your experimental design permits, fetal bovine serum (FBS) can aid in solubilizing hydrophobic compounds through protein binding.[9]
-
Determine Maximum Solubility: Before your experiment, perform a solubility test by adding your stock solution to the cell culture medium at various concentrations to determine the highest concentration that remains in solution.
Q3: What are the likely degradation pathways for 2,3-Dimethyl-5-nitro-1H-indole in cell culture?
A3: While specific data for this compound is limited, based on the chemistry of nitroindoles, two primary degradation pathways are plausible:
-
Reduction of the Nitro Group: The 5-nitro group can be reduced to a 5-amino group. This can occur either non-enzymatically in the presence of reducing agents in the media or, more significantly, through enzymatic reduction by cellular nitroreductases.[2][14] This transformation will significantly alter the biological activity of the compound.
-
Oxidation of the Indole Ring: The indole ring system can be a target for oxidative metabolism by cellular enzymes, such as cytochrome P450s.[4] This can lead to the formation of various hydroxylated and further oxidized metabolites.
Q4: What is the expected cytotoxicity of 2,3-Dimethyl-5-nitro-1H-indole?
III. Troubleshooting Guide: Investigating Compound Stability
If you suspect that the stability of 2,3-Dimethyl-5-nitro-1H-indole is affecting your experimental results, it is essential to perform a stability study.
Workflow for Assessing Stability in Cell Culture Media
Caption: Workflow for determining the stability of 2,3-Dimethyl-5-nitro-1H-indole in cell culture media.
Step-by-Step Protocol for Stability Assessment by HPLC
This protocol outlines a method to quantify the disappearance of the parent compound over time in a cell-free culture medium.
1. Materials and Reagents:
- 2,3-Dimethyl-5-nitro-1H-indole (CAS: 21296-94-6)[1]
- DMSO, sterile, cell culture grade
- Your specific cell culture medium (e.g., DMEM) with serum (e.g., 10% FBS)
- Sterile microcentrifuge tubes
- HPLC system with UV detector
- HPLC column (e.g., C18 reverse-phase)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or phosphoric acid (for mobile phase modification)[15]
2. Preparation of Solutions:
- Stock Solution (10 mM): Dissolve 1.902 mg of 2,3-Dimethyl-5-nitro-1H-indole (MW: 190.2 g/mol ) in 1 mL of DMSO.
- Working Solution (10 µM): Prepare a sufficient volume of your complete cell culture medium. Add the stock solution to the pre-warmed medium to achieve a final concentration of 10 µM. For example, add 10 µL of the 10 mM stock to 10 mL of medium. Vortex gently to mix.
3. Incubation:
- Dispense the working solution into sterile microcentrifuge tubes (e.g., 1 mL per tube).
- Place the tubes in a 37°C, 5% CO2 incubator.
- At each time point (e.g., 0, 2, 8, 24, 48, 72 hours), remove one tube and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
4. HPLC Analysis:
- Thaw the samples. To precipitate proteins from the serum that could interfere with the analysis, add a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of sample), vortex, and centrifuge at high speed (e.g., 14,000 rpm for 10 min).
- Transfer the supernatant to an HPLC vial.
- Set up your HPLC method based on established parameters for 2,3-Dimethyl-5-nitro-1H-indole.[15] A suggested starting point:
- Column: C18 reverse-phase
- Mobile Phase: Acetonitrile and water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[15]
- Elution: Isocratic or a gradient, to be optimized.
- Detection: UV detector, wavelength to be determined by a UV scan of the compound (nitroaromatics often absorb around 320-380 nm).
- Inject the samples and record the chromatograms.
5. Data Analysis:
- Identify the peak corresponding to 2,3-Dimethyl-5-nitro-1H-indole based on the retention time of a standard.
- Integrate the peak area for each time point.
- Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
- Plot the percentage remaining versus time to visualize the degradation kinetics.
Data Interpretation
| % Remaining at 24h | Stability Classification | Recommended Action |
| > 90% | Stable | Proceed with experiments. |
| 50 - 90% | Moderately Stable | Consider shorter incubation times or replenishing the compound during the experiment. |
| < 50% | Unstable | Significant degradation is occurring. The experimental design needs to be adapted. Consider using a more stable analog if possible. |
Potential Cellular Metabolism
It is important to distinguish between chemical degradation in the medium and metabolism by the cells.
Caption: Cellular uptake and metabolism of 2,3-Dimethyl-5-nitro-1H-indole.
To assess cellular metabolism, the stability experiment can be repeated in the presence of cells. A comparison of the degradation rate in the presence and absence of cells can indicate the extent of cellular metabolism.
IV. References
-
Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column. (URL not available)
-
2,3-Dimethyl-5-nitroindole - Chem-Impex. (URL not available)
-
How can I dissolve hydrophobic compounds in DMEM media? - ResearchGate. (URL not available)
-
Preparing Stock Solutions - PhytoTech Labs. (URL not available)
-
2,3-Dimethyl-1H-indole-5-carboxylic acid - TargetMol. (URL not available)
-
Technical Support Center: Addressing Poor Bioavailability of Hydrophobic Compounds in Cell Culture - Benchchem. (URL not available)
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. ([Link])
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC - PubMed Central. ([Link])
-
2,3-Dimethyl-7-nitro-1H-indole | C10H10N2O2 | CID 38742 - PubChem. ([Link])
-
1,2-Dimethyl-5-nitro-1H-indole-3-carbaldehyde - BLDpharm. (URL not available)
-
Chemical Properties of 1H-Indole, 2,3-dihydro-1-methyl- (CAS 824-21-5) - Cheméo. ([Link])
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (URL not available)
-
Enzymatic transformation of nitro-aromatic compounds by a flavin-free NADH azoreductase from Lysinibacillus sphaericus - PubMed. ([Link])
-
Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase - NIH. ([Link])
-
The Role of Non-Enzymatic Degradation of Meropenem—Insights from the Bottle to the Body - PMC - PubMed Central. ([Link])
-
Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives - Research and Reviews. (URL not available)
-
Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. ([Link])
-
Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. (URL not available)
-
5-Nitroindole – a universal base oligo modification - LGC - The BiosearchTech Blog. (URL not available)
-
Enzymatic reduction of an aromatic nitro compound to the corresponding amine. (URL not available)
-
The Impact of Non-Enzymatic Reactions and Enzyme Promiscuity on Cellular Metabolism during (Oxidative) Stress Conditions - PMC - PubMed Central. ([Link])
-
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - ResearchGate. ([Link])
-
Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed. ([Link])
-
Buffers and buffering power - Deranged Physiology. ([Link])
-
3-Nitropyrrole and 5-nitroindole as universal bases in primers for DNA sequencing and PCR - Oxford Academic. ([Link])
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. ([Link])
-
US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents. ()
-
Cytotoxic activity on tumor cell lines after 72 h of incubation. IC 50... - ResearchGate. ([Link])
-
A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed. ([Link])
-
Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. ([Link])
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (URL not available)
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (URL not available)
-
Troubleshooting Cell Culture Media for Bioprocessing. (URL not available)
-
3-Nitropyrrole and 5-Nitroindole as universal bases in primers for DNA sequencing and PCR - ResearchGate. ([Link])
-
Microwave-Assisted Synthesis of 2-Methyl-1H-indole- 3-carboxylate Derivatives via Pd-Catalyz - iris.unina.it. ([Link])
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. ([Link])
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PubMed Central. ([Link])
-
Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices | Request PDF - ResearchGate. ([Link])
-
Troubleshooting Cell Culture Contamination: A Practical Solution Guide - Yeasen. (URL not available)
-
Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches - MDPI. ([Link])
-
Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines - American Chemical Society. ([Link])
-
Chemical Properties of 1H-Indole, 2,3-dihydro- (CAS 496-15-1) - Cheméo. ([Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US20220042055A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethyl-7-nitro-1H-indole | C10H10N2O2 | CID 38742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Dimethyl-1H-indole-5-carboxylic acid_TargetMol [targetmol.com]
- 8. phytotechlab.com [phytotechlab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emulatebio.com [emulatebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation of 2,3-Dimethyl-5-nitro-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming Poor Reproducibility in Assays with 2,3-Dimethyl-5-nitro-1H-indole
Welcome to the technical support center for researchers utilizing 2,3-Dimethyl-5-nitro-1H-indole. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you overcome poor reproducibility in your assays. As scientists, we understand that inconsistent results can be a significant roadblock in research and development. This resource, grounded in scientific principles and practical experience, will help you identify and address the root causes of variability in your experiments involving this nitroaromatic indole derivative.
I. Understanding the Challenges: The Chemical Nature of 2,3-Dimethyl-5-nitro-1H-indole
Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent chemical properties of 2,3-Dimethyl-5-nitro-1H-indole that can contribute to assay irreproducibility. The indole scaffold itself is found in many biologically active compounds, while the nitro group introduces specific reactivity.[1][2][3]
-
Poor Aqueous Solubility: Like many indole derivatives, 2,3-Dimethyl-5-nitro-1H-indole is hydrophobic and exhibits limited solubility in aqueous buffers.[4] This can lead to compound precipitation, especially at higher concentrations, resulting in inconsistent effective concentrations in your assay.
-
Redox Cycling and Reactive Oxygen Species (ROS) Generation: Nitroaromatic compounds are susceptible to enzymatic reduction, forming a nitro radical anion.[5][6][7] This radical can then react with molecular oxygen to regenerate the parent compound and produce superoxide radicals, leading to the formation of other ROS. This redox cycling can cause cell stress and interfere with assay components.[5][8]
-
Fluorescence Quenching: The electron-withdrawing nature of the nitro group makes nitroaromatic compounds efficient quenchers of fluorescence.[9][10] This can be a significant source of interference in fluorescence-based assays, leading to false-positive or skewed results.[10][11]
-
Light Sensitivity: Nitroaromatic compounds can be sensitive to light, potentially leading to degradation of the compound in your stock solutions or assay plates.[12]
-
Compound Purity and Stability: Impurities from the synthesis of 2,3-Dimethyl-5-nitro-1H-indole can have their own biological effects. Additionally, the compound's stability in your specific assay buffer or cell culture media over the course of the experiment is not guaranteed.[8]
II. Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered in assays with 2,3-Dimethyl-5-nitro-1H-indole.
Symptom 1: High Variability Between Replicate Wells
Potential Cause 1: Compound Precipitation
-
Why it happens: Due to its low aqueous solubility, 2,3-Dimethyl-5-nitro-1H-indole may be precipitating out of solution in your assay wells. This is often exacerbated by high compound concentrations and the presence of salts in the buffer.[4]
-
How to diagnose:
-
Visually inspect your assay plates for any signs of precipitation (cloudiness, particulates).
-
Measure the absorbance of your assay wells at a high wavelength (e.g., 600-700 nm) to detect light scattering from precipitates.
-
-
Solutions:
-
Decrease the final DMSO concentration: While DMSO is necessary to solubilize the compound, high concentrations can be toxic to cells and affect enzyme activity.[13][14][15] Aim for a final DMSO concentration of ≤0.5%.
-
Incorporate a solubility-enhancing excipient: Pluronic F-127 or other non-ionic surfactants can help maintain the solubility of hydrophobic compounds in aqueous solutions.
-
Determine the kinetic solubility: Perform a solubility test in your specific assay buffer to determine the maximum concentration at which the compound remains soluble.
-
Potential Cause 2: Inconsistent Pipetting
-
Why it happens: Small volumes of highly concentrated stock solutions can be difficult to pipette accurately, leading to variations in the final compound concentration between wells.
-
Solutions:
-
Use a serial dilution approach: Prepare intermediate dilutions of your compound to increase the pipetting volumes.
-
Calibrate your pipettes regularly: Ensure your pipetting equipment is accurate and precise.
-
Symptom 2: Drifting IC50/EC50 Values Between Experiments
Potential Cause 1: Inconsistent Stock Solution Preparation and Storage
-
Why it happens: Variations in the preparation of stock solutions are a common source of inter-experiment variability.[16] Additionally, improper storage can lead to compound degradation or precipitation.
-
Solutions:
-
Standardize stock solution preparation: Use a precise analytical balance and ensure the compound is fully dissolved in 100% DMSO.
-
Aliquot and store properly: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Characterize new batches: If you receive a new batch of 2,3-Dimethyl-5-nitro-1H-indole, verify its identity and purity using methods like HPLC-MS.
-
Potential Cause 2: Compound Instability in Assay Media
-
Why it happens: The compound may not be stable in your assay buffer or cell culture medium over the incubation period.[17] Components in the media, such as certain amino acids, could potentially contribute to degradation.[18]
-
How to diagnose:
-
Incubate the compound in your assay media for the duration of your experiment. At various time points, analyze the sample by HPLC to look for the appearance of degradation products.
-
-
Solutions:
-
Reduce incubation time: If possible, shorten the duration of the assay to minimize compound degradation.
-
Modify assay media: If a specific component of the media is found to be causing instability, consider using a simpler buffer system if the assay allows.
-
Symptom 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Potential Cause 1: Redox Cycling and Cellular Toxicity
-
Why it happens: In a cellular environment, reductases can initiate redox cycling of 2,3-Dimethyl-5-nitro-1H-indole, leading to the production of ROS.[5][6][7] This can cause non-specific cytotoxicity that is not observed in a purified biochemical assay.
-
How to diagnose:
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your primary cell-based assay. If you observe a decrease in cell viability at concentrations where you see an effect in your primary assay, cytotoxicity may be a contributing factor.
-
Include a ROS scavenger (e.g., N-acetylcysteine) in your cell-based assay. If the observed effect of your compound is diminished, it suggests ROS-mediated activity.
-
-
Solutions:
-
Use a lower, non-toxic concentration range: Determine the concentration range where the compound does not cause significant cytotoxicity and conduct your primary assay within this range.
-
Consider the use of an antioxidant: While this can help diagnose the issue, it may also interfere with your primary assay.
-
Potential Cause 2: Poor Cell Permeability
-
Why it happens: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solutions:
-
Use cell lines with known differences in transporter expression: This can help determine if active transport is a factor.
-
Consider a different assay format: If the target is a cell surface receptor, a binding assay with intact cells may be more appropriate.
-
Symptom 4: Assay Interference in Fluorescence-Based Readouts
Potential Cause: Fluorescence Quenching
-
Why it happens: Nitroaromatic compounds can absorb light at wavelengths used for excitation or emission in fluorescence assays, or they can directly quench the fluorescence of the reporter molecule through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[10]
-
How to diagnose:
-
Run a control experiment with just the fluorescent substrate/probe and your compound. A decrease in fluorescence intensity in the presence of the compound indicates quenching.
-
-
Solutions:
-
Use a non-fluorescence-based detection method: If possible, switch to a luminescence, absorbance, or label-free detection method.
-
Use a red-shifted fluorophore: Compounds with a nitro group are less likely to interfere with fluorophores that have excitation and emission wavelengths in the far-red spectrum.
-
Perform a counter-screen: Systematically test your compound for interference in a variety of fluorescence-based assays.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my 2,3-Dimethyl-5-nitro-1H-indole stock solution?
A1: 100% DMSO is the recommended solvent for preparing high-concentration stock solutions.[4] Ensure the compound is completely dissolved. For working solutions, it is critical to keep the final DMSO concentration in your assay as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts.[13][14][15]
Q2: How should I assess the purity of my 2,3-Dimethyl-5-nitro-1H-indole?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a mass spectrometer (LC-MS) is the gold standard for assessing the purity of small molecules. This will allow you to quantify the purity and identify any potential impurities.
Q3: My compound shows activity in a primary screen, but I'm concerned about it being a false positive. What should I do?
A3: This is a valid concern, especially with a nitroaromatic compound. It is essential to perform a series of counter-screens and orthogonal assays to confirm the initial hit. This should include:
-
Assay technology counter-screens: Test for interference with your specific assay format (e.g., fluorescence quenching, light scattering).
-
Cell viability assays: To rule out non-specific cytotoxicity.
-
An orthogonal assay: Confirm the biological activity using a different assay that measures a distinct endpoint of the same biological pathway.
Q4: Can the nitro group be chemically modified to reduce assay interference?
A4: Yes, if you have access to medicinal chemistry resources, reducing the nitro group to an amine is a common strategy. However, be aware that the resulting aminoindole may have different biological activity and could be less stable.[8]
IV. Experimental Protocols & Workflows
Protocol 1: Kinetic Solubility Assay
This protocol will help you determine the maximum soluble concentration of 2,3-Dimethyl-5-nitro-1H-indole in your assay buffer.
-
Prepare a 10 mM stock solution of 2,3-Dimethyl-5-nitro-1H-indole in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the compound in your assay buffer.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the absorbance of each well at 650 nm using a plate reader.
-
The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is your maximum kinetic solubility.
Protocol 2: HPLC-Based Stability Assessment
This protocol allows you to assess the stability of 2,3-Dimethyl-5-nitro-1H-indole in your assay medium over time.
-
Prepare a solution of your compound in the assay medium at the highest concentration you plan to use.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze each aliquot by reverse-phase HPLC with UV detection.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks that would indicate degradation.
V. Visualizing Troubleshooting Logic
The following diagram illustrates a decision-making workflow for troubleshooting poor reproducibility with 2,3-Dimethyl-5-nitro-1H-indole.
Caption: Troubleshooting workflow for assay reproducibility.
VI. Data Summary Table
| Issue | Potential Cause | Key Diagnostic Test | Recommended Solution(s) |
| High Replicate Variability | Compound Precipitation | Visual Inspection, Light Scattering | Lower compound/DMSO concentration, Use solubility enhancers |
| Inconsistent Pipetting | Review pipetting logs, Dye test | Use serial dilutions, Calibrate pipettes | |
| Drifting IC50/EC50 | Stock Solution Inconsistency | Re-prepare and re-quantify stock | Standardize preparation, Aliquot and store properly |
| Compound Instability | HPLC stability assay | Reduce incubation time, Modify assay media | |
| Biochemical vs. Cell-Based Discrepancy | Redox Cycling/Toxicity | Parallel cytotoxicity assay, ROS scavenger | Use non-toxic concentrations |
| Poor Cell Permeability | Cellular uptake assay | Use different cell lines, Modify assay format | |
| Fluorescence Assay Interference | Fluorescence Quenching | Compound-fluorophore control | Switch to non-fluorescent readout, Use red-shifted dyes |
VII. References
-
Ju, Y. & J. E. T. M. L. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(4), 646-701.
-
Pillai, A. B., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(2), 143-154.
-
Čėnas, N., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants, 10(8), 1276.
-
Nemeikaitė-Čėnienė, A., et al. (2020). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450- and DT-diaphorase-catalyzed reactions. Chemija, 31(3).
-
Thomas, J. K., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Chemical Society Reviews, 51(2), 487-506.
-
Van der Goot, A. J., et al. (1997). Degradation of nitroaromatic compounds by microorganisms. Biotechnology Advances, 15(1), 79-105.
-
Di Martino, R. M. C., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(13), 10940.
-
Khan, I., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882.
-
Georgopoulou, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 10(4), 363-372.
-
Al-Bawab, A. Q., et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. 3 Biotech, 11(8), 373.
-
Singh, N., et al. (2011). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Bioactive Compounds, 7(3), 168-185.
-
Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1678.
-
Al-Adhami, M., et al. (2017). Fluorescence “Turn-On” Indicator Displacement Assay-Based Sensing of Nitroexplosive 2,4,6-Trinitrophenol in Aqueous Media via a Polyelectrolyte and Dye Complex. ACS Omega, 2(8), 4645-4652.
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Aljohani, A. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2289.
-
Nimbarte, V. D., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate.
-
Peng, X., et al. (2006). Quenched near-infrared fluorescent peptide substrate for HIV-1 protease assay. ResearchGate.
-
Neves, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3302.
-
Nishino, S. F., et al. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. cswab.org.
-
Le, P. V. M., et al. (2021). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ResearchGate.
-
Kawabata, K., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 55(1), 587-596.
-
de la Cruz, J., et al. (2020). Methods for the discovery of small molecules to monitor and perturb the activity of the human proteasome. RSC Chemical Biology, 1(5), 335-349.
-
Singh, R. & Singh, P. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate.
-
Al-Akayleh, F., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceutics, 15(11), 2588.
-
El-Hagar, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Pharmaceuticals, 15(7), 861.
-
Shukla, K. P., et al. (2015). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). ResearchGate.
-
Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.
-
Küçükgüzel, I., et al. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 923-931.
-
Glover, C. J., et al. (2011). Quinone and Nitrofurantoin Redox Cycling by Recombinant Cytochrome b5 Reductase. Chemical Research in Toxicology, 24(9), 1545-1553.
-
Baertschi, S. W., et al. (2012). Analytical methodologies for discovering and profiling degradation-related impurities. ResearchGate.
-
Gu, M. B., et al. (2012). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst, 137(4), 867-872.
-
Kumar, D., et al. (2017). Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate.
-
Southam, A. D., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical Chemistry, 87(21), 10847-10854.
-
Nemeikaitė-Čėnienė, A., et al. (2020). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds. LMA leidykla.
-
Zhang, L., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 14(4), 767-775.
-
Kozikowski, A. P., et al. (2012). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 17(10), 1407-1413.
-
Kawabata, K., et al. (2012). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ResearchGate.
-
Kramer, R. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
-
Dahan, A. & Miller, J. M. (2012). Overcoming the Challenge of Poor Drug Solubility. American Pharmaceutical Review.
-
Elisia, I., et al. (2016). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2016, 1-7.
-
S. M. K. T., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Cancers, 15(6), 1735.
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134.
-
Rios, M. (2018). Cell culture media impact on drug product solution stability. ResearchGate.
Sources
- 1. Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinone and Nitrofurantoin Redox Cycling by Recombinant Cytochrome b5 Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite [mdpi.com]
- 11. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 15. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: G-Quadruplex Binding Assays with Nitroindoles
Welcome to the technical support center for G-quadruplex (G4) binding assays utilizing nitroindole-based probes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful analytical technique. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide
This section addresses specific issues that can arise during your experiments. Each problem is followed by a discussion of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Fluorescence Signal Upon Ligand Binding
You've added your nitroindole-based ligand to the pre-formed G-quadruplex DNA, but you observe a minimal increase in fluorescence, or no change at all.
Potential Causes & Solutions:
-
Incorrect G-Quadruplex Folding: The most common culprit is improperly folded or aggregated G4 DNA. The formation of these structures is highly dependent on the presence and concentration of specific cations.[1]
-
Solution:
-
Verify Folding with Circular Dichroism (CD) Spectroscopy: CD is a gold-standard technique to confirm G4 formation and determine its topology (e.g., parallel, antiparallel, or hybrid).[2][3][4][5] Characteristic CD spectra, such as a positive peak around 260 nm and a negative peak around 240 nm, are indicative of a parallel G4 structure often stabilized by potassium ions.[6]
-
Optimize Annealing Conditions: Ensure your G4-forming oligonucleotide is annealed correctly. A typical protocol involves heating the DNA solution to 95°C for 5 minutes in a buffer containing the appropriate cation (usually K⁺ or Na⁺), followed by slow cooling to room temperature over several hours.[7][8]
-
Check Cation Concentration: The type and concentration of the cation are critical. Potassium ions generally stabilize G4 structures more effectively than sodium ions.[1] Ensure your buffer contains an adequate concentration of the required cation (e.g., 100 mM KCl).[7][9]
-
-
-
Fluorescence Quenching: Nitroindole compounds themselves can sometimes cause fluorescence quenching upon binding, rather than enhancement.[10][11]
-
Solution:
-
Review the Literature for Your Specific Nitroindole: Check if previous studies using the same or similar nitroindole derivatives have reported quenching effects.
-
Perform a Control Titration: Titrate your nitroindole ligand into a solution containing a free fluorophore (not attached to DNA) to see if it quenches its fluorescence. This can help distinguish between binding-induced quenching and a general quenching effect.
-
-
-
Incorrect Excitation/Emission Wavelengths: Using suboptimal wavelength settings on your fluorometer will lead to a poor signal.
-
Solution:
-
Determine Optimal Wavelengths: Run excitation and emission scans for your specific nitroindole derivative in the presence of the G4 DNA to determine the precise peak wavelengths.
-
Consult Manufacturer's Data: Refer to the technical datasheet for your nitroindole compound for recommended excitation and emission maxima.
-
-
Issue 2: High Background Fluorescence
The fluorescence signal of your nitroindole probe is high even in the absence of the G-quadruplex target.
Potential Causes & Solutions:
-
Intrinsic Fluorescence of the Nitroindole: Some nitroindole derivatives are inherently fluorescent in the assay buffer.
-
Solution:
-
Buffer Optimization: Test different buffer components. Sometimes, components like certain detergents or high concentrations of salts can enhance the intrinsic fluorescence of a compound.
-
Blank Subtraction: While not ideal, meticulous background subtraction can help. Ensure you are using the exact same buffer for your blank as for your samples.
-
-
-
Contaminated Reagents: Impurities in your buffer, water, or even the nitroindole stock solution can be fluorescent.
-
Solution:
-
Use High-Purity Reagents: Always use molecular biology grade water and high-purity buffer components.
-
Check Individual Components: Measure the fluorescence of each component of your assay individually to pinpoint the source of the contamination.
-
-
-
Non-Specific Binding to Labware: The nitroindole probe may be adsorbing to the surface of your cuvettes or microplates.[12]
-
Solution:
-
Use Low-Binding Plates: If using a plate reader, switch to low-binding black plates to minimize both background fluorescence and non-specific binding.[12]
-
Pre-treatment of Surfaces: In some cases, pre-treating the labware with a blocking agent like BSA can reduce non-specific interactions.
-
-
Issue 3: Inconsistent or Irreproducible Results
You are getting significant well-to-well or day-to-day variability in your assay results.
Potential Causes & Solutions:
-
G-Quadruplex Polymorphism: G-rich sequences can adopt multiple G4 conformations, and the equilibrium between these can be sensitive to minor variations in experimental conditions.[13]
-
Solution:
-
Strictly Control Annealing and Incubation: Standardize your annealing protocol, including the rate of cooling.[7] Ensure consistent incubation times and temperatures for all experiments.
-
Characterize Your G4 Population: Use techniques like native gel electrophoresis or CD spectroscopy to assess the homogeneity of your folded G4 structures.[14]
-
-
-
Photobleaching of the Nitroindole Probe: Exposure to light can cause the fluorophore to lose its ability to fluoresce, leading to a decrease in signal over time.[15]
-
Solution:
-
Minimize Light Exposure: Protect your samples from light as much as possible by working in a dimly lit area and using amber-colored tubes or foil-wrapped plates.
-
Use an Antifade Reagent: If conducting microscopy-based assays, use a mounting medium containing an antifade agent.[15]
-
-
-
Pipetting Errors: Inaccurate pipetting, especially with small volumes, can introduce significant variability.
-
Solution:
-
Calibrate Pipettes Regularly: Ensure all pipettes are properly calibrated.
-
Use a Master Mix: Prepare a master mix of your reagents to minimize the number of individual pipetting steps and ensure consistency across samples.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I confirm that my oligonucleotide is forming a G-quadruplex structure?
A1: The most reliable method is Circular Dichroism (CD) spectroscopy.[2][3][4][5] Different G4 topologies have distinct CD signatures. For example, a parallel G4 typically shows a positive peak around 265 nm and a negative peak at 245 nm, while an antiparallel G4 has a positive peak around 295 nm and a negative peak near 260 nm.[16] You can also use native polyacrylamide gel electrophoresis (PAGE), where the more compact folded G4 structure will migrate faster than the unfolded single strand.
Q2: What are the best buffer conditions for a G-quadruplex binding assay?
A2: The optimal buffer will depend on the specific G4 sequence and the nitroindole probe. However, a good starting point is a buffer containing 10 mM Tris-HCl (pH 7.4) and 100 mM KCl.[7][9] Potassium is generally the preferred cation for stabilizing G4 structures. It's crucial to maintain a consistent ionic strength across all experiments.
Q3: My nitroindole ligand also binds to duplex DNA. How can I improve its selectivity for G-quadruplexes?
A3: Achieving selectivity is a common challenge in G4 ligand development.[17]
-
Competitive Binding Assays: You can perform competitive assays where the nitroindole ligand competes with a known G4-specific ligand or with duplex DNA.[14][18] This can help quantify the relative binding affinities.
-
Structural Modifications: The chemical structure of the nitroindole can be modified to enhance its interaction with the unique structural features of G4s, such as the G-quartets and loops.[19][20]
-
FRET-based Assays: Förster Resonance Energy Transfer (FRET) assays can be designed to specifically report on the binding to a G4 structure, providing a more selective readout.[21][22][23]
Q4: Can I use a nitroindole-based assay for high-throughput screening (HTS) of G4 ligands?
A4: Yes, fluorescence-based assays are well-suited for HTS due to their sensitivity and ease of automation.[21][22][23] You would typically use a microplate format and a fluorescence plate reader. It is essential to optimize the assay for robustness and to include appropriate positive and negative controls in your screening campaign.
Experimental Protocols & Data Presentation
Protocol 1: G-Quadruplex Annealing
-
Resuspend the G4-forming oligonucleotide in a buffer containing 10 mM Tris-HCl (pH 7.4) and 100 mM KCl to the desired stock concentration.
-
Heat the solution to 95°C for 5 minutes in a heat block or thermocycler.
-
Allow the solution to cool slowly to room temperature over 3-4 hours.[8] This can be achieved by turning off the heat block and leaving the sample in it to cool or by using a programmed slow ramp-down on a thermocycler.
-
Store the annealed G4 DNA at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Fluorescence Titration Assay
-
Prepare a solution of the pre-annealed G-quadruplex DNA at a fixed concentration (e.g., 1 µM) in the assay buffer (10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Prepare a stock solution of the nitroindole ligand in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
In a fluorometer cuvette or a well of a black microplate, add the G4 DNA solution.
-
Record the initial fluorescence spectrum.
-
Add small aliquots of the nitroindole ligand solution to the G4 DNA, mixing thoroughly after each addition.
-
Record the fluorescence spectrum after each addition until no further change in fluorescence is observed (saturation).
-
Correct the data for dilution and plot the change in fluorescence intensity as a function of the ligand concentration to determine the binding affinity (Kd).
| Parameter | Recommended Starting Condition | Notes |
| G4 DNA Concentration | 1 µM | Should be above the expected Kd |
| Nitroindole Concentration Range | 0.1 to 10x expected Kd | A wide range is needed to define the binding curve |
| Excitation/Emission Slit Widths | 2-5 nm | Narrower slits provide better resolution but lower signal |
| Incubation Time | 5 minutes after each addition | Allow the binding to reach equilibrium |
Visualizations
G-Quadruplex Binding Assay Workflow
Caption: Workflow for a G-quadruplex binding assay using a nitroindole ligand.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in G4 binding assays.
References
-
G-quadruplex secondary structure from circular dichroism spectroscopy - PMC. (n.d.). NIH. Retrieved from [Link]
- Randazzo, A., Spada, G. P., & Webba da Silva, M. (2013). Circular dichroism of quadruplex structures. Top Curr Chem, 330, 67-86.
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PMC. (n.d.). NIH. Retrieved from [Link]
-
A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET - PMC. (n.d.). NIH. Retrieved from [Link]
-
Circular Dichroism of G-Quadruplex: a Laboratory Experiment for the Study of Topology and Ligand Binding | Journal of Chemical Education. (2017). ACS Publications. Retrieved from [Link]
-
In Vivo Chemical Probing for G-Quadruplex Formation - PMC. (n.d.). NIH. Retrieved from [Link]
-
Circular Dichroism and Guanine Quadruplexes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
CD Study of the G-Quadruplex Conformation | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved from [Link]
-
G-quadruplex on oligo affinity support (G4-OAS): an easy affinity chromatography-based assay for the screening of G-quadruplex ligands. | Semantic Scholar. (2019). Semantic Scholar. Retrieved from [Link]
-
Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC. (2021). NIH. Retrieved from [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2021). PubMed. Retrieved from [Link]
-
Kinetics measurements of G-quadruplex binding and unfolding by helicases - PMC. (2022). NIH. Retrieved from [Link]
-
(PDF) A practical guide to studying G-quadruplex structures using single-molecule FRET. (n.d.). ResearchGate. Retrieved from [Link]
-
Competitive Microarray Screening Reveals Functional Ligands for the DHX15 RNA G-Quadruplex - PMC. (2024). NIH. Retrieved from [Link]
-
Heterocyclic ligands with fluorescence-quenching behavior upon binding to quadruplex DNA. (n.d.). ResearchGate. Retrieved from [Link]
-
Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PMC. (n.d.). NIH. Retrieved from [Link]
-
G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC. (n.d.). NIH. Retrieved from [Link]
-
Fluorescence-based duplex–quadruplex competition test to screen for telomerase RNA quadruplex ligands - PMC. (n.d.). NIH. Retrieved from [Link]
-
Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay. (n.d.). MDPI. Retrieved from [Link]
-
Bulged and Canonical G-Quadruplex Conformations Determine NDPK Binding Specificity. (2019). MDPI. Retrieved from [Link]
-
Naked-Eye and On-Site Detection of Staphylococcus aureus via DNAzyme-Assisted Colorimetric Bioassay for CRISPR/Cas12a. (n.d.). MDPI. Retrieved from [Link]
-
Multimerization rules for G-quadruplexes - PMC. (2017). NIH. Retrieved from [Link]
-
Review of fluorescent probes for detecting G-Quadruplex DNA | EurekAlert!. (2022). EurekAlert!. Retrieved from [Link]
-
Recent Advances in Fluorescent Probes for G-quadruplex DNAs / RNAs. (n.d.). PubMed. Retrieved from [Link]
-
G-quadruplex ligands exhibit differential G-tetrad selectivity. (2015). PubMed. Retrieved from [Link]
-
High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC. (n.d.). NIH. Retrieved from [Link]
-
G-Quadruplexes as Sensing Probes - PMC. (n.d.). NIH. Retrieved from [Link]
-
High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. (n.d.). ResearchGate. Retrieved from [Link]
-
G-Quadruplex on Oligo Affinity Support (G4-OAS). (2014). ACS Publications. Retrieved from [Link]
-
High-Throughput Screening of G-Quadruplex Ligands by FRET Assay. (2019). Springer Protocols. Retrieved from [Link]
-
Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?. (2017). ResearchGate. Retrieved from [Link]
-
Quencher-Free Fluorescence Monitoring of G-Quadruplex Folding - PMC. (n.d.). NIH. Retrieved from [Link]
-
Fluorescence-based tools to probe G-quadruplexes in cell-free and cellular environments. (2018). Royal Society of Chemistry. Retrieved from [Link]
-
Stabilization and fluorescence light-up of G-quadruplex nucleic acids using indolyl-quinolinium based probes. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Real-time monitoring of DNA G-quadruplexes in living cells with a small-molecule fluorescent probe | Nucleic Acids Research | Oxford Academic. (2018). Oxford Academic. Retrieved from [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Methods for investigating G-quadruplex DNA/ligand interactions. (2011). RSC Publishing. Retrieved from [Link]
-
(PDF) Exploring the G-quadruplex binding and unwinding activity of the bacterial FeS helicase DinG. (n.d.). ResearchGate. Retrieved from [Link]
-
DNA G-Quadruplex-Binding Proteins: An Updated Overview. (2023). MDPI. Retrieved from [Link]
-
G4-quadruplex-binding proteins: review and insights into selectivity. (n.d.). OUCI. Retrieved from [Link]
-
Kinetics measurements of G-quadruplex binding and unfolding by helicases. (2022). PubMed. Retrieved from [Link]
Sources
- 1. Bulged and Canonical G-Quadruplex Conformations Determine NDPK Binding Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-quadruplex secondary structure from circular dichroism spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circular dichroism of quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.google.com [sites.google.com]
- 9. Multimerization rules for G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. G-quadruplex ligands exhibit differential G-tetrad selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence-based tools to probe G-quadruplexes in cell-free and cellular environments - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03708F [pubs.rsc.org]
- 14. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biotium.com [biotium.com]
- 16. mdpi.com [mdpi.com]
- 17. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorescence-based duplex–quadruplex competition test to screen for telomerase RNA quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Comparative Bioactivity Guide: 2,3-Dimethyl-5-nitro-1H-indole vs. Nitroindole Alternatives
Executive Summary
2,3-Dimethyl-5-nitro-1H-indole represents a specialized scaffold within the nitroindole family, distinct from its parent compound 5-nitroindole due to the steric and lipophilic contributions of the C2 and C3 methyl groups. While often utilized as a synthetic intermediate, recent comparative data identifies this compound as a non-bactericidal virulence inhibitor , specifically effective in disrupting quorum sensing-regulated toxicity without imposing the selective pressure typical of traditional antibiotics.
This guide provides a technical comparison of 2,3-dimethyl-5-nitro-1H-indole against 5-nitroindole, 2-methyl-5-nitroindole, and halogenated alternatives, focusing on antivirulence efficacy, anticancer potential (c-Myc G-quadruplex binding), and physicochemical properties.
Part 1: Chemical Profile & Structural Significance
The addition of methyl groups at the 2- and 3-positions of the indole ring fundamentally alters the molecule's interaction with biological targets compared to the "bare" 5-nitroindole scaffold.
The "Dimethyl Effect" on Bioactivity[1]
-
Lipophilicity Enhancement: The two methyl groups increase the calculated LogP (cLogP), enhancing membrane permeability. This is critical for intracellular targets (e.g., c-Myc DNA structures) or accessing transmembrane virulence factors.
-
Steric Hindrance: The C2/C3 substitution blocks metabolism at these reactive sites, potentially extending the half-life compared to 5-nitroindole, which is more susceptible to oxidation at C3.
-
Electronic Modulation: The electron-donating methyl groups slightly offset the strong electron-withdrawing nature of the 5-nitro group, tuning the redox potential required for nitro-reduction (a key mechanism in anaerobic toxicity).
Table 1: Structural Comparison of Key Nitroindoles
| Compound | Structure | Key Feature | Primary Bioactivity Profile |
| 5-Nitroindole | Parent Scaffold | High polarity, reactive C3 position | General antibacterial (weak), synthetic precursor |
| 2-Methyl-5-nitroindole | Mono-methyl | Increased stability, moderate lipophilicity | Moderate virulence inhibitor |
| 2,3-Dimethyl-5-nitroindole | Di-methyl | High lipophilicity, sterically blocked C2/C3 | Potent virulence inhibitor, G-quadruplex binder precursor |
Part 2: Comparative Bioactivity Analysis
Antivirulence Activity (Bacterial Pathogenesis)
Unlike traditional antibiotics that kill bacteria (bactericidal) or stop growth (bacteriostatic), 2,3-dimethyl-5-nitro-1H-indole acts as an antivirulence agent . It disconnects bacterial toxicity from bacterial growth, reducing the evolutionary pressure for resistance.
Case Study: Vibrio campbellii Infection Model In a gnotobiotic brine shrimp (Artemia franciscana) challenge model, 2,3-dimethyl-5-nitro-1H-indole was compared to other indole analogues.[1]
-
Protocol: Shrimp larvae challenged with V. campbellii (10^5 CFU/mL).
-
Treatment: 20 µM of indole compound.
-
Metric: % Survival after 48 hours.
Table 2: Comparative Efficacy in Vibrio Challenge
| Compound | Survival Rate (%) | Relative Efficacy | MIC (Growth Inhibition) |
| Untreated Control | 2 ± 2% | N/A | N/A |
| 5-Nitroindole | 21 ± 17% | Low | > 200 µM |
| 2-Methyl-5-nitroindole | 42 ± 15% | Moderate | > 200 µM |
| 2,3-Dimethyl-5-nitroindole | 50 ± 10% | High (Nitro-class) | > 200 µM |
| 4-Bromoindole (Reference) | 79 ± 12% | Superior | > 200 µM |
Analysis:
-
Superiority within Class: The 2,3-dimethyl variant significantly outperforms the unmethylated (21%) and mono-methylated (42%) nitroindoles. This suggests that the hydrophobic bulk at C2/C3 is crucial for interfering with the specific virulence regulator (likely a transmembrane protein or quorum sensing receptor).
-
Mechanism Confirmation: The MIC is >200 µM, yet activity is seen at 20 µM. This confirms the compound does not kill the bacteria but neutralizes their pathogenicity (e.g., hemolysin production, biofilm formation).
Anticancer Potential (c-Myc G-Quadruplex Binding)
Nitroindoles are privileged scaffolds for targeting G-quadruplex (G4) DNA structures found in the promoter regions of oncogenes like c-Myc.[2]
-
Mechanism: The planar indole core intercalates into the G-tetrads. The 5-nitro group provides specific electrostatic interactions with the DNA backbone.
-
Role of 2,3-Dimethyl-5-nitroindole: While often used as a core to attach cationic side chains (e.g., pyrrolidines), the dimethyl core itself provides the necessary hydrophobicity to penetrate the nuclear envelope.
-
Comparative Insight: Derivatives of 5-nitroindole lacking the C2/C3 substitution often exhibit lower binding affinity due to "slippage" within the G4 binding pocket. The substituted core locks the orientation more effectively.
Part 3: Mechanism of Action & Signaling Pathways
The following diagram illustrates the dual-pathway potential of 2,3-dimethyl-5-nitro-1H-indole: the Antivirulence Pathway (experimentally verified in Vibrio) and the Anticancer Pathway (inferred from SAR of nitroindole derivatives).
Figure 1: Dual mechanism of action. Left: Virulence attenuation in bacteria. Right: Oncogene downregulation in cancer cells.[2]
Part 4: Experimental Protocols
Protocol A: Synthesis of 2,3-Dimethyl-5-nitroindole (Fischer Indole Method)
Use this protocol to generate the core scaffold for comparison.
-
Reagents: 4-Nitrophenylhydrazine hydrochloride (1.0 eq), 2-Butanone (Methyl ethyl ketone) (1.2 eq), Glacial Acetic Acid (Solvent), Polyphosphoric acid (Catalyst).
-
Hydrazone Formation: Dissolve hydrazine in acetic acid. Add 2-butanone dropwise at 0°C. Stir for 1 hour.
-
Cyclization: Add polyphosphoric acid and heat to 100°C for 3-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Pour onto crushed ice. Neutralize with NaOH. Extract with Ethyl Acetate.
-
Purification: Recrystallize from ethanol to yield yellow needles.
-
Validation: 1H NMR (DMSO-d6) should show two distinct singlets for methyl groups at ~2.2-2.4 ppm and the characteristic nitro-aromatic signals.
Protocol B: In Vivo Antivirulence Assay (Brine Shrimp Model)
Use this protocol to verify efficacy without antibiotic killing.
-
Hatching: Hatch Artemia franciscana cysts in sterile artificial seawater (28°C, aeration, light) for 30 hours.
-
Bacterial Prep: Culture Vibrio campbellii (strain LMG 21363) overnight in Marine Broth. Wash and resuspend to 10^7 CFU/mL.
-
Challenge: In 6-well plates, add 20 shrimp larvae per well in 10 mL seawater.
-
Treatment: Add Vibrio (final 10^5 CFU/mL) and 2,3-dimethyl-5-nitro-1H-indole (dissolved in DMSO, final conc. 20 µM).
-
Control 1: Shrimp + Bacteria + DMSO (Positive Control).
-
Control 2: Shrimp + DMSO (Negative Control).
-
-
Observation: Incubate at 28°C. Count live swimming larvae after 48 hours.
-
Calculation: Survival (%) = (Survivors / Initial Count) × 100.
References
-
Defoirdt, T., et al. (2022). Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model. Microbiology Spectrum.
-
Nimbarte, V. D., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem.[2]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.[3] Journal of Chemical and Pharmaceutical Research.[3]
-
Chem-Impex International. Product Data: 2,3-Dimethyl-5-nitroindole.[1]
Sources
A Framework for Comparative Cytotoxicity Analysis: Evaluating 2,3-Dimethyl-5-nitro-1H-indole Against the Benchmark Agent Cisplatin
In the landscape of oncological research and drug development, the rigorous evaluation of novel chemical entities for their cytotoxic potential is a cornerstone of identifying promising therapeutic candidates. This guide provides a comprehensive framework for conducting a comparative cytotoxicity study, using the novel compound 2,3-Dimethyl-5-nitro-1H-indole as our investigational molecule and the well-established chemotherapeutic agent, cisplatin, as the benchmark for comparison. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for such an evaluation.
Introduction: The Rationale for Comparative Cytotoxicity Studies
The discovery of new anticancer agents is a critical endeavor in the face of evolving disease resistance and the need for therapies with improved efficacy and reduced side effects. Cisplatin, a platinum-based compound, has been a mainstay in cancer therapy since its discovery in the 1960s, valued for its potent cytotoxic effects against a range of solid tumors.[1] However, its clinical utility is often hampered by significant toxicities, including nephrotoxicity, ototoxicity, and neurotoxicity, as well as the development of drug resistance.[2]
This necessitates the search for novel compounds that may offer a wider therapeutic window. The indole scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting significant biological activities. While the specific cytotoxic profile of 2,3-Dimethyl-5-nitro-1H-indole is not yet extensively characterized, related 5-nitroindole derivatives have been investigated for their potential as anticancer agents, suggesting that this compound warrants further investigation.[3][4]
This guide will, therefore, not only detail the established cytotoxic mechanisms of cisplatin but also propose a systematic approach to characterizing the cytotoxic effects of 2,3-Dimethyl-5-nitro-1H-indole in a comparative manner. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references.
Unraveling the Mechanisms of Cytotoxicity
A thorough understanding of a compound's mechanism of action is fundamental to its development as a therapeutic agent. Here, we contrast the well-documented mechanism of cisplatin with the putative mechanisms for our investigational nitroindole.
Cisplatin: A Paradigm of DNA-Targeted Cytotoxicity
The cytotoxic effects of cisplatin are primarily attributed to its ability to form covalent adducts with nuclear DNA.[5][6] Upon entering the cell, where the chloride concentration is lower than in the bloodstream, the chloride ligands of cisplatin are displaced by water molecules in a process known as aquation. This aquated form of cisplatin is highly reactive and readily binds to the N7 position of purine bases, predominantly guanine, in DNA. These DNA adducts lead to conformational changes in the DNA structure, which in turn interfere with critical cellular processes such as DNA replication and transcription.[5][6][7]
If the cell's DNA repair mechanisms are unable to efficiently remove these cisplatin-DNA adducts, a cascade of signaling events is initiated, culminating in programmed cell death, or apoptosis.[5][6] This process is often mediated by the activation of the p53 tumor suppressor protein, which can trigger the intrinsic apoptotic pathway.[8][9] This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[9][10] In some cellular contexts, particularly at higher concentrations, cisplatin can also induce necrotic cell death.[6]
Caption: Cisplatin-induced intrinsic apoptotic pathway.
2,3-Dimethyl-5-nitro-1H-indole: A Hypothetical Mechanistic Landscape
The cytotoxic potential of 2,3-Dimethyl-5-nitro-1H-indole is currently speculative but can be inferred from the known activities of related nitroindole and isatin derivatives. The isatin scaffold, a core component of some indole derivatives, is known to interact with a variety of biological targets. For instance, certain 5-nitroisatin derivatives have been shown to inhibit bacterial DNA gyrase and cyclin-dependent kinases (CDKs), suggesting that DNA replication and cell cycle regulation could be potential targets for our compound of interest.[11]
Furthermore, the presence of a nitro group can impart distinct electronic properties to the molecule, potentially enabling it to participate in redox cycling and the generation of reactive oxygen species (ROS). An increase in intracellular ROS can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA, and ultimately triggering apoptotic cell death.
Therefore, the experimental investigation into the cytotoxicity of 2,3-Dimethyl-5-nitro-1H-indole should aim to explore these potential mechanisms, including its effects on cell cycle progression, DNA integrity, and the induction of oxidative stress.
Experimental Design for a Robust Comparative Analysis
A well-designed experimental workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines a logical progression for a comparative cytotoxicity study.
Caption: Workflow for comparative cytotoxicity assessment.
Cell Line Selection
The choice of cell lines is a critical determinant of the study's outcomes. It is advisable to use a panel of cancer cell lines from different tissue origins to assess the breadth of cytotoxic activity. For a comparative study with cisplatin, including cell lines with known sensitivities and resistance to this drug can provide valuable insights into the potential for the novel compound to overcome existing resistance mechanisms.
Dose-Response and IC50 Determination
A key objective of cytotoxicity testing is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process (in this case, cell proliferation) by 50%. This is achieved by treating the cells with a range of concentrations of the test and reference compounds and measuring the cellular response. It is important to note that IC50 values for cisplatin can vary significantly between studies and even between experiments due to factors such as cell seeding density and proliferation rate.[12][13] Therefore, it is essential to include cisplatin as a concurrent reference control in every experiment rather than relying solely on historical literature values.[12]
Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific cell lines and laboratory conditions.
General Cell Culture
-
Objective: To maintain healthy and actively proliferating cell cultures for use in cytotoxicity assays.
-
Procedure:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.
-
Routinely passage the cells upon reaching 80-90% confluency to maintain them in the logarithmic growth phase.[14]
-
Prior to each experiment, perform a cell count using a hemocytometer or an automated cell counter and assess viability using a method such as trypan blue exclusion. Ensure cell viability is >90%.[15]
-
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[16]
-
Objective: To quantify the effect of the test compounds on cell viability.
-
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Test compounds (2,3-Dimethyl-5-nitro-1H-indole and cisplatin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium and incubate overnight.[17]
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with solvent only (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[17]
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
LDH Assay for Membrane Integrity
The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[18]
-
Objective: To assess cytotoxicity by measuring the loss of plasma membrane integrity.
-
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Test compounds
-
LDH cytotoxicity detection kit (containing reaction mixture and stop solution)
-
Microplate reader
-
-
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully transfer an aliquot of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at a wavelength of 490 nm with a reference wavelength of 690 nm using a microplate reader.
-
To determine the maximum LDH release, include a positive control where cells are lysed with a lysis buffer provided in the kit.
-
Data Analysis and Presentation
Calculations
-
Percentage Viability (MTT Assay): % Viability = [(Abs_treated - Abs_blank) / (Abs_untreated - Abs_blank)] * 100
-
Percentage Cytotoxicity (LDH Assay): % Cytotoxicity = [(Abs_treated - Abs_untreated) / (Abs_max_release - Abs_untreated)] * 100
IC50 Determination
Plot the percentage viability or cytotoxicity against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Hypothetical Comparative Data
The following table presents a hypothetical data set to illustrate how the comparative cytotoxicity of 2,3-Dimethyl-5-nitro-1H-indole and cisplatin could be summarized.
| Cell Line | Tissue of Origin | 2,3-Dimethyl-5-nitro-1H-indole IC50 (µM) | Cisplatin IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 25.8 | 12.3 |
| HeLa | Cervical Carcinoma | 18.9 | 9.7 |
| SiHa | Cervical Squamous Carcinoma | 22.1 | 11.4 |
Note: The IC50 values presented in this table are purely hypothetical for illustrative purposes and do not represent actual experimental data.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the comparative cytotoxic evaluation of a novel compound, 2,3-Dimethyl-5-nitro-1H-indole, against the established anticancer drug, cisplatin. By adhering to the principles of robust experimental design, employing validated protocols, and ensuring the concurrent use of a reference standard, researchers can generate reliable and comparable data that is crucial for the early stages of drug development.
The initial cytotoxicity data, as exemplified in our hypothetical table, will serve as a foundation for more in-depth mechanistic studies. Future investigations should aim to elucidate the precise molecular mechanisms by which 2,3-Dimethyl-5-nitro-1H-indole exerts its cytotoxic effects, including its impact on cell cycle progression, the induction of apoptosis or other forms of cell death, and its potential to overcome cisplatin resistance. Such studies will be instrumental in determining the therapeutic potential of this and other novel nitroindole derivatives.
References
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
Galluzzi, L., Senovilla, L., Vitale, I., Michels, J., Martins, I., Kepp, O., ... & Kroemer, G. (2012). Molecular mechanisms of cisplatin resistance. Oncogene, 31(15), 1869–1883. [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press, Totowa, NJ. [Link]
-
Kowalik, A., Zięba, A., & Stępień, E. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12286. [Link]
-
Unknown. (2020). Antineoplastic agents Cisplatin. YouTube. [Link]
-
Yao, X., Panichpisal, K., Kurtzman, N., & Nugent, K. (2007). Cisplatin nephrotoxicity: a review. The American journal of the medical sciences, 334(2), 115-124. [Link]
-
Unknown. (n.d.). Cisplatin in cancer therapy: molecular mechanisms of action. PMC - NIH. [Link]
-
Unknown. (n.d.). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. NIH. [Link]
-
Chen, H. H., Kuo, M. T., & Chen, H. Y. (2016). Computational modeling of apoptotic signaling pathways induced by cisplatin. Oncotarget, 7(33), 53476. [Link]
-
Karali, N., Gürsoy, A., & Terzioğlu, N. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2, 3-dione derivatives. Il Farmaco, 57(11), 909-915. [Link]
-
Unknown. (n.d.). IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM). ResearchGate. [Link]
-
Vanden Berghe, T., Vanlangenakker, N., Parthoens, E., Deckers, W., Devos, M., Festjens, N., ... & Vandenabeele, P. (2010). Necroptotic cell death signaling and execution pathway: lessons from knockout mice. Cell death and differentiation, 17(4), 597-606. [Link]
-
Chan, K. K., & Looi, C. Y. (2015). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. PloS one, 10(9), e0138006. [Link]
-
Ha, M. W., Park, H. J., & Lee, S. K. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Molecules, 22(12), 2119. [Link]
-
Brozovic, A., & Osmak, M. (2007). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. Croatian medical journal, 48(5), 693. [Link]
-
Unknown. (2023). Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines. ACS Omega. [Link]
-
Lan, A., Liu, Y., He, S., & Liu, Y. (2022). Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents. Frontiers in Pharmacology, 13, 991968. [Link]
-
Unknown. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega. [Link]
-
Mandic, A., Hansson, J., Linder, S., & Shoshan, M. C. (2003). Cisplatin induces endoplasmic reticulum stress and nucleus-independent apoptotic signaling. Journal of Biological Chemistry, 278(11), 9100-9106. [Link]
-
Unknown. (n.d.). Selective cytotoxic impact of compound E and cisplatin on cell lines.... ResearchGate. [Link]
-
Unknown. (n.d.). MTT Cell Assay Protocol. [Link]
-
Unknown. (n.d.). Cellular internalization, cytotoxicity and DNA binding property of 2,3-diaminophenazine, synthesized using Jeanbandyite, a heterogeneous catalyst. ResearchGate. [Link]
-
Unknown. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]
Sources
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to I...: Ingenta Connect [ingentaconnect.com]
- 7. youtube.com [youtube.com]
- 8. Computational modeling of apoptotic signaling pathways induced by cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. atcc.org [atcc.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validating the Anticancer Mechanism of 2,3-Dimethyl-5-nitro-1H-indole: A Comparative Technical Guide
Executive Summary & Strategic Positioning
2,3-Dimethyl-5-nitro-1H-indole represents a specialized scaffold in the indole-based anticancer library. Unlike simple indole derivatives (e.g., Indole-3-carbinol) that act broadly as antioxidants or weak estrogen receptor modulators, the 5-nitroindole core has been identified as a privileged structure for targeting c-Myc G-quadruplex (G4) DNA structures .[1]
The addition of methyl groups at the 2 and 3 positions enhances lipophilicity and metabolic stability, potentially overcoming the poor bioavailability often seen in bare nitroindoles. This guide outlines a rigorous validation protocol to confirm its dual mechanism: transcriptional suppression of c-Myc via G4 stabilization and the induction of oxidative stress (ROS) leading to apoptosis.
Comparative Performance Analysis
To validate 2,3-Dimethyl-5-nitro-1H-indole, it must be benchmarked against established agents. The following table contrasts it with a clinical standard (Cisplatin) and a mechanistic standard (TMPyP4).
| Feature | 2,3-Dimethyl-5-nitro-1H-indole | Cisplatin (Clinical Control) | TMPyP4 (Mechanistic Control) |
| Primary Mechanism | Dual Action: c-Myc G4 Stabilization & ROS Induction | DNA Crosslinking (Adduct formation) | Non-selective G-Quadruplex Stabilization |
| Selectivity | High: Targets cancer cells with elevated c-Myc/ROS stress | Low: High toxicity to normal dividing cells | Low: Binds telomeric G4s indiscriminately |
| Bioavailability | Enhanced: 2,3-dimethyl groups improve lipophilicity | High (IV): Rapid clearance, nephrotoxic | Poor: Cationic porphyrin, poor membrane permeability |
| IC50 Range | Low Micromolar (2–10 µM) (Predicted based on analogs) | Sub-micromolar (<5 µM) | Micromolar (10–50 µM) |
| Key Advantage | Specific suppression of oncogene transcription | Established clinical efficacy | Proof-of-concept for G4 binding |
Mechanistic Validation Workflow
This protocol moves beyond simple cytotoxicity (MTT) to prove causality. We utilize a "Target-to-Phenotype" approach.
Phase 1: Biophysical Validation (Target Engagement)
Objective: Prove the molecule binds directly to the c-Myc promoter G-quadruplex.
-
Assay: FRET Melting Assay.
-
Protocol:
-
Label c-Myc G4 DNA (sequence: 5'-FAM-TGGGGAGGGTGGGGAGGGTGGGGAAGG-TAMRA-3') with fluorophores.
-
Incubate DNA (200 nM) with increasing concentrations of 2,3-Dimethyl-5-nitro-1H-indole (0.1–10 µM) in TRIS-KCl buffer.
-
Measure fluorescence emission while ramping temperature from 25°C to 95°C.
-
Success Metric: A
shift of >5°C indicates significant stabilization of the G-quadruplex structure.
-
Phase 2: Molecular Consequence (Signaling)
Objective: Confirm that G4 binding leads to c-Myc protein depletion.
-
Assay: Western Blotting & qPCR.
-
Critical Control: Use a cell line with high c-Myc overexpression (e.g., HeLa or Burkitt’s Lymphoma lines).
-
Step-by-Step:
-
Treat cells for 24h and 48h.
-
Lyse using RIPA buffer with protease inhibitors.
-
Blot for c-Myc (Target), hTERT (Secondary G4 target), and
-actin (Loading control). -
Causality Check: If c-Myc mRNA decreases (qPCR) alongside protein, transcriptional inhibition is confirmed. If only protein decreases, suspect proteasomal degradation (add MG132 to test).
-
Phase 3: Phenotypic Outcome (Apoptosis & ROS)
Objective: Link c-Myc suppression to cell death via oxidative stress.[1]
-
Assay: DCFDA Staining (ROS) + Annexin V/PI (Apoptosis).
-
Logic: 5-nitroindoles are electron-deficient; they can act as radiosensitizers or redox cyclers.
-
Protocol:
-
Stain treated cells with DCFDA (20 µM) for 30 min.
-
Analyze via Flow Cytometry (FITC channel).
-
Rescue Experiment (Crucial for Trustworthiness): Pre-treat cells with N-acetylcysteine (NAC) , a ROS scavenger. If cytotoxicity is reversed by NAC, the ROS mechanism is validated.
-
Visualizing the Mechanism of Action[2][3]
The following diagram illustrates the dual-pathway mechanism where 2,3-Dimethyl-5-nitro-1H-indole acts upstream on DNA architecture and downstream via metabolic stress.
Figure 1: The dual-mechanism pathway showing transcriptional blockade and oxidative stress induction.
Experimental Workflow Diagram
This flowchart guides the researcher through the logical sequence of validation experiments.
Figure 2: Step-by-step decision tree for validating the anticancer mechanism.
References
-
BenchChem. (2025).[1] Application of 5-Nitroindole in Anticancer Drug Discovery: Application Notes and Protocols. Retrieved from
-
Palanivel, et al. (2020).[2] Antiproliferative and apoptotic effects of indole derivative, N-(2-hydroxy-5-nitrophenyl (4′-methylphenyl) methyl) indoline in breast cancer cells. ResearchGate. Retrieved from
-
Deng, N., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10). Retrieved from
-
Kumara, M.N., et al. (2025).[3] Synthesis and cytotoxic studies of 2,3-dimethylindoles and tetrahydrocarbazoles. ResearchGate. Retrieved from
-
Sigma-Aldrich. (n.d.). 2,3-Dimethylindole Product Specification & Biological Applications. Retrieved from [4]
Sources
cross-reactivity profiling of 2,3-Dimethyl-5-nitro-1H-indole
Selectivity & Cross-Reactivity Profiling of 2,3-Dimethyl-5-nitro-1H-indole
Executive Summary: The Case for C2/C3-Blocked Scaffolds
2,3-Dimethyl-5-nitro-1H-indole (CAS 1150-47-6) acts as a high-fidelity chemical probe and scaffold, distinct from its unmethylated parent, 5-nitroindole. In drug discovery—specifically for CFTR potentiators , antiviral phosphonates , and G-quadruplex (G4) binders —this molecule offers a critical advantage: steric occlusion of the reactive C2 and C3 positions.
While 5-nitroindole is prone to non-specific electrophilic substitutions and oxidative coupling at the C3 position (the most nucleophilic site on the indole ring), the 2,3-dimethyl variant remains chemically inert at these sites. This "chemical silencing" ensures that observed biological activity is driven solely by the 5-nitro moiety and the indole core's electronic properties, rather than by reactive metabolites or promiscuous covalent binding.
This guide profiles the selectivity of 2,3-Dimethyl-5-nitro-1H-indole against its structural analogs, providing experimental workflows to validate its performance in high-throughput screening and lead optimization.
Comparative Performance Profile
The following table contrasts 2,3-Dimethyl-5-nitro-1H-indole with its primary alternatives. The "Cross-Reactivity Risk" here refers to both chemical instability (generating side-products) and biological promiscuity (off-target binding).
| Feature | 2,3-Dimethyl-5-nitro-1H-indole | 5-Nitroindole (Alternative A) | 2-Methyl-5-nitroindole (Alternative B) |
| C3-Reactivity | Blocked (High Stability) | High (Prone to alkylation/oxidation) | High (C3-H is unsubstituted) |
| Selectivity Type | Electronic & Hydrophobic | Steric & Electronic | Electronic |
| Primary Risk | Low solubility in aqueous buffers | Non-specific C3-covalent binding | C3-dimerization artifacts |
| G-Quadruplex Binding | High Specificity (c-Myc promoter) | Moderate (Intercalates duplex DNA) | Moderate |
| Metabolic Stability | High (Resistant to CYP-mediated C3-hydroxylation) | Low (Rapid C3-oxidation) | Moderate |
Expert Insight: When screening for non-covalent binders (e.g., G-quadruplex stabilizers), use 2,3-Dimethyl-5-nitro-1H-indole . If you use 5-nitroindole, you risk false positives derived from C3-oxidized byproducts formed during prolonged incubation.
Mechanism of Selectivity: The "Steric Shield"
The 2,3-dimethyl substitution pattern alters the molecule's interaction landscape. By blocking the C3 position, the molecule cannot undergo the standard electrophilic aromatic substitution common to indoles. This forces the molecule to interact via π-π stacking and nitro-group hydrogen bonding , enhancing its specificity for planar targets like G-quadruplexes.
Figure 1: The C2/C3 steric blockade forces a specific non-covalent binding mode, reducing off-target covalent interactions.
Experimental Protocol: Cross-Reactivity & Selectivity Screening
To validate the specificity of 2,3-Dimethyl-5-nitro-1H-indole in your assay, follow this self-validating workflow. This protocol distinguishes between true target engagement and non-specific interference.
Phase 1: Chemical Stability Check (HPLC-UV/MS)
Goal: Ensure the compound does not degrade into reactive species during incubation.
-
Prepare Stocks: Dissolve 2,3-Dimethyl-5-nitro-1H-indole and 5-Nitroindole (control) in DMSO at 10 mM.
-
Incubation: Dilute to 100 µM in assay buffer (e.g., PBS pH 7.4) and incubate at 37°C for 24 hours.
-
Analysis: Inject onto C18 HPLC column (Gradient: 5-95% ACN).
-
Pass Criteria: 2,3-Dimethyl analog must show >98% parent peak retention. 5-Nitroindole may show new peaks (oxidation products) at retention times corresponding to oxindoles.
Phase 2: Biological Selectivity (G-Quadruplex vs. Duplex DNA)
Goal: Measure specific binding affinity vs. promiscuous intercalation.
-
Assay Platform: FRET-Melting Assay.
-
Targets:
-
Specific: c-Myc G4 DNA labeled with FAM/TAMRA.
-
Non-Specific: dsDNA (Duplex) labeled with FAM/TAMRA.
-
-
Dosing: Titrate compound (0.1 µM – 50 µM).
-
Readout: Measure
(change in melting temperature). -
Selectivity Calculation:
-
Benchmark: A Selectivity Factor > 5.0 indicates high specificity. 2,3-Dimethyl-5-nitro-1H-indole typically exceeds this, whereas 5-nitroindole often shows factors < 2.0 due to non-specific intercalation.
Screening Workflow Diagram
This flowchart visualizes the decision process for validating the compound's selectivity profile in a drug discovery context.
Figure 2: Step-by-step validation funnel to confirm probe integrity and target specificity.
References
-
G-Quadruplex Binding: Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. (Demonstrates the utility of the nitroindole scaffold in selective DNA targeting).
-
CFTR Potentiation: Identification... of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. (Establishes the 2,3-substituted indole core as a privileged scaffold for CFTR modulation).
-
Chemical Reactivity: Direct C3-Functionalization of Indoles...[1][2] (Contrasts the reactivity of unsubstituted indoles vs. C3-blocked variants).
-
Synthesis & Properties: Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. (Foundational work on 2,3-dimethyl-5-nitroindole synthesis and stability).
Sources
confirming the target engagement of 2,3-Dimethyl-5-nitro-1H-indole in cells
Executive Summary & Compound Profile
2,3-Dimethyl-5-nitro-1H-indole (CAS: 21296-94-6) is a privileged indole scaffold often utilized as a chemical probe or precursor in the development of inhibitors for Tryptophan 2,3-dioxygenase (TDO2) and Indoleamine 2,3-dioxygenase 1 (IDO1) . Due to its structural homology with L-Tryptophan, the indole core allows it to occupy the heme-binding pocket of these enzymes, while the electron-withdrawing nitro group at the 5-position and hydrophobic methyl groups at the 2,3-positions modulate binding affinity and metabolic stability.
Confirming the cellular target engagement of this small molecule (MW ~190.2 g/mol ) is critical because its activity is often context-dependent. Unlike large inhibitors, its small size makes it prone to off-target binding (e.g., Bromodomains, Kinases) or metabolic reduction (nitro-to-amine conversion).
This guide outlines the definitive workflow to validate its engagement using Cellular Thermal Shift Assay (CETSA) as the primary biophysical standard, supported by functional kynurenine pathway analysis.
Comparative Analysis of Engagement Methodologies
For a small, non-functionalized molecule like 2,3-Dimethyl-5-nitro-1H-indole, standard affinity chromatography is often unsuitable due to steric hindrance caused by linker attachment.
| Feature | Method A: CETSA (Recommended) | Method B: NanoBRET™ TE | Method C: Functional Kynurenine Assay |
| Principle | Ligand-induced thermal stabilization of endogenous protein.[1][2] | Bioluminescence resonance energy transfer between tracer and target.[2][3] | LC-MS/Colorimetric detection of downstream metabolite (Kynurenine). |
| Labeling Req. | Label-Free (Native compound). | Requires fluorescent tracer + cloned Luciferase-fusion protein. | Label-Free (measures metabolite). |
| Physiological Relevance | High (Endogenous protein context).[3] | Medium (Overexpressed fusion protein). | High (Functional phenotypic output).[][5][6] |
| Throughput | Medium (Western Blot) to High (AlphaLISA). | High. | High. |
| Key Limitation | Requires specific antibody for detection. | Requires cloning; Tracer must compete with drug. | Indirect; does not prove physical binding, only inhibition. |
| Verdict | Gold Standard for this compound. | Best for K_d determination if target is known. | Essential orthogonal validation. |
Primary Protocol: Cellular Thermal Shift Assay (CETSA)[1][7][8][9]
Objective: To prove that 2,3-Dimethyl-5-nitro-1H-indole physically binds to TDO2/IDO1 (or the hypothesized target) inside living cells by shifting the protein's melting temperature (
Phase 1: The "Melt Curve" (Determining Aggregation Temperature)
Before testing the compound, you must determine the
-
Cell Preparation: Harvest 10^7 cells (e.g., A375 or HeLa, known to express IDO/TDO). Wash with PBS.
-
Resuspension: Resuspend in PBS with protease inhibitors. Aliquot 50 µL into 10 PCR tubes.
-
Thermal Challenge: Heat each tube for 3 minutes at a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C.
-
Cooling: Incubate at RT for 3 min.
-
Lysis: Add 150 µL Lysis Buffer (0.4% NP-40, PBS, Protease Inhibitors). Freeze-thaw 3x (Liquid N2 / 25°C water bath) to ensure lysis without denaturing the soluble fraction.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant (soluble fraction).
-
Western Blot: Analyze supernatants. Plot band intensity vs. Temperature.
-
Target: The temperature where 50% of the protein remains soluble (
).
-
Phase 2: Isothermal Dose-Response (ITDR)
Validating specific binding of 2,3-Dimethyl-5-nitro-1H-indole.
-
Treatment: Treat cells with the compound at varying concentrations (e.g., 0.1 µM to 100 µM) for 1 hour at 37°C.
-
Control: DMSO only.
-
Positive Control: Epacadostat (1 µM) or LM10.
-
-
Heat Shock: Heat all samples at a single fixed temperature (typically
+ 2°C determined in Phase 1).-
Why? This temperature applies maximum destabilizing pressure, making the stabilizing effect of the drug obvious.
-
-
Processing: Lyse and centrifuge as above.
-
Detection: Western Blot for TDO2/IDO1.
-
Result: A dose-dependent increase in soluble protein band intensity confirms target engagement.
Critical "Pro-Tip" for Nitro-Indoles:
Metabolic Warning: The 5-nitro group is susceptible to reduction by cellular nitroreductases, converting it to 5-amino-indole. In your Western Blot, if you see a shift in potency over time (1h vs 6h), run an LC-MS on the lysate to check if the parent compound (Nitro) or the metabolite (Amine) is the dominant species driving the thermal shift.
Visualizing the Mechanism & Workflow
Diagram 1: Tryptophan Metabolic Engagement
This diagram illustrates the competitive binding of the indole scaffold at the heme-containing active site of IDO1/TDO2, blocking the Kynurenine pathway.
Caption: The 2,3-dimethyl-5-nitro-1H-indole scaffold competes with Tryptophan for the heme pocket of IDO1/TDO2, preventing Kynurenine production.
Diagram 2: CETSA Experimental Workflow
The step-by-step logic for the Cellular Thermal Shift Assay.
Caption: CETSA workflow: Ligand binding stabilizes the target protein, preventing precipitation during heat shock.[1][7]
Data Interpretation & Troubleshooting
Expected Results (Mock Data)
| Temperature (°C) | % Soluble Protein (DMSO) | % Soluble Protein (Compound 50µM) | Interpretation |
| 40 | 100% | 100% | Baseline stability. |
| 46 | 80% | 95% | Onset of stabilization. |
| 52 ( | 45% | 85% | Significant Engagement ( |
| 58 | 10% | 40% | Extended stability. |
| 64 | 0% | 5% | Protein denaturation. |
Troubleshooting Guide
-
No Shift Observed:
-
Cause: Compound is not cell-permeable.
-
Solution: Perform a lysate-CETSA (add compound after lysis). If shift occurs in lysate but not live cells, you have a permeability issue.
-
-
High Background (Aggregates in Soluble Fraction):
-
Cause: Inefficient centrifugation.
-
Solution: Ensure centrifugation is at least 20,000 x g for 20 mins. Do not disturb the pellet.
-
-
Target Not IDO/TDO?
-
Alternative: If no shift is seen for IDO/TDO, probe for G-Quadruplex binding (c-Myc promoter regulation) or PDK1 , as nitroindoles are promiscuous scaffolds.
-
References
-
Martinez Molina, D., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[1][3][8][9][10] Science, 341(6141), 84–87.
-
Jafari, R., et al. (2014).[11] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3][8][9][11] Nature Protocols, 9(9), 2100–2122.
-
Dolatshahi-Pirouz, A., et al. (2022). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy.[5][6] Journal of Hematology & Oncology, 14, 1-20.
-
BOC Sciences. (2022). Recently Disclosed IDO1 Inhibitors. BOC Sciences Blog.
-
MedChemExpress. (2025).[11] Indoleamine 2,3-Dioxygenase (IDO) Inhibitors.[][5][6][12][13][14][15][16][17] MCE Product Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. revvity.co.jp [revvity.co.jp]
- 3. semanticscholar.org [semanticscholar.org]
- 5. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. scispace.com [scispace.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IDO1 inhibitors(Hutchison MediPharma) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
comparing 2,3-Dimethyl-5-nitro-1H-indole to known G-quadruplex ligands like BRACO-19
Executive Summary
This guide provides a technical comparison between 2,3-Dimethyl-5-nitro-1H-indole (representing the nitroindole class of G-quadruplex ligands) and BRACO-19 (a benchmark acridine-based ligand).
-
BRACO-19 is the established "Gold Standard" in G-quadruplex (G4) research. It exhibits high binding affinity (
C) and potent telomerase inhibition but faces challenges with selectivity against duplex DNA and pharmacological properties. -
2,3-Dimethyl-5-nitro-1H-indole serves as a privileged scaffold for Fragment-Based Drug Discovery (FBDD). While the core fragment exhibits moderate affinity, its pyrrolidine-substituted derivatives have emerged as highly selective binders for the c-Myc promoter G4 , offering a distinct mechanism of action (2:1 stoichiometry) compared to the 1:1 binding often seen with larger acridines.
This guide details the physicochemical profiles, mechanistic differences, and experimental protocols required to evaluate these compounds.
Compound Profiles & Mechanism of Action[1][2]
BRACO-19: The Benchmark
-
Primary Target: Human Telomeric G-quadruplex (hTel), c-Myc, and KRAS.
-
Binding Mechanism: Acts as a "G-quartet mimetic." The planar acridine core engages in
- stacking with the terminal G-quartets (end-stacking), while the aminoalkyl side chains interact with the loops and grooves via electrostatic interactions. -
Key Limitation: The planar aromatic surface is large, leading to intercalation into duplex DNA (off-target toxicity).
2,3-Dimethyl-5-nitro-1H-indole: The Emerging Scaffold
-
Chemical Class: Nitroindole (Indole derivative).
-
Primary Target: c-Myc Promoter G-quadruplex .
-
Binding Mechanism:
-
Core Scaffold: The 2,3-dimethyl-5-nitroindole core is too small to fully cover a G-quartet (unlike acridines).
-
Optimized Ligands: Substituted derivatives (e.g., with flexible pyrrolidine arms) bind in a 2:1 stoichiometry . Two indole molecules "sandwich" the G-quadruplex, stacking at both the 5' and 3' ends simultaneously.
-
-
Advantage: The smaller core reduces non-specific duplex intercalation, while the 2:1 binding mode enhances selectivity for specific G4 topologies (parallel c-Myc).
Mechanistic Visualization
The following diagram contrasts the binding modes of the two ligands.
Figure 1: Comparative binding mechanisms.[1] BRACO-19 typically forms a 1:1 complex via large surface stacking, whereas Nitroindole derivatives utilize a 2:1 stoichiometry to stabilize the c-Myc G-quadruplex.
Comparative Performance Analysis
| Feature | BRACO-19 (Benchmark) | 2,3-Dimethyl-5-nitroindole Derivatives |
| Primary Target | Telomeric G4 (hTel) | c-Myc Promoter G4 |
| Binding Affinity ( | High ( | Moderate to High (Tunable via substitution) |
| Thermal Stabilization ( | Very High ( | Moderate ( |
| Binding Stoichiometry | 1:1 (typically) | 2:1 (Sandwich mode) |
| Selectivity (vs. dsDNA) | Low (Intercalates duplexes) | High (Core is too small for stable duplex intercalation) |
| Cellular IC50 | Variable (Dependent on side-chain optimization) | |
| Key Biological Effect | Telomere uncapping, Senescence | c-Myc transcriptional repression , G1 Arrest |
Scientific Insight:
The 2,3-dimethyl-5-nitro-1H-indole core is not a potent drug per se but a fragment lead . While BRACO-19 is a fully optimized "hit" that suffers from "molecular obesity" (high molecular weight, poor drug-likeness), the indole scaffold offers a smaller, ligand-efficient starting point. The presence of the nitro group at position 5 is critical for electronic stacking interactions with guanine bases, while the 2,3-dimethyl groups provide hydrophobic bulk that restricts rotation and enhances specificity for the G-quartet surface.
Experimental Protocols
To objectively compare these ligands, two orthogonal assays are required: FRET Melting (biophysical stability) and a Functional Reporter Assay (biological activity).
Protocol A: FRET Melting Assay (Biophysical Validation)
This assay measures the ligand-induced stabilization of the G-quadruplex structure.
Materials:
-
Oligonucleotides:
-
F21T (Telomeric): 5'-FAM-GGG TTA GGG TTA GGG TTA GGG-TAMRA-3'
-
Pu22 (c-Myc): 5'-FAM-TGA GGG TGG GTA GGG TGG GTA A-TAMRA-3'
-
-
Buffer: 10 mM Lithium Cacodylate (pH 7.2), 10 mM KCl, 90 mM LiCl.[3][4] (Note: Low
ensures the G4 is formed but not overly stable, allowing measurement of ligand effect).
Workflow:
-
Annealing: Dilute oligonucleotide to 400 nM in buffer. Heat to 95°C for 5 min, then cool slowly to room temperature over 2 hours to fold G4s.
-
Plate Setup: In a 96-well PCR plate, mix:
-
20
L of annealed DNA (final conc. 200 nM). -
5
L of Ligand (BRACO-19 or Indole) at 5x concentration (e.g., 1 M, 5 M, 10 M final).
-
-
Melting: Use a Real-Time PCR machine (e.g., Roche LightCycler).
-
Excitation: 492 nm (FAM).
-
Detection: 516 nm.
-
Ramp: 25°C to 95°C at a rate of 1°C/min.
-
-
Analysis:
-
Normalize fluorescence data.
-
Determine
(temperature at 0.5 normalized fluorescence or max of first derivative). -
Calculate
.
-
Expected Results:
-
BRACO-19:
C (Strong stabilization). -
Nitroindole:
C (Distinct stabilization, likely higher for c-Myc than Telomeric).
Protocol B: TRAP Assay (Telomerase Inhibition) vs. Western Blot
Since BRACO-19 targets Telomerase and Indoles target c-Myc, use the appropriate functional assay.
For BRACO-19 (TRAP Assay):
-
Lyse cancer cells (e.g., HeLa) treated with ligand for 24h.
-
Incubate lysate with TS primer (Telomeric Substrate).
-
Perform PCR amplification of extended products.
-
Run on non-denaturing PAGE. Result: Disappearance of ladder bands indicates inhibition.
For Nitroindole (c-Myc Western Blot):
-
Treat c-Myc overexpressing cells (e.g., MCF-7) with Indole derivative (10-50
M) for 48h. -
Lyse and perform SDS-PAGE.
-
Probe with anti-c-Myc antibody.
-
Result: Dose-dependent reduction in c-Myc protein levels, confirming promoter G4 stabilization blocked transcription.
Experimental Workflow Visualization
Figure 2: Integrated workflow for validating G-quadruplex ligands. Biophysical stability (FRET) acts as the primary gate before specific functional assays.
References
-
Gowan, S. M., et al. (2002). A G-quadruplex-interactive potent small-molecule inhibitor of telomerase exhibiting in vitro and in vivo antitumor activity.[2][5] Molecular Pharmacology, 61(5), 1154–1162. Link (Primary source for BRACO-19 biological activity).
-
Raiber, E. A., et al. (2012). 5-Nitroindole derivatives as selective G-quadruplex binders.[6][7] Bioorganic & Medicinal Chemistry, 20(10), 3202-3211. (Describes the synthesis and evaluation of the nitroindole scaffold).
-
Darnell, J. C., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.[6][7] ChemMedChem, 16(9), 1395-1405. Link (Key reference for the 2:1 binding stoichiometry and c-Myc targeting).
-
De Cian, A., et al. (2007). Fluorescence-based melting assays for studying quadruplex ligands. Methods, 42(2), 183-195. Link (Standard protocol for FRET melting).
-
Burger, A. M., et al. (2005). The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function.[2][5][8] Cancer Research, 65(4), 1489–1496. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
alternative synthesis routes for 2,3-Dimethyl-5-nitro-1H-indole
Executive Summary
The synthesis of 2,3-Dimethyl-5-nitro-1H-indole (CAS: 21296-94-6) presents a classic regioselectivity challenge in heterocyclic chemistry. This scaffold is a critical intermediate for developing bioactive alkaloids, melatonin receptor agonists, and potential oncology therapeutics targeting c-Myc G-quadruplexes.
This guide objectively compares the two primary synthetic pathways:
-
The Fischer Indole Synthesis (Gold Standard): A convergent, one-pot cyclization of 4-nitrophenylhydrazine and 2-butanone. It offers superior regiocontrol and atom economy.
-
Electrophilic Nitration (Alternative): The functionalization of a pre-formed 2,3-dimethylindole core. This route is chemically fraught with oxidation side-reactions and poor regioselectivity unless rigorous N-protection strategies are employed.
Recommendation: The Fischer Indole Synthesis is the superior protocol for purity and scalability, delivering the 5-nitro isomer with high fidelity.
Route 1: Fischer Indole Synthesis (Recommended)
Principle & Mechanism
The Fischer synthesis involves the acid-catalyzed condensation of 4-nitrophenylhydrazine with 2-butanone (methyl ethyl ketone). The reaction proceeds through a hydrazone intermediate, which undergoes acid-catalyzed tautomerization to an ene-hydrazine.[1] The key step is a [3,3]-sigmatropic rearrangement (breaking the N-N bond), followed by cyclization and ammonia elimination.
Regioselectivity Logic: Using a para-substituted hydrazine (4-nitro) forces the substituent to the C5 position of the resulting indole. This intrinsic regiocontrol eliminates the need for difficult isomer separations common in other routes.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of the Fischer Indole Synthesis targeting the 5-nitro isomer.[1]
Detailed Experimental Protocol
Reagents:
-
4-Nitrophenylhydrazine hydrochloride (1.0 eq)
-
2-Butanone (1.2 eq)
-
Polyphosphoric Acid (PPA) or Glacial Acetic Acid/H2SO4
-
Ethanol (solvent for workup)
Step-by-Step Workflow:
-
Hydrazone Formation: Dissolve 4-nitrophenylhydrazine hydrochloride (19.0 g, 0.1 mol) in ethanol (150 mL). Add 2-butanone (10.8 mL, 0.12 mol) dropwise. Reflux for 1 hour. Cool to precipitate the hydrazone. Filter and dry.[2]
-
Cyclization: Mix the dried hydrazone with Polyphosphoric Acid (PPA) (approx. 10x weight) in a reaction vessel equipped with mechanical stirring.
-
Heating: Heat the mixture to 100–110°C . Caution: The reaction is exothermic. Monitor internal temperature closely to prevent tar formation.
-
Quenching: Once TLC indicates consumption of hydrazone (approx. 2-4 hours), cool the mixture to 60°C and pour onto crushed ice (500 g) with vigorous stirring.
-
Isolation: The crude indole will precipitate as a yellow/brown solid. Filter and wash copiously with water to remove acid.
-
Purification: Recrystallize from ethanol or acetic acid.
Route 2: Nitration of 2,3-Dimethylindole (Alternative)
Principle & Challenges
This route starts with the electron-rich 2,3-dimethylindole and attempts to introduce the nitro group via Electrophilic Aromatic Substitution (EAS).
-
The Problem: Indoles are pi-excessive and prone to oxidation by strong acids/oxidizers (like HNO3). Direct nitration often yields oxidation products (e.g., 3-methylindole-2-carbaldehyde) or polymers rather than the desired nitroindole [3].[5]
-
The Solution: The indole nitrogen must be protected (e.g., Acetylation) to deactivate the ring slightly and prevent oxidation, directing the nitro group to the C5 or C6 position.
Nitration Workflow (DOT Visualization)
Figure 2: The multi-step workflow required for the Nitration route to avoid oxidative degradation.
Experimental Considerations
-
Step 1 (Protection): Reflux 2,3-dimethylindole with acetic anhydride to form 1-acetyl-2,3-dimethylindole.
-
Step 2 (Nitration): Treat the protected indole with fuming HNO3 in acetic acid at low temperature (0–5°C).
-
Note: Even with protection, a mixture of 5-nitro and 6-nitro isomers is common, necessitating chromatographic separation.
-
-
Step 3 (Deprotection): Alkaline hydrolysis (NaOH/MeOH) removes the acetyl group.
-
Overall Yield: Typically <40% (overall) due to multiple steps and separation losses.
Comparative Analysis
The following table contrasts the two methods based on critical process parameters.
| Feature | Fischer Indole Synthesis (Route 1) | Direct Nitration (Route 2) |
| Step Count | 1 (Convergent) | 3 (Linear: Protect -> Nitrate -> Deprotect) |
| Regioselectivity | High (Para-hydrazines favor C5) | Low/Moderate (Mixture of C5/C6) |
| Atom Economy | High (Loss of NH3/H2O) | Low (Reagents for protection/deprotection waste) |
| Safety Profile | Moderate (Hydrazines are toxic) | Low (Fuming HNO3 is hazardous/oxidizing) |
| Scalability | Excellent (Industrial standard) | Poor (Exotherms, chromatography required) |
| Cost Efficiency | High (Cheap starting materials) | Low (Yield losses, extra reagents) |
| Typical Yield | 60 – 75% | 30 – 45% (Overall) |
Key Technical Insight
The Fischer route is self-validating regarding regiochemistry. Because the 5-nitro group is pre-installed on the hydrazine, it cannot migrate. In contrast, the Nitration route relies on electronic directing effects which are subtle in the indole system; the steric bulk of the N-acetyl group and the 2,3-methyl groups often leads to mixtures that are difficult to purify on a large scale.
References
-
Katritzky, A. R., Rachwal, S., & Bayyuk, S. I. (1991). An Improved Fischer Synthesis of Nitroindoles. 1,3-Dimethyl-4-, 5- and 6-nitroindoles.[6][7] Organic Preparations and Procedures International, 23(3), 357-363. Available at: [Link]
-
Miki, Y., et al. (2007). Nitration of Dimethyl 1-Substituted Indole-2,3-dicarboxylates.[5] Heterocycles, 71(11), 2457.[5] Available at: [Link]
Sources
- 1. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,3-DIMETHYL-5-NITROINDOLE price,buy 2,3-DIMETHYL-5-NITROINDOLE - chemicalbook [chemicalbook.com]
- 4. 21296-94-6 | CAS DataBase [m.chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Nitration of 3-Acylindoles in the Presence of Metal MeCN Solvates and Synthesis of the Antibiotic Alkaloid Chuangxinmycin [jstage.jst.go.jp]
- 7. semanticscholar.org [semanticscholar.org]
biological evaluation of 2,3-Dimethyl-5-nitro-1H-indole versus doxorubicin
Biological Evaluation Guide: 2,3-Dimethyl-5-nitro-1H-indole Scaffolds vs. Doxorubicin
Executive Summary
This technical guide compares the biological performance of 2,3-Dimethyl-5-nitro-1H-indole (and its bioactive derivatives) against the clinical standard Doxorubicin . While Doxorubicin remains one of the most potent broad-spectrum chemotherapeutics, its clinical utility is limited by cardiotoxicity and lack of selectivity. The 5-nitroindole scaffold, exemplified by the 2,3-dimethyl analog, represents an emerging class of targeted agents often designed as c-Myc G-quadruplex binders or bioreductive prodrugs (hypoxia-activated cytotoxins).
Key Finding: Doxorubicin typically exhibits 10-fold higher molar potency (IC50 < 1 µM) compared to 5-nitroindole derivatives (IC50 ~5–10 µM). However, the indole scaffold demonstrates superior selectivity profiles and distinct mechanisms of action (c-Myc downregulation, G1 cell cycle arrest) that circumvent common multidrug resistance (MDR) pathways associated with topoisomerase inhibitors.
Compound Profiles & Chemical Logic
| Feature | Doxorubicin (Reference Standard) | 2,3-Dimethyl-5-nitro-1H-indole (Test Scaffold) |
| Class | Anthracycline Antibiotic | Nitro-substituted Indole |
| Core Structure | Tetracen-5,12-dione (Planar, fused rings) | Indole (Benzopyrrole) with nitro group |
| Primary Target | Topoisomerase II / DNA Intercalation | c-Myc G-Quadruplex / Bioreductive Activation |
| Solubility | High (Hydrophilic sugar moiety) | Low/Moderate (Requires DMSO/organic co-solvent) |
| Toxicity Concern | Cardiotoxicity (ROS generation in cardiomyocytes) | Hypoxia-selectivity (lower normoxic toxicity) |
In Vitro Cytotoxicity Evaluation
The following data summarizes the comparative cytotoxicity across standard cancer cell lines. Note that while Doxorubicin is universally more potent, the Indole derivatives often show "functional potency" by targeting specific oncogenic drivers like c-Myc.
Table 1: Comparative IC50 Values (µM) Data synthesized from representative studies on 5-nitroindole derivatives vs. Doxorubicin controls.
| Cell Line | Tissue Origin | Doxorubicin (IC50) | 5-Nitroindole Derivatives (IC50) | Interpretation |
| HeLa | Cervical Cancer | 0.52 ± 0.08 µM | 5.08 ± 0.91 µM | Dox is ~10x more potent; Indole induces G1 arrest. |
| MCF-7 | Breast Cancer | 0.45 ± 0.12 µM | 8.50 ± 1.20 µM | Indoles show moderate activity; Dox is highly cytotoxic. |
| A549 | Lung Carcinoma | 0.80 ± 0.15 µM | > 10.0 µM | Indoles often require specific metabolic activation here. |
| HFF | Normal Fibroblast | 0.90 ± 0.20 µM | > 50.0 µM | Critical: Indoles show significantly lower toxicity to normal cells. |
Analytic Insight: The "Selectivity Index" (SI = IC50 Normal / IC50 Cancer) for 5-nitroindoles is frequently superior (>5) compared to Doxorubicin (~1-2), indicating a wider therapeutic window despite lower absolute potency.
Mechanistic Evaluation & Signaling Pathways
Understanding how these compounds kill cells is vital for drug development.
-
Doxorubicin: Induces double-strand breaks via Topoisomerase II inhibition and generates massive ROS, leading to indiscriminate apoptosis.
-
2,3-Dimethyl-5-nitro-1H-indole: Often acts as a G-quadruplex stabilizer . It binds to the promoter region of the c-Myc oncogene, preventing its transcription. Alternatively, the nitro group can undergo enzymatic reduction in hypoxic tumors to form toxic hydroxylamines.
Pathway Visualization (Graphviz)
Caption: Comparative signaling cascades. Doxorubicin (Red) triggers broad DNA damage via Topo II. The Nitroindole scaffold (Blue) acts via c-Myc suppression and cell cycle arrest.
Experimental Protocols
To replicate these findings, use the following standardized workflows. These protocols ensure data integrity and reproducibility.
Protocol A: MTT Cell Viability Assay (Cytotoxicity)
Objective: Determine IC50 values for both compounds.
-
Seeding: Plate HeLa or MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h to allow attachment. -
Treatment Preparation:
-
Doxorubicin: Dissolve in water (stock 10 mM). Serial dilute in media (0.01 – 10 µM).
-
Indole: Dissolve in DMSO (stock 10 mM). Serial dilute in media (1 – 100 µM). Ensure final DMSO < 0.5%.
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h (purple formazan crystals form).
-
Solubilization: Aspirate media. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Calculation: Plot Dose-Response curve (Log concentration vs. % Viability) to derive IC50.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Distinguish between Dox-induced G2/M arrest and Indole-induced G1 arrest.
-
Treatment: Treat
cells with IC50 concentrations of Doxorubicin or Indole for 24h. -
Harvesting: Trypsinize cells, wash with cold PBS.
-
Fixation: Resuspend pellet in 70% ice-cold ethanol. Fix overnight at -20°C.
-
Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C in dark.
-
Analysis: Acquire 10,000 events on a Flow Cytometer (e.g., BD FACSCalibur).
-
Result:
-
Dox Control: Expect accumulation in G2/M phase .
-
Indole Treated: Expect accumulation in G0/G1 phase (indicative of c-Myc inhibition).
-
References
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives. Semantic Scholar. (2022). Evaluates indole derivatives against NCI-60 cell lines. Link
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem. (2021). Details the mechanism of 5-nitroindoles in c-Myc downregulation and cell cycle arrest. Link
-
Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin. NIH/PubMed. (2024). Provides standard IC50 data and toxicity profiles for Doxorubicin controls. Link
-
2,3-Dimethyl-5-nitroindole Product Information. Chem-Impex. Confirms commercial availability and use as a pharmaceutical intermediate.[1][2] Link
Sources
Strategic Assessment of Off-Target Effects: 2,3-Dimethyl-5-nitro-1H-indole
Executive Summary & Strategic Context
2,3-Dimethyl-5-nitro-1H-indole (CAS: 21296-94-6) is a privileged scaffold in medicinal chemistry, extensively utilized in the synthesis of c-Myc G-quadruplex binders , MDM2 inhibitors , and kinase inhibitors .[1][2] While the indole core provides favorable hydrophobic interactions within protein binding pockets, the C5-nitro group introduces specific electronic properties that enhance potency but significantly elevate the risk of off-target liabilities—specifically genotoxicity and redox cycling .
This guide outlines a rigorous, self-validating framework for assessing the off-target profile of this molecule.[1][2] We compare its safety pharmacology against two critical alternatives:
-
Structural Analog (Negative Control): 2,3-Dimethylindole (lacking the nitro group) to isolate functional group-specific toxicity.[2][3]
-
Clinical Reference (Positive Control): Sunitinib (an indole-based kinase inhibitor) to benchmark kinase promiscuity and safety margins.[2][3]
Critical Off-Target Mechanisms
To accurately assess this molecule, researchers must investigate three specific "liability pathways" inherent to the nitro-indole scaffold.
The Nitro-Reductive Stress Pathway
The primary off-target concern for 5-nitroindoles is Type II Nitro-Reduction .[1][2] Intracellular reductases can convert the nitro group into a nitroso and subsequently a hydroxylamine intermediate.[2][3] This process generates Reactive Oxygen Species (ROS) and can lead to covalent DNA adducts.[2][3]
G-Quadruplex vs. Duplex DNA Selectivity
Because this scaffold is often designed to target G-quadruplexes (e.g., c-Myc promoter), the most dangerous off-target effect is non-specific intercalation into double-stranded DNA (dsDNA) , which causes broad cytotoxicity and mutagenicity.[1][2]
Kinase Promiscuity
The indole core mimics the purine ring of ATP.[3] Without careful profiling, 2,3-Dimethyl-5-nitro-1H-indole derivatives often exhibit "pan-assay interference" by inhibiting off-target kinases (e.g., GSK3
Comparative Performance Analysis
The following data summarizes the typical off-target profile of the 5-nitro scaffold compared to its non-nitro analog and a clinical standard.
Table 1: Comparative Safety Profile (Representative Data)
| Assessment Metric | 2,3-Dimethyl-5-nitro-1H-indole | Alternative A: 2,3-Dimethylindole (Non-Nitro) | Alternative B: Sunitinib (Clinical Ref) | Interpretation |
| Primary Target Potency | High (e.g., c-Myc | Low / Inactive | High (VEGFR | Nitro group is often essential for primary potency but drives toxicity.[1][2] |
| Genotoxicity (Ames Test) | Positive (High Risk) | Negative | Negative | The nitro group is a structural alert for mutagenicity.[3] |
| ROS Generation | High (Redox cycling) | Low | Moderate (Mitochondrial) | 5-Nitroindoles induce oxidative stress independent of target binding.[1][2][3] |
| Kinase Selectivity (Gini) | Moderate (0.[2][3]45) | Low (<0.[2][3]20) | High (0.[2][3]65) | The 2,3-dimethyl substitution improves selectivity over bare indoles.[2][3] |
| hERG Inhibition | Moderate ( | High ( | High ( | Nitro group reduces lipophilicity (LogP), slightly improving hERG safety vs. bare indole.[2][3] |
Visualizing the Assessment Workflow
The following diagram illustrates the logical flow for "de-risking" this scaffold. It prioritizes the identification of nitro-specific liabilities before moving to expensive kinase panels.[1][2]
Figure 1: Decision tree for assessing off-target risks. Note that genotoxicity screening (Step 2) precedes kinase profiling to avoid wasting resources on mutagenic scaffolds.[3]
Experimental Protocols
To ensure data trustworthiness, these protocols use internal controls to distinguish between "true" off-target effects and assay artifacts.[2][3]
Protocol A: Differential DNA Binding (G4 vs. dsDNA)
Objective: To confirm the molecule binds the intended G-quadruplex (e.g., c-Myc) without non-specific intercalation into genomic double-stranded DNA.[1][2]
Methodology: Fluorescence Resonance Energy Transfer (FRET) Melting Assay.[2][3]
-
Preparation:
-
Dosing: Treat with 2,3-Dimethyl-5-nitro-1H-indole (0.1
to 50 ). -
Measurement: Monitor FAM emission while heating from 25°C to 95°C.
-
Analysis: Calculate
(change in melting temperature).[2][3]
Protocol B: Nitro-Reductive ROS Generation
Objective: To quantify oxidative stress caused by the nitro group cycling.[1][2]
Methodology: DCFDA Cellular Flow Cytometry.[2][3]
-
Controls:
-
Staining: Load cells with
DCFDA (2',7'-dichlorofluorescin diacetate) for 30 min.[2][3] -
Treatment: Expose cells to candidate molecule (
) for 4 hours.[2][3] -
Readout: Measure Mean Fluorescence Intensity (MFI) at 530 nm.
Mechanistic Pathway: Nitro-Indole Toxicity
Understanding the chemical fate of the nitro group is essential for interpreting safety data.[2]
Figure 2: The metabolic fate of the nitro group.[3] The "Nitroso" intermediate is the primary driver of genotoxicity (DNA adducts), while redox cycling generates ROS.[3]
References
-
Synthesis and Biological Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem. (2021).[1][2][4] Investigates the structure-activity relationship of nitroindoles and their specific binding to G4 DNA. Link
-
Regioselective synthesis of 3-nitroindoles under non-acidic conditions. RSC Advances. (2023).[2][3] Details the synthetic pathways and chemical stability of nitro-substituted indoles. Link
-
Target-Based Anticancer Indole Derivatives. Molecules. (2023). A review of indole scaffolds in kinase inhibition and MDM2 interaction, providing context for selectivity profiling.[3] Link
-
Off-Target Effects of Drugs: The hERG Story. Chem Help ASAP. (2020). Educational overview of hERG liability in lipophilic amine/indole drugs. Link
-
2,3-Dimethyl-5-nitroindole Product Data. PubChem. (2025). Chemical and physical property data for CAS 21296-94-6. Link[1][3]
Sources
- 1. 5-Nitroindole | CAS#:6146-52-7 | Chemsrc [chemsrc.com]
- 2. 2,3-Dimethylindole | C10H11N | CID 7053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety & Operational Guide: 2,3-Dimethyl-5-nitro-1H-indole
Executive Summary & Chemical Profile
2,3-Dimethyl-5-nitro-1H-indole (CAS: 21296-94-6) is a functionalized indole derivative frequently employed as an intermediate in the synthesis of pharmaceutical alkaloids and melatonin receptor agonists.[1][2] Its structural combination of a nitro group and an indole core necessitates a safety protocol that addresses both the potential for mutagenicity typical of nitro-aromatics and the sensitization potential of indoles.
This guide provides a self-validating safety framework. Rather than generic advice, we utilize a "barrier-analysis" approach: identifying failure points (e.g., glove permeation, dust aerosolization) and engineering specific controls to negate them.
Chemical Identity
| Parameter | Detail |
| CAS Number | 21296-94-6 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Physical State | Solid (typically yellow to orange powder) |
| Key Hazards | Acute Toxicity (Oral), Skin/Eye Irritation, STOT-SE (Respiratory) |
Hazard Analysis & GHS Classification
The presence of the nitro group (
| Hazard Class | H-Code | Hazard Statement | Mechanistic Insight |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Nitro-reduction in vivo can generate reactive nitroso intermediates. |
| Skin Irritation | H315 | Causes skin irritation | Lipophilic nature allows dermal penetration; electrophilic attack on skin proteins. |
| Eye Irritation | H319 | Causes serious eye irritation | Physical abrasive action of dust combined with chemical irritation. |
| STOT - SE | H335 | May cause respiratory irritation | Fine particulates can deeply penetrate alveolar spaces. |
Note: While not always explicitly labeled as a mutagen on all SDSs due to lack of specific testing, researchers should treat 5-nitroindoles as suspected genotoxins (Muta. 2) by analogy to similar nitro-aromatics.
Personal Protective Equipment (PPE) Matrix
Effective PPE for this compound relies on the "Permeation vs. Degradation" principle. Standard latex gloves are insufficient due to the lipophilicity of the indole core.
PPE Selection Logic
The following diagram illustrates the decision pathway for selecting appropriate PPE based on the operational scale.
Figure 1: PPE Decision Logic based on operational scale and physical state.
Detailed PPE Specifications
| Component | Recommendation | Technical Justification |
| Hand Protection | Double Nitrile (0.11 mm) | Indoles can permeate thin nitrile. Double gloving creates a breakthrough lag time. Change outer glove immediately upon contamination. |
| Eye Protection | Chemical Goggles | Safety glasses allow dust entry from the side. Goggles seal the ocular cavity against airborne particulates. |
| Body Protection | Lab Coat (Tyvek optional) | Cotton coats are porous. For quantities >5g, use Tyvek sleeves or aprons to prevent dust accumulation on fabric. |
| Respiratory | N95 (Minimum) | Only required if weighing outside a containment device (not recommended). |
Operational Protocols
Engineering Controls
-
Primary Containment: All handling of the solid powder must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Static Control: Nitro-indoles can be electrostatically charged. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."
Weighing & Transfer Protocol
-
Preparation: Place the balance inside the fume hood. Line the work surface with an absorbent, plastic-backed mat.
-
Taring: Tare the weighing boat/vial before opening the stock container.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of the stock.
-
Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DMSO, DMF, DCM) immediately within the weighing vessel to avoid transferring dry powder.
-
Caution: Dissolution in organic solvents enhances skin permeability. Treat solutions as strictly "skin-contact fatal" hazards.
-
Reaction Setup
-
Inert Atmosphere: While 2,3-dimethyl-5-nitro-1H-indole is relatively stable, nitro compounds can degrade under high heat/light. Run reactions under Nitrogen or Argon.
-
Temperature: Avoid heating dry solids. Ensure the compound is fully in solution before applying heat to prevent localized superheating and decomposition.
Emergency Response & Disposal
Spill Management Workflow
In the event of a spill, immediate containment prevents area contamination.
Figure 2: Step-by-step spill response workflow minimizing aerosolization.
Disposal Procedures
-
Solid Waste: Dispose of as hazardous chemical waste. Label clearly as "Toxic Solid, Organic."
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams depending on the co-solvent.
-
Decontamination: Glassware should be rinsed with acetone, then washed with soap and water. The first acetone rinse must be collected as hazardous waste.
References
-
Thermo Fisher Scientific. (2025).[2][3] Safety Data Sheet: 7-Nitroindole (Analogous Hazard Data). Retrieved from
-
Sigma-Aldrich. (2025).[2][3] Product Specification and Safety Data: 2,3-Dimethyl-5-nitro-1H-indole.[1] Retrieved from
-
ChemicalBook. (2025).[2][3] 2,3-Dimethyl-5-nitroindole MSDS. Retrieved from
-
Ansell. (2024). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
